Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-11-6(10)5-4(2-9)7-3-8-5/h3,9H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNBWPNDHRAYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332777 | |
| Record name | Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82032-43-7 | |
| Record name | Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate
Introduction
Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate is a key heterocyclic building block of significant interest to the pharmaceutical and drug development sectors. Its bifunctional nature, possessing both a nucleophilic hydroxymethyl group and an electrophilic methyl ester, makes it a versatile intermediate for the synthesis of a wide array of more complex, biologically active molecules.[1] This guide provides an in-depth exploration of a robust and scientifically sound synthetic pathway to this target molecule, designed for researchers and professionals in organic synthesis and medicinal chemistry. The presented methodologies are grounded in established chemical principles, ensuring reliability and reproducibility.
Strategic Overview of the Synthesis
The most logical and efficient synthetic approach to this compound involves a two-step sequence starting from the readily accessible precursor, Methyl 1H-imidazole-4-carboxylate. The core strategy is as follows:
-
C5-Formylation: Introduction of a formyl group at the C5 position of the imidazole ring via an electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its reliability with electron-rich heterocycles.
-
Selective Reduction: Chemoselective reduction of the newly introduced aldehyde to a primary alcohol, without affecting the existing methyl ester functionality.
This pathway is advantageous as it utilizes common and relatively inexpensive reagents, and the reaction conditions are generally manageable in a standard laboratory setting.
Caption: Overall synthetic pathway.
Part 1: Synthesis of the Key Intermediate: Methyl 5-formyl-1H-imidazole-4-carboxylate via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of activated aromatic and heteroaromatic compounds.[2][3] The reaction employs a Vilsmeier reagent, a chloromethyliminium salt, which is generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[4][5]
Mechanism and Rationale
The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The Vilsmeier reagent is a moderately strong electrophile, ideal for this transformation. The formylation is expected to occur regioselectively at the C5 position, which is activated by the ring nitrogen atoms.
The mechanism proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺.
-
Electrophilic Aromatic Substitution: The imidazole ring attacks the Vilsmeier reagent, leading to the formation of a sigma complex. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt furnishes the aldehyde.
Caption: Mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol: C5-Formylation
| Reagent/Solvent | Molar Eq. | Purpose |
| Methyl 1H-imidazole-4-carboxylate | 1.0 | Starting Material |
| N,N-Dimethylformamide (DMF) | ~3.0 | Reagent & Solvent |
| Phosphorus oxychloride (POCl₃) | ~1.5 | Reagent |
| Dichloromethane (DCM) | - | Solvent |
| Saturated NaHCO₃ solution | - | Neutralization |
| Water | - | Workup |
| Brine | - | Workup |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying Agent |
Procedure:
-
To a stirred solution of Methyl 1H-imidazole-4-carboxylate in anhydrous dichloromethane (DCM) and N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral or slightly basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude Methyl 5-formyl-1H-imidazole-4-carboxylate by column chromatography on silica gel or by recrystallization.
Part 2: Selective Reduction to this compound
The final step in the synthesis is the selective reduction of the 5-formyl group to a hydroxymethyl group. It is crucial that the reducing agent does not affect the methyl ester at the C4 position. Sodium borohydride (NaBH₄) is an ideal choice for this transformation as it is a mild reducing agent that readily reduces aldehydes and ketones but typically does not reduce esters under standard conditions.[6][7]
Mechanism and Rationale
Sodium borohydride acts as a source of hydride ions (H⁻). The hydride attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide during the workup yields the primary alcohol. The lower reactivity of the ester carbonyl compared to the aldehyde carbonyl ensures the high selectivity of this reduction.
Experimental Protocol: Selective Reduction
| Reagent/Solvent | Molar Eq. | Purpose |
| Methyl 5-formyl-1H-imidazole-4-carboxylate | 1.0 | Starting Material |
| Sodium borohydride (NaBH₄) | ~1.5-2.0 | Reducing Agent |
| Methanol (MeOH) | - | Solvent |
| Water | - | Workup |
| Ethyl Acetate (EtOAc) | - | Extraction Solvent |
| Brine | - | Workup |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying Agent |
Procedure:
-
Dissolve Methyl 5-formyl-1H-imidazole-4-carboxylate in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise to the stirred solution, ensuring the temperature remains low. The reaction is typically exothermic.
-
After the addition is complete, continue stirring the reaction at 0 °C for a short period and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to afford the crude product.
-
Purify the crude this compound by recrystallization or column chromatography on silica gel to obtain a white to off-white solid.
Characterization of the Final Product
The identity and purity of the synthesized this compound (CAS: 82032-43-7) should be confirmed by standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the imidazole ring protons, the hydroxymethyl protons (CH₂OH), the methyl ester protons (OCH₃), and the hydroxyl proton (OH).
-
¹³C NMR: Expect signals for the imidazole ring carbons, the hydroxymethyl carbon, and the ester carbonyl and methyl carbons.
-
FT-IR: Look for characteristic absorption bands for the O-H stretch (broad), N-H stretch, C=O stretch (ester), and C-O stretch.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (156.14 g/mol ) should be observed.
-
Melting Point: The measured melting point should be consistent with the literature value (approximately 173 °C).[8]
Conclusion
The described two-step synthesis provides a reliable and efficient pathway for the preparation of this compound. The strategic use of the Vilsmeier-Haack reaction for C5-formylation followed by a selective sodium borohydride reduction of the resulting aldehyde offers a high degree of control and predictability. This guide, with its emphasis on the underlying chemical principles and detailed experimental protocols, serves as a valuable resource for researchers engaged in the synthesis of imidazole-based pharmaceutical intermediates.
References
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- P. G. Research Center, Department of Chemistry, Z.B. Patil College, Dhule, Maharashtra, India, & S. V. S's Dadasaheb Rawal College, Dondaicha, Dhule, Maharashtra, India. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
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- ResearchGate. (n.d.). Initial 5-formyl-1H-imidazole-4-carboxamide derivatives. Two variable....
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- Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2010(28), 5464-5475.
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- ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
- ResearchGate. (2019, December 4). Reduction using sodium borohyride?.
- Google Patents. (n.d.). Process for hydroxymethylation.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 5). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate.
- Chafin, H. L., et al. (2021, September 15). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 26(18), 5594.
- Saeed, A. (2025, August 10). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters.
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"Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Heterocyclic Scaffold
Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate stands as a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and biochemical research. Its strategic placement of a reactive hydroxymethyl group and a modifiable ester functionality on the imidazole core makes it a highly sought-after intermediate for the synthesis of a diverse array of bioactive molecules.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, spectral characteristics, synthesis, and reactivity, offering a critical resource for researchers engaged in drug discovery and development.
I. Core Molecular Attributes and Physicochemical Properties
This compound is a white to almost white crystalline powder, a physical state that is indicative of its ordered solid-state packing.[2] Its fundamental properties are summarized in the table below, providing a quantitative foundation for its use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂O₃ | [2] |
| Molecular Weight | 156.14 g/mol | [2] |
| Melting Point | 173 °C | [2] |
| Appearance | White to almost white crystalline powder | [2] |
| Solubility | Soluble in water (91 g/L at 25 °C) | [3] |
| Predicted Boiling Point | 323.7±22.0 °C | [4] |
| Predicted pKa | 10.89±0.10 | [5] |
Expert Insight: The melting point of 173 °C suggests a stable crystalline lattice with significant intermolecular interactions, likely dominated by hydrogen bonding from the hydroxymethyl group and the imidazole N-H. The notable water solubility is a direct consequence of these hydrogen bonding capabilities, a crucial factor for its application in biological systems and aqueous reaction media. While the boiling point and pKa are predicted values, they offer valuable guidance for reaction condition optimization and understanding its acid-base chemistry.
II. Structural Elucidation: A Spectroscopic Deep Dive
The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides a clear fingerprint of the molecule's hydrogen environments. The expected signals would include a singlet for the imidazole C2-H, a singlet for the hydroxymethyl protons (-CH₂OH), a singlet for the methyl ester protons (-OCH₃), and a broad singlet for the imidazole N-H proton, which is exchangeable with D₂O. The hydroxyl proton of the -CH₂OH group may also appear as a distinct signal, often a triplet if coupled to the adjacent methylene protons.
¹³C NMR: The carbon NMR spectrum is expected to show six distinct signals corresponding to the different carbon environments in the molecule: the C2, C4, and C5 carbons of the imidazole ring, the hydroxymethyl carbon (-CH₂OH), the methyl ester carbon (-OCH₃), and the carbonyl carbon of the ester (-C=O). The chemical shifts of the imidazole ring carbons are particularly sensitive to the electronic environment and can be used to probe substituent effects and tautomeric forms.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by several key absorption bands that confirm the presence of its functional groups. A broad absorption in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxymethyl group and the N-H stretch of the imidazole ring.[8] A strong, sharp peak around 1720-1700 cm⁻¹ corresponds to the C=O stretching of the methyl ester. Additional peaks in the fingerprint region (below 1500 cm⁻¹) will be characteristic of the imidazole ring vibrations and C-O stretching.[9]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z = 156. Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) from the ester, the loss of the hydroxymethyl group (-CH₂OH, m/z = 31), or the loss of a water molecule (H₂O, m/z = 18) from the molecular ion.[10][11]
III. Synthesis and Reactivity: A Chemist's Perspective
Synthetic Approaches
A plausible, albeit general, synthetic workflow is outlined below:
Caption: A generalized synthetic pathway to the target molecule.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of a suitable imidazole precursor (e.g., methyl 1H-imidazole-4-carboxylate) in an appropriate solvent, add a source of formaldehyde (e.g., paraformaldehyde) and a base catalyst.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature for a set period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and neutralize it with an acid.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Chemical Reactivity and Tautomerism
The chemical reactivity of this compound is dictated by its functional groups. The hydroxymethyl group is a primary alcohol and can undergo oxidation to an aldehyde or carboxylic acid, or it can be a site for esterification or etherification. The ester group can be hydrolyzed to the corresponding carboxylic acid or can be converted to an amide. The imidazole ring itself can undergo N-alkylation or acylation.[2]
A key aspect of imidazole chemistry is tautomerism. This compound can exist in two tautomeric forms, with the proton on either of the two ring nitrogen atoms. The equilibrium between these tautomers can be influenced by the solvent, pH, and the nature of the substituents. This tautomerism is a critical consideration in its reactivity, particularly in reactions involving the imidazole ring nitrogens.
Caption: Prototropic tautomerism in the imidazole ring.
IV. Applications in Research and Development
The unique structural features of this compound make it a valuable tool in several areas of research:
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel therapeutic agents. The imidazole core is a common motif in many drugs, and the functional handles on this molecule allow for the facile introduction of diverse pharmacophoric groups.[2]
-
Biochemical Research: This compound is utilized in studies exploring enzyme activity and metabolic pathways. Its structure can mimic natural substrates or act as a scaffold for the design of enzyme inhibitors.[2]
-
Materials Science: Imidazole derivatives are known to form coordination complexes with various metals, leading to applications in catalysis and materials science.[13]
V. Conclusion and Future Outlook
This compound is a compound of significant interest due to its versatile chemical nature and its role as a precursor to complex, biologically active molecules. This guide has provided a detailed overview of its known properties and characteristics. Further research into its synthesis and reactivity will undoubtedly unlock new avenues for its application in drug discovery and the development of novel chemical entities.
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A Technical Guide to the Mechanistic Pathways of Biologically Active Agents Derived from Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate
Abstract
Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate (MHIC) is a heterocyclic compound of significant interest not as a direct therapeutic agent, but as a foundational scaffold for the synthesis of potent and selective modulators of critical biological targets. This technical guide provides an in-depth exploration of the mechanisms of action for two distinct classes of therapeutic agents derived from the MHIC core: Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors for oncology and A3 adenosine receptor (A₃AR) antagonists for inflammatory and related disorders. By leveraging the inherent chemical functionalities of the MHIC structure, medicinal chemists have successfully developed advanced drug candidates. This document details the downstream signaling pathways affected by these derivatives, the causal logic behind their design, and comprehensive, field-proven experimental workflows for their validation. We aim to provide researchers, scientists, and drug development professionals with a technical and practical framework for understanding and advancing the therapeutic potential of MHIC-derived compounds.
Introduction: The Imidazole Scaffold as a Privileged Structure
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules that exhibit a wide range of biological activities.[1][2] Its electron-rich nature and the presence of both hydrogen bond donors and acceptors allow it to readily interact with various enzymes and receptors.[1][3]
This compound (MHIC) is a prime example of a versatile building block within this class.[4] While MHIC itself does not possess a defined mechanism of action in biological systems, its true value lies in the synthetic handles it provides: a hydroxymethyl group and a methyl carboxylate group. These functional groups allow for strategic chemical modifications, enabling the construction of complex molecules designed to interact with high affinity and selectivity at specific biological targets.[4] This guide will dissect the mechanistic pathways of two prominent classes of drugs synthesized using the MHIC scaffold.
Mechanism of Action: MHIC-Derived PARP-1 Inhibitors
Biological Target: Poly(ADP-ribose) Polymerase-1 (PARP-1)
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme critical for orchestrating DNA repair, particularly the base excision repair (BER) pathway that resolves single-strand DNA breaks (SSBs).[5] When activated by DNA damage, PARP-1 utilizes NAD+ as a substrate to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins near the damage site. This PARylation process recruits other DNA repair factors to facilitate the restoration of genomic integrity.
In oncology, particularly in cancers with mutations in the BRCA1 or BRCA2 genes, PARP-1 inhibition has emerged as a powerful therapeutic strategy based on the concept of "synthetic lethality".[5][6] BRCA-deficient tumors are unable to perform high-fidelity homologous recombination (HR) repair of double-strand breaks (DSBs). When PARP-1 is inhibited, SSBs that occur naturally during the cell cycle are not repaired and collapse into more cytotoxic DSBs. In normal cells, these DSBs would be repaired by HR. However, in BRCA-deficient cancer cells, the absence of both BER and HR leads to genomic instability and cell death.[6]
From Scaffold to Inhibitor: A Mechanistic Rationale
The imidazole core of MHIC serves as a crucial component in designing PARP-1 inhibitors. These inhibitors are engineered to mimic the nicotinamide portion of the NAD+ substrate, allowing them to bind competitively to the catalytic domain of PARP-1.[7] The carboxamide group, often derived from the original carboxylate of MHIC, is a key pharmacophoric element that forms a critical hydrogen bond with the backbone of Gly863 in the PARP-1 active site. Further chemical elaborations, attached via the imidazole nitrogens or the hydroxymethyl group, are designed to occupy adjacent pockets, thereby increasing potency and selectivity.[7][8]
Signaling Pathway and Point of Inhibition
The diagram below illustrates the central role of PARP-1 in DNA repair and how its inhibition leads to synthetic lethality in BRCA-deficient cells.
Caption: PARP-1 inhibition in BRCA-deficient cells.
Experimental Validation Workflow
Validating a novel MHIC-derived PARP-1 inhibitor requires a multi-step approach, progressing from enzymatic assays to cell-based models.
Table 1: Quantitative Data Summary for PARP-1 Inhibitor Validation
| Assay Type | Key Parameter | Example Value Range | Purpose |
| Enzymatic IC₅₀ Assay | IC₅₀ | 1 - 100 nM | Determines direct inhibitory potency on PARP-1. |
| Cell Viability Assay | GI₅₀ | 0.1 - 10 µM | Measures cytotoxicity in cancer cell lines. |
| PARP Trapping Assay | Trapped PARP | > 2-fold vs. control | Quantifies the trapping of PARP-1 on DNA. |
Protocol 1: In Vitro PARP-1 Enzymatic Inhibition Assay (Colorimetric)
-
Principle: This assay quantifies PARP-1 activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Preparation: Coat a 96-well plate with histone H1. Wash and block the plate.
-
Reaction: Add PARP-1 enzyme, activated DNA (containing breaks), and varying concentrations of the MHIC-derived inhibitor to the wells.
-
Initiation: Start the reaction by adding a mix of NAD+ and biotinylated NAD+. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate to remove unincorporated substrate. Add Streptavidin-HRP (which binds to the biotinylated PAR chains).
-
Quantification: Wash again and add TMB substrate. The HRP enzyme will convert TMB to a blue product. Stop the reaction with sulfuric acid (turns yellow). Read the absorbance at 450 nm.
-
Analysis: Plot absorbance against inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce PARP-1 activity by 50%.[5][9]
Protocol 2: Cell-Based Synthetic Lethality Assay
-
Principle: This assay compares the cytotoxicity of the inhibitor in a BRCA-deficient cell line versus a BRCA-proficient (or genetically corrected) cell line.
-
Cell Lines: Use a matched pair of cell lines, for example, CAPAN-1 (BRCA2-mutant) and a BRCA2-reconstituted CAPAN-1 line.[7]
-
Plating: Seed cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the MHIC-derived inhibitor for 72-120 hours.
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (measures ATP) or perform an MTT assay.
-
Analysis: Normalize the results to untreated controls and plot cell viability against inhibitor concentration for both cell lines. A potent synthetic lethal agent will show a significantly lower GI₅₀ (concentration for 50% growth inhibition) in the BRCA-deficient line compared to the proficient line.
Caption: Experimental workflow for validating PARP-1 inhibitors.
Mechanism of Action: MHIC-Derived A₃ Adenosine Receptor Antagonists
Biological Target: A₃ Adenosine Receptor (A₃AR)
The A₃ adenosine receptor (A₃AR) is a G-protein coupled receptor (GPCR) belonging to the P1 purinergic receptor family. Its endogenous ligand is adenosine.[10] Unlike other adenosine receptors, A₃AR is typically expressed at low levels in normal tissues but is found to be overexpressed in inflammatory cells and various types of tumors.[10][11]
Upon activation by adenosine, the A₃AR couples to inhibitory G-proteins (Gᵢ/ₒ), leading to the inhibition of adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[10] The downstream consequences of A₃AR activation are context-dependent but often involve the modulation of inflammatory pathways, cell proliferation, and apoptosis. Therefore, developing selective antagonists that block this receptor is a promising strategy for treating inflammatory diseases and certain cancers.[12][13]
From Scaffold to Antagonist: A Mechanistic Rationale
In the design of A₃AR antagonists, the imidazole core derived from MHIC serves as a bioisostere for the purine ring of the natural ligand, adenosine.[13][14] The synthetic handles on MHIC allow for the addition of specific substituents that are crucial for achieving high affinity and selectivity for the A₃AR over other adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ). For instance, aryl groups attached to the imidazole ring can form key hydrophobic and π-stacking interactions within the A₃AR binding pocket, while modifications at other positions can be tailored to exploit unique residues in the A₃AR that are not present in other subtypes.[12]
Signaling Pathway and Point of Antagonism
The diagram below outlines the A₃AR signaling cascade and the mechanism of its blockade by an MHIC-derived antagonist.
Caption: Competitive antagonism at the A₃ Adenosine Receptor.
Experimental Validation Workflow
Characterizing a novel MHIC-derived A₃AR antagonist involves quantifying its binding affinity and its functional ability to block receptor signaling.
Table 2: Quantitative Data Summary for A₃AR Antagonist Validation
| Assay Type | Key Parameter | Example Value Range | Purpose |
| Radioligand Binding | Kᵢ | 1 - 50 nM | Determines the binding affinity for the A₃AR. |
| Functional cAMP Assay | IC₅₀ | 10 - 200 nM | Measures the functional potency in blocking A₃AR signaling. |
Protocol 3: Radioligand Binding Assay
-
Principle: This assay measures the ability of the test compound to compete with a high-affinity radiolabeled ligand for binding to the A₃AR.
-
Preparation: Use cell membranes prepared from a cell line stably overexpressing the human A₃AR (e.g., CHO-hA₃AR cells).
-
Competition: Incubate the cell membranes with a fixed concentration of a radiolabeled A₃AR antagonist (e.g., [¹²⁵I]AB-MECA) and a range of concentrations of the unlabeled MHIC-derived test compound.
-
Separation: After incubation, rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filter using a gamma counter.
-
Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC₅₀ (concentration displacing 50% of the radioligand) and then convert it to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[14]
Protocol 4: Functional cAMP Accumulation Assay
-
Principle: This assay measures the ability of the antagonist to block the agonist-induced inhibition of cAMP production.
-
Cell Culture: Use a cell line expressing the A₃AR, such as CHO-hA₃AR cells.
-
Pre-treatment: Incubate the cells with various concentrations of the MHIC-derived antagonist.
-
Stimulation: Stimulate the cells with a fixed concentration of an A₃AR agonist (e.g., NECA) in the presence of forskolin (which directly activates adenylyl cyclase to produce a measurable baseline of cAMP).[10][11]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (ELISA) or a time-resolved fluorescence energy transfer (TR-FRET) assay.
-
Analysis: The agonist will decrease cAMP levels. The antagonist will reverse this effect. Plot the cAMP levels against the antagonist concentration to determine the IC₅₀ for functional antagonism.
Caption: Experimental workflow for validating A₃AR antagonists.
Conclusion and Future Directions
This compound stands as a testament to the power of scaffold-based drug design. While biologically inert on its own, its chemical architecture provides a robust foundation for the development of highly sophisticated therapeutic agents. The successful generation of potent PARP-1 inhibitors and selective A₃ adenosine receptor antagonists from this common starting point highlights its versatility. The mechanistic insights and validation workflows detailed in this guide provide a blueprint for researchers to not only understand these specific drug classes but also to envision new possibilities. The continued exploration of novel chemical transformations of the MHIC scaffold will undoubtedly lead to the discovery of new modulators for a host of other challenging biological targets, further expanding the therapeutic landscape.
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- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2018). Semantic Scholar.
- Cosconati, S. (2010). New strategies for the synthesis of A3 adenosine receptor antagonists. Bioorganic & Medicinal Chemistry.
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (n.d.). National Institutes of Health.
- Discovery of the PARP (poly ADP-ribose) polymerase inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer. (2021). Bioorganic Chemistry.
- Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. (n.d.). National Institutes of Health.
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The Evolving Landscape of Imidazole-Based Therapeutics: A Technical Guide to Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate Derivatives and Analogs
Abstract
The imidazole scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a privileged structure in drug discovery.[1][2] This technical guide provides an in-depth exploration of a specific, highly functionalized imidazole, Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate, and its derivatives. We will delve into the synthetic strategies for this core molecule, explore the derivatization pathways leading to novel analogs, and critically analyze their burgeoning therapeutic potential, with a particular focus on anticancer and antifungal applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatility of the imidazole core for the creation of next-generation therapeutic agents.
Introduction: The Imidazole Core in Modern Drug Discovery
The five-membered aromatic heterocycle, imidazole, is a recurring motif in a vast array of biologically active molecules.[1][2] Its presence in essential biomolecules like the amino acid histidine underscores its fundamental role in biological systems. The amphoteric nature of the imidazole ring, coupled with its capacity for hydrogen bonding and coordination with metal ions, allows for multifaceted interactions with biological targets such as enzymes and receptors.[2] This inherent versatility has been exploited in the development of a wide spectrum of clinically approved drugs with diverse therapeutic applications, including anticancer, antifungal, antibacterial, and antihypertensive agents.[1][2][3]
This compound serves as a particularly valuable building block in this context.[4] Its trifunctional nature, possessing a reactive hydroxymethyl group, a readily modifiable carboxylate ester, and the imidazole core itself, provides multiple avenues for chemical elaboration and the generation of diverse compound libraries. This guide will illuminate the pathways to harnessing this potential, from the foundational synthesis of the core molecule to the exploration of its derivatives as potent modulators of critical biological pathways.
Synthesis of the Core Scaffold: this compound
The efficient and scalable synthesis of the core molecule is paramount for any drug discovery program. While several routes to substituted imidazoles exist, a common and adaptable strategy for this compound involves a multi-step process starting from readily available precursors. The following protocol represents a self-validating system, incorporating purification and characterization steps to ensure the integrity of the final compound.
Synthetic Workflow Overview
The synthesis can be conceptualized as a convergent process, culminating in the formation and functionalization of the imidazole ring.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a composite of established methods for the synthesis of substituted imidazole-4-carboxylates, adapted for the specific target molecule.[5][6][7]
Step 1: Synthesis of a Glycine Ester Derivative (if not commercially available)
-
Reaction Setup: To a solution of glycine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (2.2 equivalents) at 0°C.
-
Acylation: Slowly add a solution of an appropriate acylating agent (e.g., ethyl chloroformate, 1.1 equivalents) in dichloromethane.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Cyclization to form the Imidazole Ring
-
Reaction Setup: Dissolve the acylated glycine ester (1 equivalent) and a formimidate derivative (e.g., ethyl formimidate hydrochloride, 1.2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (2.5 equivalents).
-
Heating: Heat the reaction mixture to 80-100°C for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the methyl 1H-imidazole-4-carboxylate intermediate.
Step 3: Hydroxymethylation of the Imidazole Ring
-
Reaction Setup: Suspend the methyl 1H-imidazole-4-carboxylate (1 equivalent) in an aqueous solution of formaldehyde (37% solution, 1.5 equivalents).
-
Base Catalysis: Adjust the pH of the mixture to 11-12 with a strong base like sodium hydroxide.[8]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the hydroxymethylation can be monitored by TLC or LC-MS.
-
Neutralization and Extraction: Neutralize the reaction mixture with a suitable acid (e.g., acetic acid) to pH 7. Extract the aqueous layer multiple times with a polar organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound as a white to off-white solid.[4]
Self-Validation: Each step should be validated by appropriate analytical techniques. The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The expected melting point is approximately 173°C.[4]
Derivatization Strategies and Structure-Activity Relationships (SAR)
The core scaffold of this compound offers three primary points for diversification, enabling the exploration of a broad chemical space and the fine-tuning of biological activity.
Caption: Key diversification points on the core scaffold.
N-1 Position: Modulating Lipophilicity and Target Engagement
Alkylation or arylation at the N-1 position of the imidazole ring is a common strategy to modulate the compound's lipophilicity, which in turn affects its pharmacokinetic properties such as absorption and distribution. Furthermore, the substituent at this position can directly interact with the target protein, influencing binding affinity and selectivity.
SAR Insights:
-
Anticancer Activity: Introduction of bulky aromatic or heteroaromatic rings at the N-1 position has been shown to enhance anticancer activity in various imidazole-based compounds. This is often attributed to improved π-π stacking interactions within the target's binding pocket.
-
Kinase Inhibition: For imidazole-based kinase inhibitors, the N-1 substituent can be crucial for achieving selectivity. Specific substitutions can favor interactions with unique residues in the kinase hinge region or allosteric pockets.
C5-Hydroxymethyl Group: A Handle for Prodrug Strategies and Further Functionalization
The primary alcohol at the C5 position is a versatile functional group. It can be esterified to create prodrugs with improved bioavailability or etherified to introduce a variety of substituents that can probe the binding site of a target protein.
SAR Insights:
-
Antifungal Activity: In some antifungal imidazoles, the presence of a free hydroxymethyl group is important for activity. However, its conversion to an ether can modulate the antifungal spectrum and potency.
-
Metabolic Stability: Esterification of the hydroxymethyl group can protect it from rapid metabolism by alcohol dehydrogenases, thereby prolonging the compound's in vivo half-life.
C4-Carboxylate Group: Enhancing Potency through Amidation
The methyl ester at the C4 position can be readily converted to a wide range of amides through reaction with primary or secondary amines. This transformation introduces a hydrogen bond donor and acceptor, which can significantly enhance binding affinity to target proteins.
SAR Insights:
-
Enzyme Inhibition: The conversion of the C4-carboxylate to an amide is a key step in the development of many imidazole-based enzyme inhibitors. The amide functionality can mimic peptide bonds and form critical hydrogen bonds with active site residues.
-
Anticancer Potency: In a series of 1H-imidazole-4-carboxamides, the nature of the amide substituent was found to be critical for potent anticancer activity, with specific aromatic and heterocyclic amides showing superior performance.[9]
Therapeutic Applications and Mechanisms of Action
Derivatives of this compound are being investigated for a range of therapeutic applications, with the most promising results seen in oncology and mycology.
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
Imidazole-based compounds have emerged as promising anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2][3][10][11]
4.1.1. Kinase Inhibition: Targeting Dysregulated Signaling Pathways
A primary mechanism of action for many imidazole-based anticancer agents is the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[3] Imidazole derivatives have been developed as potent inhibitors of several important oncogenic kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers. Imidazole-based compounds can act as EGFR inhibitors, blocking downstream signaling pathways involved in cell proliferation and survival.[3]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR by imidazole derivatives can disrupt angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3]
-
c-Met Kinase: The c-Met signaling pathway is implicated in tumor growth, invasion, and metastasis. Novel 1H-imidazole-4-carboxamido scaffolds have been designed as potent c-Met kinase inhibitors.[9]
Caption: Mechanism of action of imidazole derivatives as kinase inhibitors.
4.1.2. Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, imidazole derivatives can induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest, preventing their uncontrolled proliferation.[1][11] These effects are often mediated by the modulation of key regulatory proteins involved in these processes.[1]
Quantitative Data on Anticancer Activity:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylacetamide-1H-imidazol-5-one | HCT116 (Colon) | 0.294 | [12] |
| Phenylacetamide-1H-imidazol-5-one | HL60 (Leukemia) | 0.362 | [12] |
| 1H-Imidazole-4-carboxamide Derivative | HT-29 (Colon) | 0.24 | [9] |
| 1H-Imidazole-4-carboxamide Derivative | MKN-45 (Gastric) | 0.45 | [9] |
| 1H-Imidazole-4-carboxamide Derivative | A549 (Lung) | 0.13 | [9] |
Antifungal Activity: Disrupting Fungal Cell Integrity
Imidazole-based compounds, particularly the azole antifungals, have long been a mainstay in the treatment of fungal infections. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis.[13][14][15]
4.2.1. Inhibition of Ergosterol Synthesis
Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Imidazole antifungals inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthetic pathway.[15] This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising the integrity and function of the fungal cell membrane.[15]
4.2.2. Induction of Oxidative Stress
Recent studies have revealed an additional mechanism of antifungal action for some imidazole derivatives: the generation of reactive oxygen species (ROS).[16][17] The accumulation of ROS can lead to oxidative damage to cellular components, including proteins, lipids, and DNA, contributing to fungal cell death.
Caption: Dual mechanism of antifungal action of imidazole derivatives.
Future Perspectives and Conclusion
The versatility of the this compound core, coupled with the proven therapeutic potential of imidazole-based compounds, positions this scaffold as a highly attractive starting point for the development of novel therapeutics. Future research in this area will likely focus on:
-
Rational Drug Design: Utilizing computational modeling and structure-based drug design to create derivatives with enhanced potency and selectivity for specific biological targets.
-
Multi-target Ligands: Developing single molecules that can modulate multiple targets within a disease pathway, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance.
-
Exploration of New Therapeutic Areas: While oncology and mycology are prominent fields of investigation, the diverse biological activities of imidazole derivatives suggest their potential utility in other areas, such as neurodegenerative diseases and inflammatory disorders.
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Spectroscopic Signature of a Key Pharmaceutical Building Block: A Technical Guide to Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate
Introduction: The Versatility of a Substituted Imidazole
Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate, with the CAS Number 82032-43-7, is a vital heterocyclic compound in the landscape of pharmaceutical and biochemical research. Its substituted imidazole core makes it a valuable precursor in the synthesis of a variety of bioactive molecules.[1] The presence of a hydroxymethyl group and a methyl carboxylate group on the imidazole ring provides two distinct points for chemical modification, enhancing its utility as a versatile building block in medicinal chemistry.[1] This guide provides an in-depth analysis of the spectroscopic data that is crucial for the unambiguous identification and characterization of this important synthetic intermediate. For researchers in drug development, a thorough understanding of its spectroscopic signature is paramount for quality control and for tracking its incorporation into more complex molecular architectures.
Molecular Structure and Spectroscopic Correlation
A foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. The following diagram illustrates the structure of this compound with atom numbering that will be referenced throughout this guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is reported to have been acquired at 400 MHz in deuterated dimethyl sulfoxide (DMSO-d6). The expected chemical shifts (δ) in parts per million (ppm) are detailed in the table below.
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Imidazole N-H | ~12-13 | Broad Singlet | 1H | N1-H or N3-H |
| Imidazole C-H | ~7.5-8.0 | Singlet | 1H | C2-H |
| Hydroxymethyl OH | ~5.0-5.5 | Triplet (due to coupling with CH₂) | 1H | O10-H |
| Hydroxymethyl CH₂ | ~4.5 | Doublet (due to coupling with OH) | 2H | C9-H |
| Ester CH₃ | ~3.7 | Singlet | 3H | C8-H |
Interpretation of the ¹H NMR Spectrum:
The downfield signal above 12 ppm is characteristic of an imidazole N-H proton, which is often broad due to quadrupole broadening and exchange. The singlet in the aromatic region (around 7.5-8.0 ppm) corresponds to the lone proton on the imidazole ring at the C2 position. The hydroxyl proton of the hydroxymethyl group is expected to appear as a triplet around 5.0-5.5 ppm, coupling with the adjacent methylene protons. Consequently, the methylene protons of the hydroxymethyl group should appear as a doublet around 4.5 ppm. The upfield singlet at approximately 3.7 ppm is indicative of the three equivalent protons of the methyl ester group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The expected chemical shifts for this compound in DMSO-d6 are as follows:
| Carbon | Expected Chemical Shift (ppm) | Assignment |
| Ester C=O | ~160-165 | C6 |
| Imidazole C=C | ~135-145 | C4 & C5 |
| Imidazole C-H | ~130-140 | C2 |
| Ester CH₃ | ~50-55 | C8 |
| Hydroxymethyl CH₂ | ~55-60 | C9 |
Interpretation of the ¹³C NMR Spectrum:
The carbonyl carbon of the ester group (C6) is the most downfield signal, typically appearing above 160 ppm. The carbons of the imidazole ring (C2, C4, and C5) will resonate in the aromatic region, with their exact shifts influenced by the electronic effects of the substituents. The methyl carbon of the ester (C8) and the methylene carbon of the hydroxymethyl group (C9) are expected in the upfield region, with the methylene carbon being slightly more downfield due to the electronegativity of the attached oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is reported to be obtainable as a KBr disc. The key vibrational frequencies are predicted below.
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3400-3200 | Broad | O-H stretch (hydroxyl) and N-H stretch (imidazole) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1720-1700 | Strong | C=O stretch (ester) |
| 1600-1450 | Medium | C=C and C=N stretch (imidazole ring) |
| 1250-1000 | Strong | C-O stretch (ester and alcohol) |
Interpretation of the IR Spectrum:
A prominent broad absorption in the region of 3400-3200 cm⁻¹ is a clear indication of the presence of both O-H and N-H stretching vibrations. A strong, sharp peak around 1720-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ester functional group. The presence of the imidazole ring will give rise to several absorptions in the fingerprint region, corresponding to C=C and C=N stretching. Strong C-O stretching bands will also be visible at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 156.05
-
Key Fragmentation Patterns:
-
Loss of a methoxy radical (•OCH₃) from the ester: m/z = 125
-
Loss of the entire methoxycarbonyl group (•COOCH₃): m/z = 97
-
Loss of the hydroxymethyl group (•CH₂OH): m/z = 125
-
Interpretation of the Mass Spectrum:
The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (156.14 g/mol ). Common fragmentation pathways would involve the loss of fragments from the substituent groups. The observation of peaks corresponding to the loss of a methoxy radical or the entire ester group, as well as the hydroxymethyl group, would provide strong evidence for the proposed structure.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed.
NMR Spectroscopy Workflow
Caption: A typical workflow for acquiring NMR spectra.
IR Spectroscopy (KBr Disc Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Disc Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.
-
Data Acquisition: Place the KBr disc in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of high-energy electrons to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
The spectroscopic data of this compound provides a unique fingerprint for its identification and characterization. A comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass spectra allows for the unambiguous confirmation of its structure. The methodologies outlined in this guide provide a framework for researchers to verify the identity and purity of this important pharmaceutical intermediate, ensuring the integrity of their synthetic and developmental endeavors.
References
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The Strategic Role of Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate in Modern Medicinal Chemistry: A Technical Guide
Foreword: Unveiling the Potential of a Versatile Imidazole Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with inherent biological relevance is paramount. Among the privileged heterocyclic scaffolds, the imidazole ring holds a distinguished position due to its ubuquitous presence in biologically active molecules and its unique physicochemical properties. This technical guide delves into the core utility of a particularly valuable, yet often overlooked, building block: Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate (MHIC) . This molecule, with its strategically positioned functional groups, serves as a versatile linchpin in the synthesis of a diverse array of bioactive compounds. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of MHIC's synthesis, chemical reactivity, and its pivotal role in the generation of next-generation therapeutics, particularly in the realms of antimicrobial and anticancer agents. We will explore not just the "what," but the "why"—the causal relationships between its structure and its synthetic utility, underpinned by field-proven insights and methodologies.
Physicochemical Properties and Synthesis of this compound (MHIC)
A thorough understanding of a building block's fundamental properties is the bedrock of its effective utilization in complex synthetic campaigns.
Core Physicochemical Data
| Property | Value | Source |
| CAS Number | 82032-43-7 | [1] |
| Molecular Formula | C₆H₈N₂O₃ | [1] |
| Molecular Weight | 156.14 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 173 °C | [1] |
| Purity | ≥98% | [1] |
Synthetic Protocol: A Plausible and Detailed Methodology
While a definitive, publicly available, step-by-step synthesis of this compound is not extensively documented, a robust protocol can be extrapolated from established methodologies for structurally analogous compounds, such as 4-(hydroxymethyl)-5-methylimidazole. The following protocol represents a viable and detailed synthetic route, designed for practical implementation in a laboratory setting. This multi-step synthesis leverages readily available starting materials and established chemical transformations.
Workflow for the Synthesis of this compound
Caption: A plausible synthetic pathway for MHIC, adapted from related imidazole syntheses.
Step-by-Step Experimental Protocol:
-
Step 1: Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.
-
To a solution of sodium ethoxide in ethanol, add ethyl oxalate followed by the dropwise addition of ethyl chloroacetate at 0-5 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the mixture under vacuum and dissolve the resulting salt in ice-cold water.
-
Acidify to pH 3 with dilute hydrochloric acid and extract with ethyl acetate.
-
Dry the organic layers, evaporate the solvent, and purify by distillation to yield diethyl 2-chloro-3-oxosuccinate.[2]
-
React the purified diethyl 2-chloro-3-oxosuccinate with butyramidinium in ethanol under reflux to yield diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.[2]
-
-
Step 2: Synthesis of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate.
-
To a stirred solution of methylmagnesium bromide in THF at 0-10 °C under a nitrogen atmosphere, add a solution of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate in dichloromethane.
-
Stir the mixture at 15 °C for 1 hour.
-
Quench the reaction by the addition of ethyl acetate and aqueous ammonium chloride.
-
Separate the organic phase, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo to obtain the product.[2]
-
-
Step 3: Hydroxymethylation to Yield MHIC (Hypothetical Adaptation).
-
Rationale: This step is adapted from the synthesis of 4-(hydroxymethyl)-5-methylimidazole, where a methylimidazole is hydroxymethylated using formaldehyde.[3][4] A similar strategy can be applied to a suitable imidazole-4-carboxylate precursor.
-
In a reaction vessel, dissolve the imidazole precursor in an aqueous solution.
-
Add a strong inorganic base (e.g., NaOH) to catalyze the reaction.
-
Gradually add paraformaldehyde while maintaining the temperature between 35-40 °C.
-
Stir the reaction mixture at 30 °C for an extended period (e.g., 43 hours).
-
Neutralize the mixture with concentrated hydrochloric acid to a pH of 8.6-8.7 to precipitate the product.
-
Filter the precipitate, wash with cold water or acetone, and dry to obtain this compound.[3]
-
The Role of MHIC in the Synthesis of Bioactive Molecules
The strategic placement of the hydroxymethyl and methyl carboxylate groups on the imidazole core of MHIC provides two orthogonal handles for synthetic diversification, making it a highly valuable starting material in medicinal chemistry.
A Versatile Building Block for Antimicrobial and Antifungal Agents
The imidazole scaffold is a well-established pharmacophore in numerous antimicrobial and antifungal drugs.[1] MHIC serves as an excellent starting point for the synthesis of novel imidazole derivatives with potential antimicrobial properties. The hydroxymethyl group can be readily oxidized to an aldehyde or converted to a leaving group for nucleophilic substitution, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
Synthetic Diversification of MHIC for Antimicrobial Drug Discovery
Caption: Synthetic pathways for diversifying the MHIC scaffold.
A Key Intermediate in the Synthesis of Anticancer Agents
Imidazole derivatives have emerged as a promising class of anticancer agents, targeting various pathways involved in tumor growth and proliferation.[5] While direct synthesis of approved anticancer drugs from MHIC is not widely reported, its structural motifs are present in many potent experimental compounds. The imidazole core can act as a bioisostere for other five-membered heterocycles and its substituents can be tailored to interact with specific enzymatic targets. For instance, derivatives of imidazole-4-carboxamide have been investigated as inhibitors of key enzymes in cancer progression.[6]
Example of a Bioactive Derivative: A study on ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl) acetate, a structurally related compound, demonstrated its ability to reduce the viability of A549 and NCI-H460 lung cancer cell lines, highlighting the potential of this scaffold in oncology.[5]
Structure-Activity Relationship (SAR) Insights
While comprehensive SAR studies specifically on MHIC derivatives are limited in the public domain, general principles for imidazole-containing bioactive molecules can be applied and serve as a guide for rational drug design.
-
Substitution at the N-1 and N-3 positions: The nitrogen atoms of the imidazole ring are often crucial for interaction with biological targets. Alkylation or arylation at these positions can significantly modulate activity and selectivity.
-
The role of the 4-carboxylate and 5-hydroxymethyl groups: These functional groups can participate in hydrogen bonding with amino acid residues in enzyme active sites or cell surface receptors. Their conversion to other functional groups, such as amides or ethers, can fine-tune these interactions and impact the overall pharmacological profile.
-
Introduction of Lipophilic Moieties: The addition of lipophilic groups to the imidazole core can enhance membrane permeability and improve pharmacokinetic properties, often leading to increased potency.[6]
Future Perspectives and Conclusion
This compound stands as a testament to the enduring value of well-designed chemical building blocks in the ever-evolving field of medicinal chemistry. Its inherent structural features provide a versatile platform for the generation of diverse chemical libraries, paving the way for the discovery of novel therapeutic agents. While its full potential is yet to be completely unlocked, the existing body of research strongly suggests that MHIC and its derivatives will continue to be a fertile ground for innovation in the quest for new medicines to combat a wide range of diseases. The synthetic pathways and strategic considerations outlined in this guide are intended to empower researchers to harness the full potential of this remarkable imidazole scaffold.
References
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- Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole.
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- Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2021). Molecules, 26(16), 4999. [Link]
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- Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (2011). Journal of Chemical and Pharmaceutical Research, 3(4), 850-855. [Link]
- In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (2023). Journal of Biomolecular Structure and Dynamics, 41(15), 7385-7401. [Link]
- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry, 35(3), 1080-1085. [Link]
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Literature review on "Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate"
An In-depth Technical Guide to Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate
Introduction
This compound, with CAS Number 82032-43-7, is a bifunctional heterocyclic compound of significant interest in medicinal and synthetic chemistry.[1][2] Its imidazole core is a privileged scaffold, present in numerous natural products and pharmacologically active molecules, conferring properties such as hydrogen bonding capability and amphoteric nature.[3] This guide provides a comprehensive overview of its synthesis, properties, and applications, offering field-proven insights for researchers in drug development and organic synthesis. The molecule's structure, featuring both a nucleophilic hydroxymethyl group and an electrophilic methyl ester, makes it a versatile building block for creating diverse and complex chemical entities.[1] It is particularly noted as a key intermediate in the development of novel pharmaceuticals, including those with antimicrobial and antifungal properties, as well as agents targeting metabolic disorders.[1]
Physicochemical and Spectroscopic Profile
The compound is typically a white to off-white crystalline powder with a melting point of 173 °C.[1] Its stability and compatibility with various reaction conditions make it a reliable intermediate in multi-step synthetic campaigns.[1]
Table 1: General Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 82032-43-7 | [1][2] |
| Molecular Formula | C₆H₈N₂O₃ | [1][2] |
| Molecular Weight | 156.14 g/mol | [1][2] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 173 °C | [1] |
| Storage | Room Temperature |[1] |
Table 2: Predicted Spectroscopic Data
While experimental spectra are not widely published, spectral characteristics can be reliably predicted based on the structure and data from analogous compounds. A ¹H NMR spectrum is noted to be available in a 400 MHz DMSO-d₆ format.[2]
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~7.8-8.2 | Singlet | Imidazole C2-H. The precise shift is influenced by solvent and concentration. |
| ¹H | ~5.0-5.5 | Triplet | -CH₂OH . Coupling to the CH₂ protons. Broadens or exchanges with D₂O. |
| ¹H | ~4.6-4.8 | Doublet | -CH₂ OH. Coupled to the hydroxyl proton. Becomes a singlet upon D₂O exchange. |
| ¹H | ~3.7-3.9 | Singlet | -COOCH₃. Methyl ester protons. |
| ¹H | ~12.0-13.0 | Broad Singlet | Imidazole NH . Exchangeable proton, often broad and may not be observed. |
| ¹³C | ~162-165 | Singlet | C =O (Ester carbonyl). |
| ¹³C | ~135-140 | Singlet | Imidazole C 2. |
| ¹³C | ~130-135 | Singlet | Imidazole C 4. Quaternary carbon attached to the ester. |
| ¹³C | ~125-130 | Singlet | Imidazole C 5. Quaternary carbon attached to the hydroxymethyl group. |
| ¹³C | ~55-58 | Singlet | -C H₂OH. |
| ¹³C | ~51-53 | Singlet | -COOC H₃. |
Synthesis and Reaction Chemistry
Plausible Synthetic Route: Selective Reduction
A robust and logical pathway to this compound is the selective mono-reduction of a readily available symmetric precursor, Dimethyl 1H-imidazole-4,5-dicarboxylate . This approach leverages the high reactivity of ester groups towards powerful reducing agents like Lithium Aluminum Hydride (LAH).
Causality Behind Experimental Design: The key to achieving the target molecule is selectivity. The complete reduction of both ester groups in Dimethyl 1H-imidazole-4,5-dicarboxylate yields 4,5-di(hydroxymethyl)imidazole.[4] To favor mono-reduction, the stoichiometry of the reducing agent is critical. By using approximately one equivalent of LAH relative to the diester starting material, one ester group is preferentially reduced while the other remains intact. The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to modulate the reactivity of LAH and minimize over-reduction. The slight electronic asymmetry between the C4 and C5 positions of the imidazole ring may also contribute to the selectivity of this reaction.
Caption: Synthetic workflow for the target compound.
Representative Experimental Protocol
This protocol is adapted from the procedure for the di-reduction of the same starting material and represents a viable method for the target synthesis.[4]
-
Reaction Setup: To a stirred suspension of Lithium Aluminum Hydride (1.0 equivalent) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.
-
Addition of Starting Material: Dissolve Dimethyl 1H-imidazole-4,5-dicarboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH suspension over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of starting material and the formation of the mono-reduced product.
-
Work-up and Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Isolation: Filter the resulting aluminum salts through a pad of Celite® and wash thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Applications in Medicinal Chemistry and Drug Development
The true value of this compound lies in its utility as a versatile synthetic intermediate. The two distinct functional groups—the hydroxymethyl at C5 and the methyl carboxylate at C4—can be selectively modified to build a library of more complex molecules.
-
Hydroxymethyl Group Reactivity: The primary alcohol is a versatile handle for introducing a wide range of functionalities. It can be easily oxidized to an aldehyde, which can then participate in reductive aminations or Wittig-type reactions. Alternatively, it can be converted into a leaving group (e.g., tosylate or mesylate) or an ether, allowing for the introduction of diverse side chains.
-
Ester Group Reactivity: The methyl ester is readily converted into amides by reaction with various amines, a common transformation in medicinal chemistry to modulate solubility and biological activity. It can also be hydrolyzed to the corresponding carboxylic acid or reduced to a second hydroxymethyl group if desired.
This dual functionality allows for the systematic exploration of chemical space around the imidazole core, which is essential for structure-activity relationship (SAR) studies in drug discovery. Its role as a building block for antimicrobial and antifungal agents is particularly well-documented.[1]
Caption: Versatility as a synthetic intermediate.
Conclusion
This compound is a high-value, strategically important building block for chemical and pharmaceutical research. Its straightforward, plausible synthesis via selective reduction and the orthogonal reactivity of its functional groups provide a robust platform for the discovery of new bioactive molecules. This guide has detailed its key characteristics, a reliable synthetic strategy, and its potential for derivatization, providing researchers with the foundational knowledge required to leverage this compound in their synthetic programs.
References
- PrepChem. (n.d.). (A) Preparation of 4,5 di(hydroxymethyl)imidazole.
- Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Drug Designing and Intellectual Properties.
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Methodological & Application
Application Notes & Experimental Protocols for Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate
Introduction
Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate (CAS No: 82032-43-7) is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in synthetic and medicinal chemistry.[1] Its structure, featuring a reactive hydroxymethyl group, a modifiable ester, and a versatile imidazole core, makes it an invaluable building block for the synthesis of complex bioactive molecules.[1] This compound is frequently utilized in the development of novel pharmaceuticals, particularly those targeting metabolic disorders, as well as derivatives exhibiting potent antimicrobial and antifungal properties.[1] The imidazole scaffold itself is a well-established pharmacophore present in numerous approved drugs, including antifungals, antihistamines, and anticancer agents.[2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and field-proven protocols for the purification, characterization, and strategic application of this compound. The methodologies described herein are designed to ensure experimental reproducibility and to empower the user to leverage the full synthetic potential of this versatile intermediate in drug discovery workflows.
Physicochemical Properties and Handling
Proper handling and storage are paramount to maintaining the integrity of this compound. The compound is a polar, crystalline solid.
| Property | Value | Reference |
| CAS Number | 82032-43-7 | [1][3] |
| Molecular Formula | C₆H₈N₂O₃ | [1][3][4] |
| Molecular Weight | 156.14 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 173 °C | [1] |
| Solubility | Water (91 g/L at 25°C) | [3] |
| Storage | Sealed in a dry environment at 2-8°C | [3] |
1.1. Safety and Handling Precautions
While specific hazard data is not fully established, standard laboratory safety protocols must be strictly followed.[3] The synthesis and handling of imidazole derivatives can involve hazardous reagents.[2]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.
-
Ventilation: Handle the compound, especially in powdered form, within a certified chemical fume hood to prevent inhalation.
-
SDS: Always consult the latest Safety Data Sheet (SDS) from the supplier before commencing any work.
Protocol 1: Purification of Crude Material
Purification is a critical step to ensure the reliability of subsequent synthetic transformations and biological assays. Due to the polar nature of the imidazole ring and the hydroxymethyl group, tailing during silica gel chromatography is a common issue.[5] The following protocols are optimized to address these challenges.
2.1. Method A: Flash Column Chromatography (for High Purity)
This method is ideal for removing closely related impurities. The addition of a basic modifier to the mobile phase is crucial for obtaining sharp, symmetrical peaks by neutralizing the acidic silanol groups on the silica gel surface.[5]
Step-by-Step Protocol:
-
Stationary Phase Selection: Use standard silica gel (60 Å pore size). For particularly stubborn separations where tailing persists, consider using neutral or basic alumina as an alternative stationary phase.[5]
-
Mobile Phase Preparation: A common and effective solvent system is Dichloromethane/Methanol. Start with a gradient from 100% Dichloromethane and gradually increase the Methanol concentration (e.g., 0% to 10%). To this solvent system, add 0.5% triethylamine (v/v) to act as a basic modifier.[5]
-
Sample Preparation (Dry Loading): Dissolve the crude compound in a minimal amount of methanol. Add a small portion of silica gel to this solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This technique prevents band broadening and improves separation.[5]
-
Column Packing and Elution: Pack the column with silica gel slurried in the initial mobile phase (e.g., 100% Dichloromethane with 0.5% triethylamine). Carefully add the dry-loaded sample to the top of the column.
-
Fraction Collection: Begin elution and collect fractions. Monitor the separation using Thin-Layer Chromatography (TLC), visualizing spots with UV light and/or an iodine chamber.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
2.2. Method B: Recrystallization (for Bulk Purification)
Recrystallization is an efficient and economical method for purifying solid compounds, provided a suitable solvent can be identified.[6]
Step-by-Step Protocol:
-
Solvent Screening: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[6] Test solvents like ethanol, isopropanol, or water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. For maximum yield, the flask can subsequently be placed in an ice bath.[6]
-
Isolation and Drying: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove residual impurities. Dry the crystals in a vacuum oven to a constant weight.[6]
Protocol 2: Quality Control and Characterization
Verifying the identity and purity of the compound is essential before its use as a synthetic intermediate.
3.1. Method A: HPLC-UV Analysis
This method provides quantitative data on the purity of the compound.[7]
| Parameter | Recommended Condition | Rationale |
| Instrument | Standard HPLC system with UV-Vis detector | Widely available and robust for purity analysis.[7] |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Excellent for retaining and separating polar to moderately non-polar compounds.[7] |
| Mobile Phase | Isocratic or gradient elution with Water and Acetonitrile (each with 0.1% Formic Acid) | Provides good peak shape and resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns.[7] |
| Detection Wavelength | ~210-230 nm | Imidazole rings typically show UV absorbance in this range. |
| Purity Assessment | Purity is determined by the area percentage of the main peak. | A purity level of ≥98% is common for this reagent.[1] |
3.2. Method B: Spectroscopic Confirmation
-
¹H NMR: The proton NMR spectrum (typically in DMSO-d₆) should confirm the presence of all expected protons: the imidazole C-H, the N-H (which may be broad), the CH₂ of the hydroxymethyl group, the OH proton, and the CH₃ of the methyl ester.[3]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 157.06.
Application Workflow: From Building Block to Bioactive Candidate
The primary application of this compound is as a starting material for synthesizing more complex molecules with potential therapeutic value. The workflow below illustrates a typical path from this intermediate to a final candidate for biological screening.
Protocol 3: Synthetic Application - N-Alkylation
This protocol provides a general method for the N-alkylation of the imidazole ring, a common strategy to introduce diversity and modulate the pharmacological properties of the final compound.
Reaction: Imidazole + Alkyl Halide → N-Alkylated Imidazole
Step-by-Step Protocol:
-
Reagents Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile.
-
Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq., use with extreme caution) to the solution and stir for 30 minutes at room temperature. This deprotonates the imidazole nitrogen, forming a more nucleophilic anion.
-
Alkylation: Slowly add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction as necessary (e.g., 60-80 °C) and monitor its progress by TLC until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Quench the reaction by adding water. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product using the chromatography protocol described in Section 2.1 .
Protocol 4: Biological Screening of Synthesized Derivatives
After synthesis and purification, the new derivatives must be evaluated for biological activity. The following are standard, robust assays relevant to the known applications of imidazole-based compounds.
6.1. Method A: Antimicrobial Susceptibility Testing (MIC Assay)
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the purified derivative in DMSO (e.g., 10 mg/mL).
-
Microorganism Preparation: Grow a bacterial or fungal strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium.
-
Inoculation: Add the standardized microorganism suspension to each well. Include a positive control (microorganisms + broth), a negative control (broth only), and a solvent control (microorganisms + DMSO at the highest concentration used).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Result Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed.
6.2. Method B: In Vitro Cytotoxicity Screening (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and is widely used to screen for anticancer activity.[8]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., a leukemia cell line[8]) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivative for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
Mechanistic Context: Targeting the Folate Pathway
Many antimicrobial and anticancer drugs function by inhibiting Dihydrofolate Reductase (DHFR), a critical enzyme in the folate metabolic pathway.[9] This pathway is essential for the synthesis of nucleotides, the building blocks of DNA, and is thus crucial for cell proliferation. Derivatives of this compound could be designed as potential DHFR inhibitors.
Conclusion
This compound is more than a chemical reagent; it is a strategic starting point for innovation in drug discovery. Its well-defined structure and high reactivity provide a robust platform for creating diverse chemical libraries. By employing the rigorous purification, characterization, and application protocols detailed in this guide, researchers can effectively harness the potential of this intermediate to develop novel therapeutic candidates with enhanced biological activity.
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- PubMed Central (PMC). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. National Institutes of Health (NIH).
- Google Patents. US4063023A - Process for preparing 4-(hydroxymethyl)imidazole compounds.
- PubMed. Synthesis and Biological Evaluation of Novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic Acid Derivatives and Their Precursors as Antileukemic Agents. 2009-08-15.
- ScienceScholar. Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International journal of health sciences. 2022-03-18.
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Application Notes & Protocols: Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate in Pharmaceutical Development
Introduction: The Strategic Value of a Versatile Imidazole Scaffold
In the landscape of medicinal chemistry and pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate is one such pivotal intermediate. Its structure is a confluence of desirable features: a biologically significant imidazole core, which is present in numerous endogenous molecules and approved drugs, and two distinct, orthogonally reactive functional groups—a hydroxymethyl group and a methyl ester. This unique arrangement provides medicinal chemists with a versatile scaffold for constructing complex molecular architectures.
The imidazole ring is an aromatic heterocycle that can participate in hydrogen bonding and coordinate with metal ions, making it a common feature in enzyme active sites and receptor binding pockets.[1] The hydroxymethyl and carboxylate moieties serve as convenient handles for chemical modification, allowing for the systematic elaboration of the core structure to optimize pharmacological properties such as potency, selectivity, and pharmacokinetics. These notes will detail the applications of this compound, providing both high-level strategic insights and granular, actionable laboratory protocols for researchers in drug discovery.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 82032-43-7 | [2][3] |
| Molecular Formula | C₆H₈N₂O₃ | [2][3] |
| Molecular Weight | 156.14 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [2][4] |
| Melting Point | 173 °C | [2] |
| Purity | ≥ 98% | [2] |
| Storage | Store at room temperature, preferably in a cool, dark place (<15°C) | [2][4] |
| Solubility | Soluble in water (91 g/L at 25°C) | [3] |
Core Application: A Central Building Block in Drug Synthesis
The primary application of this compound and its close structural relatives is as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Its bifunctional nature allows it to be incorporated into multi-step synthetic pathways leading to complex drugs.
Case Study: Synthesis of H₂-Antagonists (e.g., Cimetidine)
While not a direct precursor, the synthesis of the blockbuster anti-ulcer drug Cimetidine relies on a structurally similar intermediate, 4-methyl-5-hydroxymethyl-imidazole.[5][6] The synthesis of this core scaffold highlights the fundamental reactions relevant to our topic compound. The hydroxymethyl group is the key point of attachment for the side chain that ultimately imparts biological activity.
The general synthetic logic involves:
-
Formation of the Imidazole Core: Synthesizing the substituted imidazole ring.
-
Functionalization: Introducing the hydroxymethyl group.
-
Side-Chain Elaboration: Activating the hydroxymethyl group (e.g., by converting it to a chloromethyl group) and coupling it with the requisite side chain.
This pathway underscores the importance of the hydroxymethyl-imidazole core as a foundational piece in building the final drug molecule. The principles are directly transferable to using this compound for novel derivatives.
Diagram: General Synthetic Utility
The following diagram illustrates the strategic position of the imidazole scaffold in a typical drug development workflow.
Caption: Workflow for Drug Discovery using the Imidazole Scaffold.
Experimental Protocols
The following protocols are designed to provide practical, actionable guidance for the synthesis and modification of imidazole-based intermediates in a research setting.
Protocol 1: Synthesis of 4-Methyl-5-hydroxymethyl-imidazole Hydrochloride (Illustrative Intermediate)
This protocol is adapted from established patent literature and demonstrates the fundamental hydroxymethylation reaction on an imidazole ring.[7][8] This reaction is conceptually similar to how the hydroxymethyl group would be introduced in related structures.
Rationale: The reaction proceeds via an electrophilic substitution. Formaldehyde acts as the electrophile, and the reaction is carried out under alkaline conditions (pH 11-13) to deprotonate the imidazole ring, increasing its nucleophilicity and facilitating the attack on the formaldehyde carbon. A controlled temperature (30-40°C) is used to ensure a reasonable reaction rate without promoting side reactions or degradation.[8]
Materials:
-
4-Methylimidazole
-
Formaldehyde solution (37% in H₂O) or Paraformaldehyde
-
Sodium Hydroxide (NaOH) or other strong inorganic base
-
Concentrated Hydrochloric Acid (HCl)
-
Isopropanol
-
Acetone
-
Reaction vessel with stirring and temperature control
-
pH meter
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2 moles of 4-methylimidazole in water.
-
pH Adjustment: Carefully add a solution of NaOH to raise the pH of the mixture to between 12 and 13. Monitor the pH closely.
-
Reagent Addition: While maintaining the temperature at 30-40°C, slowly add 1.05 to 1.1 molar equivalents of formaldehyde solution.
-
Reaction Monitoring: Stir the mixture at 30-40°C. The reaction progress can be monitored by TLC or HPLC. The reaction is typically complete within 50-72 hours under these conditions.[7]
-
Neutralization & Workup: Once the reaction is complete, cool the mixture and carefully neutralize it with concentrated HCl to a pH of ~7.
-
Isolation: Evaporate the solvent under vacuum. Add isopropanol to the residue to form an azeotrope with any remaining water and evaporate again.
-
Purification: Triturate the solid residue with acetone. The desired product, 4-methyl-5-hydroxymethyl-imidazole, will precipitate.
-
Salt Formation (Optional): To obtain the hydrochloride salt, the free base can be suspended in a solvent like isopropanol, and HCl gas can be bubbled through the suspension.[5]
-
Final Product: Filter the precipitated solid, wash with cold acetone, and dry under vacuum to yield the final product.
Protocol 2: General Procedure for Activation and Nucleophilic Substitution
The hydroxymethyl group is not a good leaving group. To use it as a site for chain elongation, it must first be "activated," typically by converting it into a halide.
Rationale: Converting the alcohol to a tosylate or, more directly, a chloride (using thionyl chloride or similar reagents) transforms the hydroxyl group into a good leaving group. This allows for a subsequent Sₙ2 reaction with a wide variety of nucleophiles (thiols, amines, etc.) to build out the desired side chain, a critical step in synthesizing drugs like Cimetidine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nucleophile of choice (e.g., a thiol or amine)
-
Non-nucleophilic base (e.g., triethylamine, DIEA)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Activation Step:
-
Suspend this compound (1 eq.) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0°C.
-
Slowly add thionyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the conversion to the chloromethyl intermediate is complete (monitor by TLC).
-
Carefully quench any excess thionyl chloride and evaporate the solvent to obtain the crude chloromethyl intermediate. Use this intermediate immediately in the next step.
-
-
Coupling Step:
-
Dissolve the crude chloromethyl intermediate in anhydrous THF.
-
In a separate flask, dissolve the desired nucleophile (1.2 eq.) and a non-nucleophilic base (1.5 eq.) in THF.
-
Slowly add the solution of the nucleophile to the chloromethyl intermediate solution at 0°C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Diagram: Activation and Coupling Workflow
Caption: General workflow for side-chain installation.
Broader Research and Future Directions
Beyond its role as a synthetic intermediate, the imidazole-4-carboxylate scaffold is being explored in various therapeutic areas.
-
Enzyme Inhibition and Biochemical Probes: The core structure can be used to design probes to study enzyme activity and metabolic pathways, leveraging the imidazole's ability to interact with active sites.[2]
-
Antimicrobial and Antifungal Agents: The inherent biological activity of the imidazole nucleus makes it a promising starting point for developing new anti-infective agents.[2]
-
HIV-1 Integrase Inhibitors: Research into related 1,5-diaryl-1H-imidazole-4-carboxylic acids has shown potential for inhibiting the interaction between HIV-1 integrase and the host LEDGF/p75 protein, a key step in viral replication.[9] This suggests that derivatives of this compound could be explored for similar antiviral applications.
The continued exploration of this versatile molecule and its derivatives promises to yield new insights and therapeutic candidates across a spectrum of diseases.
References
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- Google Patents. (n.d.). US4189591A - Method of preparing 4-methyl-5-hydroxymethyl-imidazole.
- Google Patents. (n.d.). GB2029414A - Process for preparing 4(5) - hydroxymethyl 5 (4)-alkyl imidazoles.
- PubChem. (n.d.). methyl 5-amino-1H-imidazole-4-carboxylate.
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Application Notes and Protocols: Investigating "Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate" in Enzyme Interaction Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and methodologies for studying the interaction of "Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate" with enzymes. While direct research on this specific molecule's bioactivity is emerging, its structural features—notably the imidazole core—suggest significant potential as a modulator of enzyme activity. The imidazole ring is a well-established pharmacophore present in numerous drugs, often interacting with the active sites of enzymes like kinases and cytochrome P450s.[1][2][3] This guide will, therefore, present a scientifically grounded, hypothetical framework for initiating research into this compound's enzymatic interactions. We will detail proposed mechanisms of action, provide robust protocols for screening and characterization, and offer insights into data interpretation, thereby equipping researchers with the necessary tools to explore the therapeutic potential of this promising molecule.
Introduction: The Rationale for Investigating this compound
This compound is a heterocyclic compound featuring a central imidazole ring, a structure of paramount importance in medicinal chemistry.[4][5] The imidazole moiety is a key component of the amino acid histidine, which plays a crucial role in the catalytic activity of many enzymes.[5] Furthermore, numerous synthetic imidazole-containing compounds have been developed as potent and selective enzyme inhibitors for a variety of therapeutic areas, including oncology and infectious diseases.[2][3][6]
The unique arrangement of a hydroxymethyl and a methyl carboxylate group on the imidazole ring of the title compound presents several opportunities for interaction with enzyme active sites.[7] The hydroxymethyl group can act as a hydrogen bond donor or acceptor, while the methyl carboxylate can engage in electrostatic or hydrogen bonding interactions. The nitrogen atoms of the imidazole ring itself can coordinate with metal ions in metalloenzymes or form key hydrogen bonds.[1]
Given this structural rationale, this compound is a compelling candidate for screening against various enzyme classes. These application notes will provide a foundational approach to begin such an investigation, focusing on kinases as a primary example, due to the prevalence of imidazole-based kinase inhibitors.[8]
Proposed Mechanism of Enzyme Interaction
Based on the extensive literature on imidazole-based enzyme inhibitors, we can propose several plausible mechanisms by which this compound might interact with and modulate enzyme activity.
-
Competitive Inhibition: The compound may act as a competitive inhibitor, binding to the active site of an enzyme and preventing the binding of the natural substrate. This is a common mechanism for small molecule inhibitors.[9] The imidazole core could mimic a portion of the endogenous substrate or cofactor, allowing it to occupy the active site.
-
Non-Competitive or Allosteric Inhibition: Alternatively, the molecule could bind to a site on the enzyme distinct from the active site (an allosteric site), inducing a conformational change that reduces the enzyme's catalytic efficiency.[10]
-
Interaction with the Catalytic Triad: In enzymes such as serine proteases, which possess a catalytic triad (e.g., Ser-His-Asp), the imidazole ring of our compound could potentially interact with the histidine residue, disrupting the catalytic mechanism.[11]
-
Coordination with Metal Ions: For metalloenzymes, the nitrogen atoms of the imidazole ring could coordinate with the metal cofactor (e.g., zinc, iron), thereby inhibiting the enzyme's function. This is a known mechanism for inhibitors of enzymes like cytochrome P450.[1][12]
The following diagram illustrates a hypothetical interaction within a kinase active site, a common target for imidazole-containing drugs.
Caption: Proposed binding mode of the inhibitor in a kinase active site.
Experimental Protocols
The following protocols provide a step-by-step guide for the initial screening and characterization of this compound as an enzyme inhibitor. A generic kinase assay is used as an example.
Materials and Reagents
-
This compound (≥98% purity)[7]
-
Target Kinase (e.g., a commercially available recombinant kinase)
-
Kinase Substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., Tris-HCl, HEPES with MgCl2, DTT)
-
Detection Reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
DMSO (Dimethyl sulfoxide, anhydrous)
-
384-well microplates (low-volume, white or black depending on the detection method)
-
Plate reader capable of luminescence, fluorescence, or absorbance measurements
Stock Solution Preparation
-
Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.
-
Enzyme Stock: Prepare a concentrated stock of the kinase in a suitable buffer, as recommended by the manufacturer. Aliquot and store at -80°C.
-
Substrate and ATP Stocks: Prepare concentrated stocks of the substrate and ATP in the kinase assay buffer. Store at -20°C.
Protocol: Primary Screening for Kinase Inhibition
This protocol is designed for a high-throughput screening (HTS) format to quickly assess if the compound has inhibitory activity.[9]
-
Compound Plating:
-
Create a working solution of the compound by diluting the 10 mM stock in assay buffer to a desired final concentration (e.g., 10 µM).
-
Dispense a small volume (e.g., 5 µL) of the compound working solution into the wells of a 384-well plate.
-
Include positive controls (no enzyme) and negative controls (DMSO vehicle) on each plate.
-
-
Enzyme Addition:
-
Prepare a working solution of the kinase in assay buffer. The concentration should be optimized to produce a robust signal within the linear range of the assay.[9][13]
-
Add the enzyme solution (e.g., 5 µL) to all wells except the positive controls.
-
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Reaction:
-
Prepare a solution containing the substrate and ATP in the assay buffer. The ATP concentration should ideally be at or near its Km value for the kinase to sensitively detect competitive inhibitors.[9]
-
Add this solution (e.g., 10 µL) to all wells to start the kinase reaction.
-
-
Reaction and Detection:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of product formation.[13]
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the plate on a suitable plate reader.
-
Protocol: IC50 Determination
If the primary screen shows significant inhibition, the next step is to determine the half-maximal inhibitory concentration (IC50).
-
Serial Dilution: Prepare a serial dilution of the compound stock solution in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold dilutions.
-
Assay Performance: Perform the kinase assay as described in section 3.3, but with the serially diluted compound concentrations.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
-
The following diagram outlines the workflow for IC50 determination.
Caption: Workflow for IC50 determination.
Data Presentation and Interpretation
Quantitative data from enzyme inhibition studies should be presented clearly for easy comparison.
Table 1: Hypothetical Inhibition Data for this compound against a Panel of Kinases
| Kinase Target | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| Kinase A | 5.2 | 1.1 | 98 |
| Kinase B | > 100 | N/A | < 10 |
| Kinase C | 25.8 | 0.9 | 95 |
Interpretation of Results:
-
An IC50 value in the low micromolar or nanomolar range suggests potent inhibition.
-
A Hill slope close to 1 is indicative of a 1:1 binding stoichiometry.
-
High maximal inhibition suggests that the compound can fully suppress the enzyme's activity at saturating concentrations.
-
Selectivity is crucial. A compound that inhibits Kinase A with a much lower IC50 than Kinase B and C would be considered selective for Kinase A.
Advanced Studies: Mechanism of Action
Once inhibitory activity is confirmed, further studies are necessary to elucidate the mechanism of action.
-
Enzyme Kinetics: Perform kinetic assays by varying the concentrations of both the substrate and the inhibitor.[14][15] Plotting the data using methods like Lineweaver-Burk or Michaelis-Menten will help determine if the inhibition is competitive, non-competitive, or uncompetitive.[13]
-
Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays (TSA) can be used to confirm direct binding of the compound to the enzyme and to determine binding affinity (Kd) and thermodynamics.[10][16]
-
Structural Biology: X-ray crystallography or cryo-electron microscopy of the enzyme-inhibitor complex can provide atomic-level details of the binding interactions, confirming the proposed binding mode and guiding further optimization of the compound.
Conclusion
This compound represents a promising, yet underexplored, molecule for enzyme interaction studies. Its imidazole core, a privileged scaffold in medicinal chemistry, suggests a high likelihood of biological activity. The protocols and conceptual frameworks provided in these application notes offer a robust starting point for researchers to systematically investigate the potential of this compound as an enzyme modulator. Through a combination of initial screening, potency determination, and detailed mechanistic studies, the therapeutic potential of this and similar molecules can be thoroughly evaluated.
References
- National Center for Biotechnology Information. (n.d.). Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells. PubMed.
- ResearchGate. (n.d.). Imidazoles as cytochrome P450 enzymes inhibitors.
- Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?
- Wikipedia. (n.d.). Enzyme kinetics.
- ACS Medicinal Chemistry Letters. (2021, September 17). 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors.
- National Center for Biotechnology Information. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central.
- National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
- Vertex AI Search. (n.d.). Enzyme Screening Based Protein Interactions.
- National Center for Biotechnology Information. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central.
- MDPI. (n.d.). Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds: Biochemical and In Vitro Anticancer Activity Evaluation.
- ResearchGate. (n.d.). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review.
- Frontiers. (n.d.). Interactions Between Small Molecule Ligands and Target Enzymes.
- MDPI. (n.d.). In Silico Studies of Small Molecule Interactions with Enzymes Reveal Aspects of Catalytic Function.
- MDPI. (2020, April 15). Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals.
- Google Patents. (n.d.). US4224452A - Method for preparing 4-hydroxymethyl imidazoles.
- Preprints.org. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
- Chemcd. (n.d.). This compound.
- ACS Publications. (n.d.). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.
- ResearchGate. (n.d.). Initial 5-formyl-1H-imidazole-4-carboxamide derivatives. Two variable....
- National Center for Biotechnology Information. (2005, June 10). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 14. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 15. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 16. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate in the Synthesis of Bioactive Molecules
Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the imidazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2] Its prevalence is a testament to its unique physicochemical properties, including its aromaticity, ability to participate in hydrogen bonding as both a donor and acceptor, and its capacity to coordinate with metal ions in enzyme active sites. Within the diverse family of imidazole-containing building blocks, Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate emerges as a particularly strategic starting material for the synthesis of a new generation of therapeutic agents.[1]
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive molecules, with a particular focus on the development of kinase inhibitors. We will delve into the rationale behind its use, provide detailed protocols for its derivatization, and present a roadmap for its incorporation into complex molecular architectures.
Core Attributes of this compound
The synthetic versatility of this compound stems from the orthogonal reactivity of its three key functional groups: the secondary amine of the imidazole ring, the primary hydroxyl group, and the methyl ester. This trifecta of reactive sites allows for a stepwise and controlled elaboration of the molecular scaffold, a crucial aspect in the construction of complex drug candidates.
| Functional Group | Reactivity Profile | Potential Transformations |
| Imidazole N-H | Nucleophilic | Alkylation, Arylation, Acylation |
| Hydroxymethyl (-CH₂OH) | Nucleophilic, Pro-electrophilic | Etherification, Esterification, Oxidation to aldehyde/acid, Conversion to leaving group (e.g., halide) |
| Methyl Carboxylate (-CO₂Me) | Electrophilic | Amidation, Hydrolysis to carboxylic acid, Reduction to alcohol |
Table 1. Functional Group Analysis and Synthetic Potential.
Application in the Synthesis of Kinase Inhibitors: A Case Study Approach
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of modern drug development. The imidazole scaffold is a common feature in many approved and investigational kinase inhibitors, where it often serves as a hinge-binding motif, interacting with the backbone of the kinase active site.[2][3]
Here, we present a synthetic strategy for the construction of a substituted imidazole-4-carboxamide, a scaffold known to exhibit potent inhibitory activity against kinases such as Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38 MAP kinase.[2][3][4][5]
Synthetic Workflow for a Model Kinase Inhibitor Scaffold
The following workflow illustrates the strategic use of this compound to generate a diverse library of potential kinase inhibitors.
Figure 1. General synthetic workflow for the elaboration of this compound into a kinase inhibitor scaffold.
Detailed Application Protocols
The following protocols are exemplary and may require optimization based on the specific substrate and desired product. All reactions should be carried out in a well-ventilated fume hood by trained personnel.
Protocol 1: N-Alkylation of the Imidazole Ring
Rationale: The initial N-alkylation serves a dual purpose. It can act as a protecting group strategy to prevent side reactions in subsequent steps. More importantly, in the context of kinase inhibitor synthesis, the substituent introduced at this position can be designed to interact with specific pockets of the kinase active site, thereby enhancing potency and selectivity.[5]
Step-by-Step Procedure:
-
Reagent Preparation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile) is added a base (e.g., potassium carbonate, 1.5 eq).
-
Reaction Initiation: The desired alkylating agent (e.g., a benzyl bromide or a substituted alkyl halide, 1.1 eq) is added portion-wise to the stirred suspension at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the N-alkylated imidazole derivative.
Protocol 2: Amide Coupling at the C4-Position
Rationale: The conversion of the methyl ester to a carboxamide is a key transformation in the synthesis of many kinase inhibitors. The amide N-H and carbonyl oxygen can form crucial hydrogen bonds with the kinase hinge region, a common binding motif for this class of drugs.[2] The diversity of the final compounds can be readily expanded by using a variety of primary or secondary amines in this step.
Step-by-Step Procedure:
-
Ester Hydrolysis (Optional but Recommended): The methyl ester of the N-alkylated intermediate from Protocol 1 is first hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water. This is followed by acidic workup to protonate the carboxylate.
-
Amide Coupling Reagent Activation: To a solution of the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF) is added a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq). The mixture is stirred at room temperature for 10-15 minutes to form the activated ester.
-
Amine Addition: The desired amine (1.1 eq) is then added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS.
-
Work-up and Isolation: The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated sodium bicarbonate solution), and brine. The organic layer is then dried and concentrated.
-
Purification: The crude amide is purified by flash chromatography or preparative HPLC.
Protocol 3: Functionalization of the Hydroxymethyl Group
Rationale: The hydroxymethyl group at the C5-position provides a handle for introducing further diversity and for modulating the physicochemical properties of the final molecule, such as solubility and metabolic stability. This can be achieved through various transformations.
A. Ether Synthesis:
-
Activation of the Hydroxyl Group: To a solution of the amide intermediate from Protocol 2 (1.0 eq) in a solvent like THF at 0 °C, a strong base such as sodium hydride (1.2 eq) is added portion-wise.
-
Alkylation: After stirring for 30 minutes, the desired alkylating agent (e.g., an alkyl halide, 1.1 eq) is added.
-
Reaction Completion and Work-up: The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched with water, and the product is extracted, dried, and purified as described in the previous protocols.
B. Oxidation to Aldehyde:
-
Oxidizing Agent: A solution of the alcohol in dichloromethane is treated with a mild oxidizing agent like Dess-Martin periodinane or pyridinium chlorochromate (PCC) at room temperature.
-
Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite and silica gel, and the filtrate is concentrated to yield the aldehyde, which can be used in subsequent reactions such as reductive amination.
Logical Framework for Synthetic Design
The choice of reagents and the sequence of reactions are dictated by the target molecule's structure and the chemical properties of the intermediates.
Figure 2. Decision-making framework for the synthesis of bioactive molecules from the target scaffold.
Conclusion and Future Outlook
This compound represents a highly valuable and versatile starting material for the synthesis of a wide array of bioactive molecules. Its strategically placed functional groups allow for a systematic and modular approach to the construction of complex chemical entities. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this scaffold in their quest for novel therapeutics, particularly in the ever-important field of kinase inhibition. As our understanding of the structural requirements for potent and selective enzyme inhibition continues to evolve, the importance of such adaptable and strategically functionalized building blocks will undoubtedly continue to grow.
References
- Hilaris Publisher. Synthesis of Bioactive Imidazoles: A Review.
- PubMed Central (PMC). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.
- PubMed. Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.
- PubMed. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold.
- Google Patents. Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole.
- ResearchGate. Imidazole-based p38 MAP kinase inhibitors.
- PubMed Central (PMC). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: A Robust, Validated Reversed-Phase HPLC Method for the Analysis of Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate. This compound is a key heterocyclic building block in pharmaceutical synthesis, and its accurate quantification is critical for quality control and reaction monitoring.[1] Due to its inherent polarity, this analyte poses challenges for retention on traditional RP-HPLC columns.[2][3] This guide details a systematic approach, from understanding the analyte's physicochemical properties to a final, validated protocol suitable for routine use in research and drug development settings. The methodology employs an aqueous-compatible C18 stationary phase with a phosphate-buffered mobile phase, ensuring reproducible retention and excellent peak symmetry. All protocols are designed to be self-validating and are grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]
Introduction
This compound is a versatile intermediate used in the synthesis of various bioactive molecules and pharmaceuticals.[1] Its structure, featuring an imidazole core, a hydroxymethyl group, and a methyl ester, imparts significant polarity. In HPLC analysis, highly polar, water-soluble compounds are often difficult to retain on conventional nonpolar stationary phases like C18, frequently eluting at or near the solvent front (t₀).[2][6] This lack of retention compromises resolution, sensitivity, and overall method reliability.
This document provides a detailed protocol that overcomes these challenges. As Senior Application Scientists, our goal is not just to provide a method, but to explain the causal logic behind each parameter selection. We will explore the rationale for choosing a specific stationary phase, optimizing the mobile phase pH, and selecting the detection wavelength. The result is a self-validating system that ensures both scientific integrity and trustworthy, reproducible data.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of logical method development. The key characteristics of this compound are summarized below. Its high polarity, indicated by its water solubility and topological polar surface area (TPSA), is the primary driver for the specialized chromatographic approach detailed herein.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂O₃ | [1][7][8] |
| Molecular Weight | 156.14 g/mol | [1][8] |
| Appearance | White to off-white crystalline powder | [1][7] |
| Melting Point | 173 °C | [1] |
| Solubility | Soluble in water (91 g/L at 25 °C) | [7] |
| Topological Polar Surface Area | 75.2 Ų | [7] |
| Predicted pKa | The imidazole ring has two potential ionization sites: the basic nitrogen (pKa ~5-6, lowered by the adjacent electron-withdrawing group) and the acidic N-H proton (pKa ~13-14). Controlling pH is crucial for consistent retention. | [9] |
Method Development Strategy: A Rationale-Driven Approach
The development of a robust HPLC method requires a systematic evaluation of critical parameters. Our strategy is based on mitigating the retention challenges posed by this polar analyte.
Column Selection: Overcoming Polarity Challenges
The Problem: Standard C18 columns, when used with highly aqueous mobile phases (typically >95% water), can suffer from a phenomenon known as "phase collapse" or "dewetting".[10] The hydrophobic C18 alkyl chains repel the polar mobile phase, leading to a loss of interaction with the analyte, resulting in poor, irreproducible retention times.[10]
The Solution: We selected a modern, polar-modified reversed-phase column (e.g., a polar-endcapped or polar-embedded phase). These columns are specifically designed for stability and retention in 100% aqueous conditions.[6][11] The modified surface chemistry prevents phase collapse and provides alternative interaction mechanisms (like hydrogen bonding), enhancing the retention of polar compounds.[11] An Ascentis RP-Amide or a similar "AQ" type column is an excellent starting point for this type of analyte.[11]
Mobile Phase Optimization
The mobile phase composition, particularly its pH and organic content, is the most powerful tool for controlling retention and selectivity in RP-HPLC.
Buffer and pH Selection: The imidazole moiety of the analyte is ionizable. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled with a buffer. A fundamental principle of method development is to set the mobile phase pH at least one pH unit away from the analyte's pKa to ensure a single, stable ionic form.[11] Given the predicted basic pKa of the imidazole ring (around 5-6), operating at a lower pH (e.g., pH 3.0) will ensure the analyte is consistently in its protonated, cationic form. A phosphate buffer is a common and robust choice for UV-based HPLC.[11][12] For LC-MS applications, a volatile buffer like formic acid would be substituted.[13][14]
Organic Modifier: Acetonitrile is generally preferred over methanol for this analysis due to its lower viscosity and lower UV cutoff, which can improve sensitivity at low wavelengths. The gradient is optimized to start with a high aqueous content to retain the analyte, followed by a gradual increase in acetonitrile to elute it with a good peak shape.
Detection Wavelength (λmax) Selection
To ensure maximum sensitivity, the analyte should be monitored at its wavelength of maximum absorbance (λmax). The imidazole ring is the primary chromophore. Based on analyses of similar imidazole-containing compounds, the λmax is expected to be in the low UV range.[12][15] A UV scan of a standard solution (e.g., from 200-400 nm) should be performed. For this application note, a wavelength of 220 nm is selected as a robust starting point, offering high sensitivity for this class of compounds.
Recommended HPLC Protocol
This protocol has been optimized for the reliable quantification of this compound.
Equipment and Materials
-
HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes (Class A).
-
HPLC grade acetonitrile, water, and phosphoric acid.
-
Potassium phosphate monobasic (KH₂PO₄).
-
0.45 µm membrane filters for mobile phase and sample filtration.
Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | Waters Atlantis T3, 150 x 4.6 mm, 5 µm or equivalent aqueous-stable C18 column |
| Mobile Phase A | 25 mM Potassium Phosphate (KH₂PO₄), pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-12 min: 5% to 60% B; 12-14 min: 60% B; 14-14.1 min: 60% to 5% B; 14.1-20 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Standard and Sample Preparation
-
Mobile Phase A Preparation: Dissolve 3.40 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with Mobile Phase A.
-
Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in a suitable solvent (e.g., 50:50 water/acetonitrile) to achieve a final concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.
Method Validation Protocol (as per ICH Q2(R2) Guidelines)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[16] The following protocol outlines the steps to validate this HPLC method according to ICH Q2(R2) guidelines.[5][17]
System Suitability
Before any analysis, the system's performance is verified. A standard solution (e.g., 25 µg/mL) is injected five or six times. The results must meet the predefined criteria.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Validation Parameters and Acceptance Criteria
The following table summarizes the core validation experiments and typical acceptance criteria required by regulatory agencies.[4][18]
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze placebo, analyte standard, and spiked placebo. Assess peak purity using a PDA detector. | No interference at the analyte's retention time. Peak purity index should pass. |
| Linearity | Analyze calibration standards at a minimum of 5 concentration levels across the desired range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by the linearity study, confirming that the method has suitable accuracy and precision within these upper and lower concentrations.[5] | As per linearity, accuracy, and precision requirements. |
| Accuracy | Perform spike recovery studies. Analyze a placebo spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment. Intermediate Precision: Repeat the study on a different day, with a different analyst, or on different equipment. | % RSD ≤ 2.0% for both repeatability and intermediate precision. |
| LOD & LOQ | Determine experimentally based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve. | LOD and LOQ should be reported. |
| Robustness | Intentionally vary critical method parameters (e.g., pH ±0.2 units, column temp ±5°C, flow rate ±10%) and assess the impact on system suitability and results. | System suitability criteria must be met under all varied conditions. |
Typical Results and Discussion
Under the conditions described, this compound is expected to elute with a retention time of approximately 7.5 minutes. The peak shape should be symmetrical, with a tailing factor well below 1.5. The baseline should be stable with minimal noise. The validation experiments should confirm that the method is linear over a range of 1-100 µg/mL, with accuracy and precision results falling well within the acceptance criteria outlined in section 5.2.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Low Retention | Incorrect mobile phase pH; Column failure; Phase collapse (if using a standard C18 column). | Verify mobile phase pH is 3.0. Ensure an aqueous-compatible column is being used. Replace column if necessary. |
| Poor Peak Shape (Tailing) | Column contamination or degradation; Mismatched sample solvent strength; pH of mobile phase too close to analyte pKa. | Flush column with a strong solvent. Ensure sample is dissolved in a solvent weaker than or equal to the initial mobile phase. Re-verify mobile phase pH. |
| Fluctuating Retention Times | Leak in the system; Inadequate column equilibration; Pump malfunction; Mobile phase improperly mixed or degassed. | Check for leaks. Ensure column is equilibrated for at least 10 column volumes. Degas mobile phase. Service the pump if necessary. |
| Baseline Noise/Drift | Contaminated mobile phase or column; Detector lamp failing; Air bubbles in the system. | Prepare fresh mobile phase. Flush the system and column. Purge the detector flow cell. Replace detector lamp if near the end of its life. |
Conclusion
This application note provides a detailed, robust, and scientifically-grounded RP-HPLC method for the analysis of this compound. By employing an aqueous-stable stationary phase and carefully controlling the mobile phase pH, the common analytical challenges associated with this polar molecule are effectively overcome. The protocol is designed for immediate implementation in a quality control or research environment. The integrated validation plan, based on ICH guidelines, ensures that the data generated is accurate, reliable, and reproducible, meeting the stringent requirements of the pharmaceutical industry.
References
- Zarzycki, P. K., et al. (2000). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 57(4), 251-255.
- HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
- Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 113.
- Di Pietra, A. M., et al. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 873-879.
- Musenga, A., et al. (2011). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1059-1065.
- Optimized HPLC chromatograms of eight imidazole antifungal drug enantiomers. (n.d.). ResearchGate.
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Application Notes & Protocols: Crystallization of Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate
Introduction
Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate is a pivotal intermediate in biochemical and pharmaceutical research.[1] Its utility as a building block for bioactive molecules, particularly in the development of novel therapeutic agents, necessitates robust methods for its purification and characterization.[1] Crystallization is a critical downstream process that not only purifies the active pharmaceutical ingredient (API) intermediate but also defines its solid-state properties, which are paramount for manufacturability, stability, and bioavailability in drug development.[2]
Obtaining high-quality single crystals is often the primary bottleneck in determining the absolute molecular structure through techniques like single-crystal X-ray diffraction (SCXRD).[3][4] This guide provides a detailed exploration of field-proven crystallization techniques tailored for this compound, moving beyond simple procedural lists to explain the underlying scientific principles and rationale for each experimental choice.
Physicochemical Profile: The Blueprint for Crystallization Strategy
A successful crystallization strategy is predicated on a thorough understanding of the target molecule's physicochemical properties. The structure of this compound, featuring a polar imidazole core with both hydrogen bond donor (-NH, -OH) and acceptor (N, C=O) sites, dictates its interaction with various solvent systems.[5] Hydrogen bonding, in particular, is a crucial energetic contributor to the crystal lattice.[6][7]
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₃ | [1][5] |
| Molecular Weight | 156.14 g/mol | [1][5] |
| Appearance | White to almost white crystalline powder | [1][5] |
| Melting Point | 173 °C | [1] |
| Solubility (Water) | 91 g/L (at 25 °C) | [5] |
| Key Structural Features | Imidazole ring, Hydroxymethyl group, Methyl ester | [1] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
The compound's notable water solubility is a key consideration. While advantageous for certain biological applications, it presents a challenge for crystallization from purely aqueous systems and necessitates the use of anti-solvents or mixed-solvent systems to achieve the required supersaturation.
Core Principles of Crystallization
Crystallization is a two-step thermodynamic process: nucleation and crystal growth .[7]
-
Nucleation: The initial formation of stable, ordered molecular clusters (nuclei) from a supersaturated solution. This can be spontaneous or induced by seed crystals, dust, or even microscopic scratches on the vessel surface.[7][8]
-
Crystal Growth: The subsequent, orderly deposition of molecules from the solution onto the surface of existing nuclei.[7]
The primary goal of these protocols is to achieve supersaturation slowly and in a controlled manner. Rapidly crashing a compound out of solution leads to a high nucleation rate, resulting in a large number of very small, often impure microcrystals.[7] Conversely, slow, controlled supersaturation favors the growth of a smaller number of large, well-ordered, high-quality crystals.[6]
Protocol 1: Controlled Slow Cooling Crystallization
Principle of Causality: This technique leverages the temperature-dependent solubility of the compound. By dissolving the solute in a suitable solvent at an elevated temperature and then gradually reducing the temperature, the solution becomes supersaturated, as it now holds more dissolved solute than is thermodynamically stable at the lower temperature. This controlled shift in equilibrium drives nucleation and subsequent crystal growth.[4][9]
Field Insights: This is often the first method attempted for compounds that are stable at elevated temperatures. The key is to control the cooling rate. Too rapid cooling can cause the compound to "oil out"—separate as a liquid phase—which hinders or prevents proper crystal formation.[8]
Detailed Step-by-Step Methodology:
-
Solvent Screening:
-
Place ~10-20 mg of the compound into several small test tubes.
-
Test a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and water/ethanol mixtures) by adding the solvent dropwise.[8]
-
Identify a solvent that dissolves the compound poorly at room temperature but completely upon heating. This is your ideal candidate. For this compound, a mixture of ethanol and water is a promising starting point.
-
-
Preparation of Saturated Solution:
-
In a clean glass vial or flask, add a measured amount of the compound.
-
Add the chosen solvent portion-wise while heating gently (e.g., in a water bath) and stirring until the compound fully dissolves. Avoid using a large excess of solvent; aim for a solution that is near saturation at the elevated temperature.
-
-
Controlled Cooling:
-
Cover the vial loosely (e.g., with a cap with a needle hole or with paraffin wax punctured with a needle) to prevent rapid evaporation and contamination.
-
Place the hot solution in an insulated container (e.g., a Dewar flask filled with warm water or a beaker wrapped in glass wool) to ensure the cooling process occurs over several hours to days.[8]
-
Allow the container to cool undisturbed to room temperature.
-
-
Inducing Nucleation (If Necessary):
-
Crystal Harvesting:
-
Once a suitable crop of crystals has formed, collect them by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals sparingly with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals under a vacuum.
-
Workflow Diagram: Slow Cooling Crystallization
Caption: Workflow for the Slow Cooling Crystallization method.
Protocol 2: Anti-Solvent Addition
Principle of Causality: This technique creates supersaturation by altering the composition of the solvent system.[10] The compound is first dissolved in a "good solvent" where it is highly soluble. A miscible "anti-solvent," in which the compound is poorly soluble, is then introduced slowly. This progressively reduces the compound's solubility in the mixed solvent system, forcing it out of solution to form crystals.[11]
Field Insights: This method is particularly effective for compounds like this compound that are highly soluble in polar solvents like water.[5] The rate of anti-solvent addition is the most critical parameter; adding it too quickly will cause amorphous precipitation rather than crystalline growth.[12]
Detailed Step-by-Step Methodology:
-
Solvent System Selection:
-
Identify a "good solvent" in which the compound is very soluble (e.g., Water, Methanol, DMSO).
-
Identify a miscible "anti-solvent" in which the compound is insoluble or poorly soluble (e.g., Isopropanol, Acetone, THF, Acetonitrile).[11]
-
A good starting pair for this compound would be Water (good solvent) and Isopropanol (anti-solvent).
-
-
Preparation of Solution:
-
Dissolve the compound in the minimum amount of the "good solvent" at room temperature to create a concentrated solution. Gentle warming can be used if necessary, but the solution should be cooled to room temperature before adding the anti-solvent.
-
-
Controlled Anti-Solvent Addition:
-
While stirring the solution gently, add the anti-solvent drop-by-drop using a burette or syringe pump for precise control.
-
Observe the solution closely. The first sign of nucleation is often a faint, persistent cloudiness (turbidity).
-
Once turbidity is observed, stop the addition of the anti-solvent.
-
-
Crystal Growth:
-
Cover the vessel and allow it to stand undisturbed for several hours to days. This allows the initial nuclei to grow into larger crystals.
-
If no crystals form, add a few more drops of anti-solvent and allow it to stand again.
-
-
Crystal Harvesting:
-
Collect, wash, and dry the crystals as described in Protocol 1. The wash solvent should be a mixture rich in the anti-solvent or the pure anti-solvent.
-
Workflow Diagram: Anti-Solvent Addition
Caption: Workflow for the Anti-Solvent Addition method.
Protocol 3: Vapor Diffusion
Principle of Causality: This is a refined version of the anti-solvent technique, ideal for growing high-quality single crystals from milligram quantities of material.[6][13] A solution of the compound in a relatively non-volatile solvent is allowed to equilibrate in a sealed chamber with a more volatile anti-solvent. The anti-solvent's vapor slowly diffuses into the compound's solution, gradually lowering its solubility and inducing slow, controlled crystallization.[13]
Field Insights: This is the go-to method for obtaining crystals suitable for SCXRD.[6] The choice of solvents is critical; the anti-solvent must be significantly more volatile than the solvent in which the compound is dissolved.[13] The small scale minimizes the amount of precious material required.
Detailed Step-by-Step Methodology (Vial-in-Vial Setup):
-
Solvent System Selection:
-
Choose a solvent/anti-solvent pair with different volatilities.
-
Solvent (less volatile): Dissolves the compound (e.g., water, methanol, acetonitrile).
-
Anti-solvent (more volatile): Compound is insoluble (e.g., diethyl ether, hexane, cyclopentane).[6][13]
-
A potential system: A solution of the compound in Methanol (solvent) placed in a chamber with Hexane or Diethyl Ether (anti-solvent).
-
-
Setup:
-
Prepare a concentrated solution of the compound (~5-10 mg) in a small, open container (e.g., a 1-dram vial).
-
Pour a small amount (~1-2 mL) of the volatile anti-solvent into a larger vessel (e.g., a 20 mL scintillation vial or a small beaker).
-
Carefully place the small, open vial containing the compound solution inside the larger vessel. Ensure the inner vial does not touch the walls of the outer vial.[6]
-
Seal the outer vessel tightly with a cap or paraffin wax.
-
-
Incubation and Growth:
-
Leave the sealed setup in a location free from vibrations and temperature fluctuations.
-
Crystals should form slowly over a period of 2 days to 2 weeks.[9] Placing the vessel in a cooler location (like a refrigerator) can further slow down the diffusion process, potentially yielding better crystals.[6]
-
-
Crystal Harvesting:
-
Once suitable crystals have grown, carefully open the container and remove the inner vial.
-
Using fine-tipped forceps or a mounted loop, carefully remove the desired crystal(s) from the solution.
-
Diagram: Vapor Diffusion (Vial-in-Vial Setup)
Caption: Setup for Vapor Diffusion Crystallization.
Summary of Recommended Solvent Systems
| Crystallization Technique | Good Solvent (Compound Soluble) | Anti-Solvent (Compound Insoluble) | Rationale / Comments |
| Slow Cooling | Water/Ethanol Mixtures | N/A | Balances high water solubility with the miscibility of ethanol to achieve temperature-dependent solubility. |
| Anti-Solvent Addition | Water, Methanol | Isopropanol, Acetone, THF | Capitalizes on high solubility in polar protic solvents and insolubility in less polar or aprotic organic solvents.[11] |
| Vapor Diffusion | Methanol, Acetonitrile, THF | Hexane, Diethyl Ether, Cyclopentane | Pairs a less volatile solvent with a highly volatile anti-solvent to facilitate slow vapor-phase mixing.[6][13] |
References
- A Guide for Crystallization. (n.d.).
- Methyl 5-(hydroxymethyl)
- Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews.
- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
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- Workshop: Crystallization Protocol to Obtain Single Crystals. (2021). YouTube.
- Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 80(Pt 1), 1–9.
- Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. (2020). Molecules, 25(8), 1907.
- Clark, C. R., Hosten, E. C., & Betz, R. (2021). The crystal structure of 5-carboxy-2-(hydroxymethyl)-1 H -imidazol-3-ium-4-carboxylate, C 6 H 8 N 2 O 6. Zeitschrift für Kristallographie - New Crystal Structures, 236(2), 235-237.
- 5-(HYDROXYMETHYL)-1H-IMIDAZOLE-4-CARBOXYLIC ACID METHYL ESTER. (n.d.). Guidechem.
- Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. (2020). Organic Process Research & Development, 24(10), 2056–2066.
- Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
- Al-Mutabagani, L. A., et al. (2022). Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. Molecules, 27(19), 6668.
- Crystallization Guide. (n.d.). IMSERC, Northwestern University.
- Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity. (2015). The University of Akron.
- Antisolvent Crystallization of Poorly Water Soluble Drugs. (2015).
- Technical Support Center: Purification of Imidazole Deriv
- methyl 5-amino-1H-imidazole-4-carboxyl
- Novel Imidazole Liquid Crystals; Experimental and Comput
- Methyl 5-(Hydroxymethyl)
- Using AntiSolvent for Crystalliz
- Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998).
- Imidazole. (n.d.). Wikipedia.
- 5-(HYDROXYMETHYL)-1H-IMIDAZOLE-4-CARBOXYLIC ACID METHYL ESTER. (n.d.). ChemicalBook.
- Synthesis, crystal structure, and fungicidal activity of triorganotin(IV) 1-methyl-1H-imidazole-4-carboxylates. (2016).
- ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYL
- Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals. (2020). Molecules, 25(8), 1840.
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In vitro ADME studies of "Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate" analogs
Topic: In Vitro ADME Profiling of Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate Analogs
Audience: Researchers, scientists, and drug development professionals.
I. Introduction: The Rationale for Early ADME Assessment of Imidazole-Based Scaffolds
In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of clinical trial failures can be attributed to suboptimal pharmacokinetic properties.[1] Therefore, a thorough evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a cornerstone of preclinical evaluation, enabling a data-driven approach to lead optimization.[2][3] This guide focuses on a critical chemical class: analogs of This compound .
The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs due to its ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes.[4] However, this same chemical reactivity presents potential ADME liabilities. The nitrogen atoms in the imidazole ring can act as a site for metabolic reactions and can potently inhibit key drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[5][6] Early identification of such liabilities is crucial to guide synthetic chemistry efforts toward analogs with a balanced profile of potency, selectivity, and favorable pharmacokinetics.
This document serves as a comprehensive technical guide, providing field-proven protocols and scientific rationale for a tiered approach to the in vitro ADME characterization of novel this compound analogs.
II. A Tiered Strategy for ADME Profiling
A tiered or cascaded approach to ADME screening ensures that resources are used efficiently, with high-throughput assays employed early to filter large numbers of compounds, followed by more complex, lower-throughput assays for the most promising candidates.[2][7]
Caption: Tiered ADME screening workflow for candidate selection.
III. Tier 1 Protocols: Foundational Stability & Physicochemical Properties
A. Metabolic Stability in Human Liver Microsomes (HLM)
Scientific Rationale: This assay provides a first look at a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[8] Liver microsomes are a subcellular fraction rich in these enzymes. A compound that is rapidly metabolized in this assay may suffer from high first-pass clearance in vivo, leading to poor oral bioavailability.[3] The outputs, half-life (t½) and intrinsic clearance (CLint), are key parameters for predicting hepatic clearance.[9]
Detailed Protocol:
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of each analog in DMSO.
-
HLM Suspension: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice. Dilute to 2 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). Just before use, further dilute to a final assay concentration of 0.5 mg/mL.
-
NADPH Regenerating System (NRS) Solution: Prepare a 2X concentrated solution containing 2.6 mM NADP+, 6.6 mM glucose-6-phosphate, 6.6 mM MgCl₂, and 0.8 U/mL glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation Procedure:
-
Dispense 98 µL of the 0.5 mg/mL HLM suspension into wells of a 96-well plate.
-
Add 1 µL of the 10 mM test compound stock to the HLM suspension to achieve a 100 µM intermediate concentration. Pre-incubate for 10 minutes at 37°C in a shaking incubator. This step allows the compound to associate with the microsomal membrane.
-
Initiate the metabolic reaction by adding 100 µL of the 2X NRS solution to each well. The final test compound concentration is 1 µM, and the HLM concentration is 0.25 mg/mL.
-
Controls:
-
Negative Control (-NADPH): In separate wells, add 100 µL of phosphate buffer instead of the NRS solution.
-
Positive Control: Run a compound with known metabolic liability (e.g., Verapamil, Testosterone) in parallel.
-
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, Labetalol) to the appropriate wells. The 0-minute sample is quenched immediately after adding the NRS.
-
-
Sample Analysis & Data Interpretation:
-
Seal the plate, vortex for 5 minutes, and centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression (k) is used to calculate the half-life: t½ = 0.693 / k .
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Mass) .
-
Example Data & Interpretation:
| Compound ID | t½ (min) | CLint (µL/min/mg) | Stability Classification |
| MHI-Analog-01 | > 60 | < 12 | High |
| MHI-Analog-02 | 25 | 27.7 | Moderate |
| MHI-Analog-03 | 8 | 86.6 | Low |
| Verapamil (Control) | 12 | 57.8 | Moderate-Low |
-
Interpretation: Analogs with high stability (e.g., Analog-01) are generally preferred. Low stability (Analog-03) flags a potential liability for high in vivo clearance that may require chemical modification.
IV. Tier 2 Protocols: Absorption & Advanced Metabolism
A. Permeability and Efflux in Caco-2 Monolayers
Scientific Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer of enterocytes that serves as the gold-standard in vitro model for predicting intestinal drug absorption.[10][11] This assay measures the apparent permeability coefficient (Papp) in both the absorptive (apical-to-basolateral, A-B) and secretory (basolateral-to-apical, B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator that the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption.[11][12]
Caption: Caco-2 permeability assay experimental workflow.
Detailed Protocol:
-
Cell Culture:
-
Culture Caco-2 cells and seed them onto permeable Transwell® filter inserts (e.g., 24-well format) at a density of ~60,000 cells/cm².
-
Maintain the culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer. Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). The assay should only proceed if TEER values are >250 Ω·cm².[13]
-
-
Assay Execution:
-
Wash the monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Prepare dosing solutions of test compounds (e.g., 10 µM) in the transport buffer. The final DMSO concentration should be <1%.
-
A-to-B Permeability: Add the dosing solution to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.
-
B-to-A Permeability: Add the dosing solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 120 minutes).
-
Controls: Include high permeability (e.g., Propranolol) and low permeability (e.g., Atenolol) controls. To identify P-gp substrates, run a known substrate like Talinolol.[11]
-
-
Sample Analysis & Calculation:
-
At the end of the incubation, take samples from both donor and receiver compartments.
-
Analyze all samples by LC-MS/MS to determine the compound concentrations.
-
Calculate the Papp value using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial donor concentration.[11]
-
Calculate the Efflux Ratio (ER): ER = Papp(B-A) / Papp(A-B) .
-
Example Data & Interpretation:
| Compound ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class | Efflux Substrate? |
| Propranolol | 22.5 | 21.8 | 1.0 | High | No |
| Atenolol | 0.4 | 0.5 | 1.3 | Low | No |
| MHI-Analog-01 | 15.2 | 16.1 | 1.1 | High | No |
| MHI-Analog-04 | 2.1 | 12.6 | 6.0 | Moderate | Yes (P-gp likely) |
-
Interpretation: Analog-01 shows high permeability and no efflux, suggesting good potential for oral absorption. Analog-04 is a likely substrate for an efflux transporter, which could limit its bioavailability despite having moderate intrinsic permeability.
B. Plasma Protein Binding (PPB) via Rapid Equilibrium Dialysis (RED)
Scientific Rationale: Only the unbound (free) fraction of a drug in plasma is available to distribute into tissues and exert a pharmacological effect.[14] High plasma protein binding (>99%) can significantly impact a drug's pharmacokinetic profile and requires careful consideration. The Rapid Equilibrium Dialysis (RED) method is a reliable, high-throughput assay to determine the fraction unbound (fu).[15][16]
Detailed Protocol:
-
Preparation:
-
Prepare a 5 µM working solution of the test compound by spiking the 10 mM DMSO stock into plasma (human, rat, etc.).
-
Hydrate the RED device inserts (8K MWCO) according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add 200 µL of the plasma/compound mixture to the sample chamber (red side) of the RED device.
-
Add 350 µL of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber (white side).
-
Seal the unit and incubate at 37°C on a shaking platform for 4-6 hours to allow the free drug to reach equilibrium across the dialysis membrane.[15][17]
-
Control: Warfarin is typically used as a high-binding control compound.[15]
-
-
Sample Processing & Analysis:
-
After incubation, aspirate 50 µL from the plasma chamber and 50 µL from the buffer chamber.
-
To equalize matrix effects for LC-MS/MS analysis, mix the 50 µL plasma aliquot with 50 µL of blank PBS, and mix the 50 µL buffer aliquot with 50 µL of blank plasma.
-
Precipitate proteins from all samples by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge, collect the supernatant, and analyze by LC-MS/MS.
-
-
Calculation:
-
Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber) .
-
Example Data & Interpretation:
| Compound ID | % Unbound (fu) | Binding Classification |
| MHI-Analog-01 | 12.5% | Moderately Bound |
| MHI-Analog-05 | 0.8% | Highly Bound |
| Warfarin (Control) | 1.1% | Highly Bound |
-
Interpretation: Analog-05 is highly bound to plasma proteins. This means a very small fraction of the total drug concentration in the blood is free to act on its target. This can affect dosing considerations and interpretation of in vitro potency data.[15]
V. Tier 3 Protocols: Drug-Drug Interaction (DDI) Potential
A. Cytochrome P450 (CYP) Inhibition Assay
Scientific Rationale: Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions (DDIs).[18] An investigational drug that inhibits a specific CYP isoform can slow the metabolism of a co-administered drug that is a substrate for that same enzyme, potentially leading to toxic plasma levels. Due to the nitrogen-containing imidazole core, this is a critical assay for the target compound class. A high-throughput fluorescence-based assay is a fast and cost-effective method for initial screening to determine an IC₅₀ value (the concentration that causes 50% inhibition).[19][20]
Detailed Protocol:
-
Reagent Preparation:
-
Enzyme/Substrate Mix: For each CYP isoform (1A2, 2C9, 2C19, 2D6, 3A4), prepare a 2X working solution containing recombinant human CYP enzymes (baculosomes), a fluorogenic probe substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin [BFC] for CYP3A4), and phosphate buffer.[19][21]
-
Test Compounds: Perform serial dilutions of the test compound stocks in buffer to create a range of concentrations (e.g., 0.01 to 100 µM).
-
NRS Solution: Prepare a 4X NRS solution as described in the metabolic stability protocol.
-
-
Assay Procedure (384-well format):
-
Dispense 5 µL of each test compound concentration into the assay plate.
-
Add 10 µL of the 2X enzyme/substrate mix and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 5 µL of the 4X NRS solution.
-
Controls:
-
100% Activity Control: Wells with no inhibitor compound.
-
0% Activity Control (Background): Wells with no NRS.
-
Positive Control Inhibitor: A known potent inhibitor for each isoform (e.g., Ketoconazole for CYP3A4).
-
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence signal over time (kinetic reading) at the appropriate excitation/emission wavelengths for the fluorescent product.
-
The rate of reaction (slope of fluorescence vs. time) is calculated for each well.
-
Calculate the percent inhibition relative to the 100% activity control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Example Data & Interpretation:
| Compound ID | CYP1A2 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) | DDI Risk Potential |
| MHI-Analog-01 | > 50 | > 50 | 22.5 | > 50 | Low |
| MHI-Analog-06 | > 50 | 45.1 | > 50 | 0.9 | High (for CYP3A4) |
| Ketoconazole | 8.5 | 2.1 | 15.0 | 0.08 | Potent Inhibitor |
-
Interpretation: An IC₅₀ value < 1 µM is a significant red flag, while values between 1-10 µM warrant further investigation. Analog-06 shows potent, selective inhibition of CYP3A4, the most abundant drug-metabolizing enzyme, indicating a high risk for DDIs if developed further.[6]
VI. References
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
-
Xenotech. (2025). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]
-
Unknown Author. (n.d.). Caco2 assay protocol. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies - Assays. Retrieved from [Link]
-
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Illustration of metabolic sites in the imidazole‐containing drugs. Retrieved from [Link]
-
protocols.io. (2025). In-vitro plasma protein binding. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Visikol. (2022). Plasma Protein Binding Assay. Retrieved from [Link]
-
BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
-
Wang, H., et al. (n.d.). High-throughput fluorescence assay of cytochrome P450 3A4. PMC - NIH. Retrieved from [Link]
-
Wang, L., et al. (2014). Understanding and Reducing the Experimental Variability of In Vitro Plasma Protein Binding Measurements. HTDialysis. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Assessment of Drug Plasma Protein Binding in Drug Discovery. Retrieved from [Link]
-
Nassar, A. F., et al. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC - NIH. Retrieved from [Link]
-
Scilit. (2025). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Retrieved from [Link]
-
NIH. (2018). Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes. Retrieved from [Link]
-
ResearchGate. (2025). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. Retrieved from [Link]
-
IntechOpen. (n.d.). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Retrieved from [Link]
-
Preprints.org. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and therapeutic potential of imidazole containing compounds. Retrieved from [Link]
-
PubChem. (n.d.). methyl 5-amino-1H-imidazole-4-carboxylate. Retrieved from [Link]
-
ChemBK. (2024). 1H-Imidazole-4-carboxylic acid methyl ester. Retrieved from [Link]
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- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. selvita.com [selvita.com]
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- 4. researchgate.net [researchgate.net]
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- 6. scilit.com [scilit.com]
- 7. In Vitro ADME Assays [conceptlifesciences.com]
- 8. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. static1.squarespace.com [static1.squarespace.com]
- 18. creative-bioarray.com [creative-bioarray.com]
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- 20. researchgate.net [researchgate.net]
- 21. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate as a Versatile Precursor for Novel Materials
Introduction: Unlocking the Potential of a Bifunctional Imidazole Building Block
Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate is a versatile heterocyclic compound poised to be a cornerstone in the development of advanced materials.[1] Its unique bifunctional nature, featuring a reactive hydroxymethyl group and a readily modifiable methyl carboxylate moiety, offers a rich chemical landscape for the synthesis of a diverse array of novel polymers and metal-organic frameworks (MOFs).[1] The inherent properties of the imidazole ring, including its aromaticity, hydrogen bonding capabilities, and coordination affinity for metal ions, further enhance the potential for creating materials with tailored functionalities for applications in drug delivery, catalysis, and advanced coatings.[2][3]
This comprehensive guide provides detailed application notes and step-by-step protocols for utilizing this compound as a precursor for the synthesis of innovative polyamides, polyurethanes, and metal-organic frameworks. The methodologies outlined herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their experimental design.
PART 1: Synthesis of Novel Imidazole-Based Polyamides
The synthesis of polyamides from this compound requires a two-step modification of the initial precursor to generate a diamine monomer suitable for polycondensation. This process involves the conversion of the methyl ester to an amide, followed by the reduction of the amide and the transformation of the hydroxymethyl group into an amine.
Workflow for Polyamide Monomer Synthesis
Caption: Workflow for the synthesis of an imidazole-based polyamide.
Protocol 1.1: Synthesis of 5-(hydroxymethyl)-1H-imidazole-4-carboxamide
This protocol details the conversion of the methyl ester to a primary amide, a crucial first step in generating the diamine monomer.[4]
Materials:
-
This compound
-
Ammonia (7N solution in methanol)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Dissolve this compound (10 g, 64 mmol) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add the 7N solution of ammonia in methanol (50 mL, 350 mmol) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude 5-(hydroxymethyl)-1H-imidazole-4-carboxamide. Recrystallize from ethanol to obtain the purified product.
| Parameter | Value |
| Reaction Time | 24 hours |
| Temperature | Reflux |
| Expected Yield | 85-95% |
Protocol 1.2: Synthesis of 5-(aminomethyl)-1H-imidazole-4-methanamine (Diamine Monomer)
This protocol describes the reduction of the amide and the conversion of the hydroxymethyl group to an amine.
Materials:
-
5-(hydroxymethyl)-1H-imidazole-4-carboxamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
-
Sodium sulfate
-
Rotary evaporator
Procedure:
-
In a dry three-neck round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (10 g, 263 mmol) in anhydrous THF (150 mL).
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve 5-(hydroxymethyl)-1H-imidazole-4-carboxamide (5 g, 35 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12 hours.
-
Cool the reaction mixture to 0°C and quench the excess LiAlH₄ by the slow, dropwise addition of water (10 mL), followed by 15% aqueous sodium hydroxide (10 mL), and then water (30 mL).
-
Filter the resulting precipitate and wash it with THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the diamine monomer, 5-(aminomethyl)-1H-imidazole-4-methanamine.
| Parameter | Value |
| Reaction Time | 12 hours |
| Temperature | Reflux |
| Expected Yield | 70-80% |
Protocol 1.3: Polycondensation to Form Imidazole-Based Polyamide
This protocol details the final polymerization step to create the polyamide.[1][2]
Materials:
-
5-(aminomethyl)-1H-imidazole-4-methanamine
-
Terephthaloyl chloride
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Triethylamine
-
Round-bottom flask
-
Nitrogen inlet
-
Mechanical stirrer
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 5-(aminomethyl)-1H-imidazole-4-methanamine (2 g, 15.8 mmol) and triethylamine (4.4 mL, 31.6 mmol) in anhydrous DMAc (40 mL).
-
Cool the solution to 0°C.
-
In a separate flask, dissolve terephthaloyl chloride (3.2 g, 15.8 mmol) in anhydrous DMAc (20 mL).
-
Add the terephthaloyl chloride solution dropwise to the cooled amine solution with vigorous mechanical stirring.
-
After the addition, allow the reaction to proceed at 0°C for 2 hours and then at room temperature for 24 hours.
-
Precipitate the resulting polymer by pouring the reaction mixture into 200 mL of methanol.
-
Filter the polymer, wash it with methanol and water, and dry it under vacuum at 60°C.
| Parameter | Value |
| Reaction Time | 26 hours |
| Temperature | 0°C to Room Temperature |
| Expected Yield | >90% |
PART 2: Synthesis of Novel Imidazole-Based Polyurethanes
The synthesis of polyurethanes from this compound leverages the reactive hydroxymethyl group. The precursor can be directly used as a diol monomer in a polyaddition reaction with a diisocyanate.
Workflow for Polyurethane Synthesis
Caption: Workflow for the synthesis of an imidazole-based polyurethane.
Protocol 2.1: Synthesis of Imidazole-Based Polyurethane
This protocol outlines the direct polyaddition of the precursor with a diisocyanate.[3][5]
Materials:
-
This compound
-
Hexamethylene diisocyanate (HDI)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous dimethylformamide (DMF)
-
Three-neck round-bottom flask
-
Nitrogen inlet
-
Mechanical stirrer
-
Heating mantle
Procedure:
-
In a dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (5 g, 32 mmol) in anhydrous DMF (50 mL).
-
Add a catalytic amount of dibutyltin dilaurate (2-3 drops).
-
Heat the mixture to 80°C with mechanical stirring.
-
Add hexamethylene diisocyanate (5.38 g, 32 mmol) dropwise to the heated solution over 30 minutes.
-
Maintain the reaction at 80°C for 8 hours.
-
Pour the viscous solution into 300 mL of methanol to precipitate the polyurethane.
-
Filter the polymer, wash with methanol, and dry under vacuum at 50°C.
| Parameter | Value |
| Reaction Time | 8 hours |
| Temperature | 80°C |
| Expected Yield | >95% |
PART 3: Synthesis of a Novel Imidazole-Based Metal-Organic Framework (MOF)
To utilize this compound as a linker for MOF synthesis, the methyl ester must first be hydrolyzed to the corresponding carboxylic acid. This dicarboxylate ligand can then be reacted with a metal salt under solvothermal conditions to form the MOF.
Workflow for MOF Synthesis
Caption: Workflow for the synthesis of an imidazole-based MOF.
Protocol 3.1: Synthesis of 5-(hydroxymethyl)-1H-imidazole-4-carboxylic acid
This protocol describes the hydrolysis of the methyl ester to the carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter
Procedure:
-
Dissolve this compound (5 g, 32 mmol) in 50 mL of 2M aqueous sodium hydroxide solution in a round-bottom flask.
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to pH 3-4 by the dropwise addition of 2M hydrochloric acid.
-
A white precipitate of 5-(hydroxymethyl)-1H-imidazole-4-carboxylic acid will form.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
| Parameter | Value |
| Reaction Time | 12 hours |
| Temperature | Room Temperature |
| Expected Yield | 90-98% |
Protocol 3.2: Solvothermal Synthesis of an Imidazole-Based MOF
This protocol details the synthesis of a MOF using the prepared dicarboxylate ligand and zinc nitrate.[6][7][8]
Materials:
-
5-(hydroxymethyl)-1H-imidazole-4-carboxylic acid
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve 5-(hydroxymethyl)-1H-imidazole-4-carboxylic acid (100 mg, 0.7 mmol) and zinc nitrate hexahydrate (208 mg, 0.7 mmol) in a mixture of DMF (10 mL) and ethanol (2 mL).
-
Seal the vial and place it in a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at 120°C for 48 hours.
-
After cooling to room temperature, colorless crystals of the MOF will have formed.
-
Wash the crystals with fresh DMF and then ethanol.
-
Dry the product under vacuum at 60°C.
| Parameter | Value |
| Reaction Time | 48 hours |
| Temperature | 120°C |
| Expected Yield | Varies based on crystallization |
Conclusion and Future Outlook
This compound is a highly promising and versatile precursor for the development of novel functional materials. The protocols detailed in this guide provide a solid foundation for the synthesis of imidazole-containing polyamides, polyurethanes, and metal-organic frameworks. The inherent reactivity of its functional groups, combined with the unique properties of the imidazole core, opens up a vast design space for materials scientists and drug development professionals. Further exploration into the derivatization of this precursor is expected to yield a new generation of advanced materials with tailored properties for a wide range of applications.
References
- Synthesis, Characterization and Heavy Metal Ion Adsorption Behavior of Imidazole-Based Novel Polyamides and Polyimides. (URL not available)
- Chenoweth, D. M., Harki, D. A., & Dervan, P. B. (2009). Solution-Phase Synthesis of Pyrrole−Imidazole Polyamides. Journal of the American Chemical Society, 131(20), 7179–7185. [Link]
- Sugiyama, H., & Bando, T. (2017). Synthesis of pyrrole-imidazole polyamide oligomers based on a copper-catalyzed cross-coupling strategy. Tetrahedron Letters, 58(20), 1955-1958. [Link]
- Synthesis, Characterization and Heavy Metal Ion Adsorption Behavior of Imidazole-Based Novel Polyamides and Polyimides. (2014).
- Polyurethane synthesis with imidazolium diols as a chain extender. (n.d.).
- Chenoweth, D. M., Harki, D. A., & Dervan, P. B. (2009). Solution-Phase Synthesis of Pyrrole-Imidazole Polyamides.
- Production of polyurethanes using an imidazole catalyst. (1964).
- Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]
- Synthesis and storage stability investigation on curing agent microcapsules of imidazole derivatives with aqueous polyurethane as the shell. (2022).
- Evaluation of Metal–Organic Framework-Based Adsorbents for Preconcentration of Pesticides
- Facile Synthesis of Binuclear Imidazole-Based Poly(ionic liquid)
- Polymer based advanced recipes for imidazoles: a review. (2021). PMC. [Link]
- Synthesis of mofs. (2013).
- Synthesis of MOFs. (2019).
- Preparation and Characterization of Polyurethane Bioadhesive from Hydroxyl-terminated Polylactide and Imidazole-blocked Isocyanate. (2017).
- Imidazole-Based Metal–Organic Framework for the “On 1 –Off–On 2 ” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. (2021).
- Overberger, C. G., & Vorchheimer, N. (1963). Imidazole-containing Polymers. Synthesis and Polymerization of the Monomer 4(5)-Vinylimidazole. Journal of the American Chemical Society, 85(7), 951–955. [Link]
- Synthesis of new imidazole-based monomer and copolymerization studies with methyl methacrylate. (2020).
- Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. (2020). Royal Society of Chemistry. [Link]
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (2019). Bentham Science. [Link]
- A proton-conductive metal–organic framework based on imidazole and sulphate ligands. (2017). Dalton Transactions, 46(21), 6813-6816. [Link]
- Effect of Imidazole Arrangements on Proton-Conductivity in Metal-Organic Frameworks. (2017). Journal of the American Chemical Society, 139(18), 6289–6292. [Link]
- Facile Conversions of Carboxylic Acids into Amides, Esters, and Thioesters Using 1,1. (1987). J-Stage. [Link]
- Postsynthetic ionization of an imidazole-containing metal–organic framework for the cycloaddition of carbon dioxide and epoxides. (2016). Chemical Science, 7(10), 6436-6442. [Link]
- Preparation and characterization of imidazole blocked polyurethane paper strength agent. (2016).
- Method for preparing 4-hydroxymethyl imidazoles. (1980).
- Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole. (1986).
- Preparation of 4-methyl-5-hydroxymethyl-imidazole. (1981).
- Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro- imidazole-2-thiones. (2010).
- Process for preparing 5-(hydroxymethyl)imidazoles. (1983).
- METHOD FOR SYNTHESIS OF A METAL ORGANIC FRAMEWORK COMPOSITE. (2019).
- Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)
- Formation of Amides From Esters. (n.d.). Master Organic Chemistry. [Link]
- 1H-imidazole-5-carboxylic acid derivatives. (1987).
- Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (2014).
- Synthesis of Imidazole Derivatives and Their Biological Activities. (2012).
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2022). PMC. [Link]
- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (2011). International Journal of Pharmaceutical Sciences and Research. [Link]
- Recent advances in the synthesis of imidazoles. (2020).
- Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (2011). Journal of Chemical and Pharmaceutical Research. [Link]
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- 2. Synthesis, Characterization and Heavy Metal Ion Adsorption Behavior of Imidazole-Based Novel Polyamides and Polyimides⦠[scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US3152094A - Production of polyurethanes using an imidazole catalyst - Google Patents [patents.google.com]
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Application Notes & Protocols: Microwave-Assisted Synthesis of Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate
Abstract
This document provides a comprehensive guide to the synthesis of Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate, a valuable heterocyclic building block in pharmaceutical and biochemical research.[1] We move beyond traditional, time-consuming synthesis methods to leverage the efficiency and green chemistry principles of Microwave-Assisted Organic Synthesis (MAOS).[2][3] This guide details the fundamental principles of microwave heating, a robust step-by-step synthesis protocol, characterization data, and critical safety considerations. The protocols are designed for researchers, scientists, and drug development professionals seeking to accelerate their discovery workflows through modern synthetic techniques.
The Rationale for Microwave-Assisted Synthesis in Heterocycle Chemistry
Conventional heating methods in organic synthesis rely on the transfer of thermal energy through convection and conduction, where the vessel is heated first, and the heat is then transferred to the reaction mixture.[4] This process is often slow and can create thermal gradients, leading to the formation of side products. Microwave-assisted synthesis, however, utilizes dielectric heating.[5]
Mechanism of Microwave Heating
Microwave energy directly interacts with polar molecules and ions within the reaction mixture, bypassing the need to heat the vessel itself.[6] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents in our system, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[7] This constant reorientation and the resulting molecular friction generate heat rapidly and uniformly throughout the bulk of the material.[5][8]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions between these ions generate heat.[4]
This unique heating mechanism results in a remarkable increase in reaction rates, often reducing reaction times from hours to mere minutes.[9][10] The rapid, uniform heating minimizes the formation of impurities and often leads to higher yields and cleaner reaction profiles.[3][11]
Figure 1: Comparison of Conventional vs. Microwave Heating Mechanisms.
Proposed Synthesis Pathway
The synthesis of the imidazole core can be efficiently achieved via a multicomponent reaction, a strategy that aligns well with the principles of atom economy and procedural simplicity. We propose a modified Radziszewski-type synthesis, which constructs the imidazole ring from three key components in a one-pot procedure under microwave irradiation.
Reaction Scheme:
-
Component 1 (Dicarbonyl): Methyl 2-chloroacetoacetate provides the C4-C5 backbone of the imidazole ring.
-
Component 2 (Aldehyde): Formaldehyde serves as the source for the C2 carbon of the ring.
-
Component 3 (Ammonia Source): Ammonium acetate acts as both the ammonia source for the two nitrogen atoms and a mild acidic catalyst to promote condensation steps.
The subsequent reduction of the ester at the C5 position to the primary alcohol is a standard transformation. For the purpose of this guide, we will focus on the microwave-assisted formation of the core heterocyclic precursor, Methyl 5-methyl-1H-imidazole-4-carboxylate , as the key rate-accelerated step. The subsequent reduction to the target molecule is typically performed using standard chemical reductants like LiAlH₄, as described in the literature.[12]
Detailed Experimental Protocol: Microwave Synthesis
This protocol outlines the synthesis of the imidazole precursor. Researchers should adapt purification methods based on the observed reaction outcome and available laboratory equipment.
Materials and Equipment
| Reagent / Material | Grade | Supplier Example | Notes |
| Methyl 2-chloroacetoacetate | Reagent Grade, ≥95% | Sigma-Aldrich | Corrosive and lachrymator. Handle in a fume hood. |
| Ammonium Acetate | ACS Grade, ≥98% | Fisher Scientific | Hygroscopic. Store in a desiccator. |
| Formaldehyde Solution | 37 wt. % in H₂O | VWR | Toxic and volatile. Handle in a fume hood. |
| Ethanol (EtOH) | 200 Proof, Anhydrous | Decon Labs | Polar solvent, excellent for microwave absorption. |
| Saturated Sodium Bicarbonate | ACS Grade | LabChem | For neutralization during work-up. |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore | For extraction. |
| Anhydrous Magnesium Sulfate | ACS Grade | Acros Organics | For drying organic layers. |
| Equipment | Specification | Model Example | |
| Microwave Synthesizer | Monomodal, ≥300 W | CEM Discover, Biotage Initiator | Must have temperature and pressure sensors.[13] |
| 10 mL Microwave Reaction Vial | Borosilicate Glass | Manufacturer specific | With snap cap and septum. Check for cracks before use.[14] |
| Magnetic Stir Bar | Teflon-coated | VWR | Ensure appropriate size for the vial. |
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ammonium acetate (1.16 g, 15.0 mmol, 3.0 equiv).
-
Addition of Reactants: To the vial, add ethanol (4 mL), followed by methyl 2-chloroacetoacetate (0.75 g, 5.0 mmol, 1.0 equiv). Finally, add formaldehyde solution (0.45 mL, 6.0 mmol, 1.2 equiv).
-
Rationale: Ethanol is chosen as the solvent due to its high dielectric constant, which allows for efficient absorption of microwave energy and rapid heating.[5] Ammonium acetate is used in excess to drive the reaction equilibrium towards product formation.
-
-
Vial Sealing: Securely seal the vial with the cap. Ensure the seal is tight to prevent solvent leakage at elevated temperatures and pressures.
-
Microwave Irradiation: Place the vial inside the cavity of the microwave synthesizer. Set the following reaction parameters:
-
Temperature: 120 °C (Use "PowerMax" or dynamic power mode to reach temperature quickly)
-
Hold Time: 10 minutes
-
Power (Max): 200 W
-
Stirring: High
-
Pre-stirring: 20 seconds
-
Rationale: A temperature of 120 °C provides sufficient thermal energy to overcome the activation energy barrier, while the 10-minute reaction time is significantly shorter than conventional methods due to the microwave effect.[15] Power is capped to ensure controlled heating.
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically below 50 °C) using the instrument's compressed air cooling system before handling.
-
Work-up & Isolation:
-
Open the cooled vial in a fume hood.
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of water.
-
Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure Methyl 5-methyl-1H-imidazole-4-carboxylate .
Figure 2: Step-by-step experimental workflow for the synthesis.
Characterization of the Final Product
The identity and purity of the target compound, This compound (CAS: 82032-43-7), should be confirmed using standard analytical techniques.
| Property | Expected Value | Source(s) |
| CAS Number | 82032-43-7 | [1] |
| Molecular Formula | C₆H₈N₂O₃ | [1][16] |
| Molecular Weight | 156.14 g/mol | [1][16] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 173 °C | [1] |
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the imidazole C-H proton, the hydroxymethyl (-CH₂OH) group, the methyl ester (-OCH₃) group, and the exchangeable N-H and O-H protons.
-
¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl carbon from the ester, the carbons of the imidazole ring, and the carbons of the hydroxymethyl and methyl groups.
-
FT-IR: Key stretches to observe include the O-H and N-H bands (broad, ~3100-3400 cm⁻¹), the C=O stretch of the ester (~1700-1720 cm⁻¹), and C=N/C=C stretches of the imidazole ring (~1450-1600 cm⁻¹).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) should show a prominent [M+H]⁺ ion at m/z 157.1.
Safety Protocols for Microwave Chemistry
Microwave synthesis involves high temperatures and pressures, necessitating strict adherence to safety protocols.[17]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. When removing hot vessels, thermal gloves are recommended.[18]
-
Vessel Integrity: Never use a microwave vial that has any scratches or cracks, as these can become failure points under pressure.[14] Always use the caps and septa specified by the instrument manufacturer.
-
Solvent Choice: Never use low-boiling, non-polar solvents like diethyl ether or hexanes in a sealed microwave vial, as they can generate extremely high pressures. Do not use flammable solvents without proper ventilation and vapor sensors.[19]
-
Reaction Scale & Exotherms: When attempting a new reaction, always start with a small scale.[13] Be extremely cautious with reactions known to be highly exothermic, as the rapid heating can lead to thermal runaway.[17]
-
Instrument Safeguards: Do not modify or disable any safety interlocks on the microwave synthesizer.[18] Ensure the instrument is placed in a well-ventilated area, preferably within a fume hood.
Conclusion
Microwave-assisted synthesis offers a powerful, efficient, and green alternative for the production of this compound and other valuable heterocyclic compounds.[11][20] By leveraging direct and uniform dielectric heating, this technology dramatically reduces reaction times, improves yields, and simplifies purification. The protocols and principles outlined in this guide provide a solid foundation for researchers to implement MAOS in their laboratories, thereby accelerating the pace of chemical research and drug development.
References
- Cravotto, G., & Cintas, P. (2007). The Greening of Microwave-Assisted Organic Synthesis: A Critical Perspective. Chemistry – A European Journal, 13(7), 1902-1909.
- Majhi, S., & Mondal, P. K. (2023). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Current Microwave Chemistry, 10(2), 135-154. [Link]
- Bandyopadhyay, D., & de la Cruz, P. (2014). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. RSC Advances, 4(94), 51929-51965. [Link]
- Kumar, A., & Sharma, S. (2022). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences Review and Research, 75(2), 123-131.
- Verma, R. K., & Kumar, S. (2019). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development, 3(4), 136-141.
- de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(5), 629. [Link]
- Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. [Link]
- Leonelli, C., & Mason, T. J. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(1), 247. [Link]
- Patil, S. S., & Dr. B. N. Berad. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6). [Link]
- Sharma, V., & Kumar, P. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 321-342.
- Organ, M. G., et al. (2010). Continuous Flow Microwave-Assisted Reaction Optimization and Scale-Up Using Fluorous Spacer Technology. Organic Process Research & Development, 14(1), 245-250. [Link]
- Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory.
- JAG Group. (n.d.). Microwave Reactor Safety.
- CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
- Kumar, V., & Pathak, D. (2023). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Organic Synthesis, 20. [Link]
- Leonelli, C., & Mason, T. J. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(1), 247. [Link]
- Słowik, M., & Słowik, R. (2019). Microwave-assisted Cannizzaro reaction—Optimisation of reaction conditions. Cogent Chemistry, 5(1). [Link]
- SlideShare. (2019). MICROWAVE ASSISTED REACTION AND APPLICATIONS PPT.pptx.
- IChemE. (2009). Microwave chemistry — an approach to the assessment of chemical reaction hazards. Loss Prevention Bulletin, 206, 12-17.
- Rasayan Journal of Chemistry. (2011). EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. Rasayan J. Chem., 4(1), 108-112.
- Kansas State University. (n.d.). Microwave Safety.
- Yakan, H., et al. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1109-1124. [Link]
- International Journal of Research in Pharmacy and Allied Science. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. IJRPAS, 3(2), 1-13.
- ResearchGate. (2010). ChemInform Abstract: Microwave-Assisted Synthesis of Substituted Imidazoles on a Solid Support under Solvent-Free Conditions. ChemInform, 35(34).
- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
- Preti, L., et al. (2008). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2008(25), 4304-4312. [Link]
- Google Patents. (n.d.). EP0004534B1 - Preparation of 4-methyl-5-hydroxymethyl-imidazole.
- PrepChem.com. (n.d.). Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid.
- Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental J. Chem., 40(3). [Link]
- Journal of Chemical and Pharmaceutical Research. (2016). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. J. Chem. Pharm. Res., 8(8), 834-842.
- PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate.
- Royal Society of Chemistry. (2018). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 8(52), 29598-29609.
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Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate (CAS No. 82032-43-7). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in pharmaceutical and biochemical research.[1] As a key intermediate, its purity is paramount for the success of subsequent synthetic steps and the integrity of biological assays.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique purification challenges presented by this molecule. Its structure, containing a polar hydroxymethyl group, a basic imidazole ring, and a methyl ester, results in a high polarity and specific reactivity that can complicate standard purification protocols.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My compound is streaking badly on silica gel TLC plates and I'm getting poor separation during column chromatography. What's happening and how do I fix it?
Answer:
This is the most common issue encountered with nitrogen-containing heterocycles like your imidazole derivative.[2]
Causality: The streaking, or tailing, is caused by strong, non-ideal interactions between the basic nitrogen atoms in the imidazole ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to a non-uniform elution front, poor peak shape, and co-elution with impurities.
Solutions:
-
Mobile Phase Modification (Base Additive): The most effective solution is to neutralize the acidic sites on the silica gel.[2]
-
Method: Add a small amount of a basic modifier to your eluent system.
-
Triethylamine (TEA): Add 0.1–1% TEA to your mobile phase (e.g., Dichloromethane/Methanol).
-
Ammonia: Use a pre-mixed solution of 7N ammonia in methanol as your polar solvent component. A mobile phase of 95:5 DCM:(7N NH3 in MeOH) is a good starting point.
-
-
Rationale: These basic additives compete with your compound for the acidic sites on the silica, allowing your molecule to travel through the column with fewer non-specific interactions, resulting in sharper bands and better separation.[2][3]
-
-
Use an Alternative Stationary Phase: If base additives do not resolve the issue or are incompatible with your molecule, consider changing the stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[2][3] Perform TLC analysis on alumina plates first to develop a suitable solvent system.
-
Reversed-Phase (C18) Silica: This is often the preferred method for polar compounds. Purification is based on hydrophobic interactions rather than polar ones, circumventing the issues with acidic silica. See the FAQ section for detailed conditions.
-
-
Adjust Solvent System Polarity: If you observe streaking even with a base additive, you may need to use a more polar solvent system to ensure the compound spends more time in the mobile phase. A gradient elution from Dichloromethane (DCM) to a high percentage of Methanol (e.g., 0% to 20% MeOH in DCM) is often effective.[2]
Question 2: My compound is not eluting from the silica column, even with a high concentration of ethyl acetate in hexanes. What should I do?
Answer:
This issue stems from the high polarity of your molecule. The combination of the hydroxymethyl group and the imidazole core makes it highly polar, leading to very strong retention on silica gel.
Causality: A solvent system like ethyl acetate/hexanes is often not polar enough to effectively elute a compound with multiple hydrogen bond donors and acceptors.[2]
Solutions:
-
Switch to a More Polar Solvent System: You must increase the elution strength of your mobile phase significantly.
-
Recommended System: Dichloromethane/Methanol is the standard choice for compounds of this nature.[2] Start with TLC plates using 95:5 DCM/MeOH and increase the methanol concentration as needed.
-
Rationale: Methanol is a highly polar solvent that is very effective at disrupting the strong hydrogen bonding interactions between your compound and the silica gel.
-
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique specifically designed for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[4] It uses a polar stationary phase (like silica) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.
-
Dry Loading Technique: If your crude material has poor solubility in the starting mobile phase (e.g., 100% DCM), it can lead to precipitation at the top of the column and poor chromatography.
-
Method: Dissolve your crude product in a strong solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to dryness. This creates a dry, free-flowing powder of your compound adsorbed onto silica. Gently load this powder onto the top of your prepared column.
-
Rationale: This ensures your compound is introduced to the column in a narrow, uniform band, which is critical for a good separation.
-
Question 3: I'm having difficulty recrystallizing my product. It either oils out or my recovery is very low. How can I get a high-purity crystalline solid?
Answer:
Recrystallization challenges are common for polar molecules with multiple functional groups, which can interact with solvents in complex ways.
Causality: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when it comes out of solution too rapidly. Low recovery is often due to using too much solvent or the compound having significant solubility even in the cold solvent.[2]
Solutions:
-
Systematic Solvent Screening: Test solubility in a range of solvents on a small scale. Ideal single solvents for this compound might include methanol, ethanol, isopropanol, or acetonitrile. A good recrystallization solvent will dissolve the compound poorly at room temperature but completely at reflux.[5]
-
Use a Solvent/Anti-Solvent System: This is often the most reliable method.[6]
-
Protocol:
-
Dissolve your compound in the minimum amount of a hot "good" solvent in which it is highly soluble (e.g., Methanol or Ethanol).
-
While the solution is still warm, slowly add a "poor" or "anti-solvent" in which the compound is insoluble (e.g., Diethyl Ether, Toluene, or Hexanes) dropwise until you see persistent cloudiness (turbidity).
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and achieve a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator.
-
-
Rationale: This method carefully and slowly reduces the compound's solubility, promoting the formation of a well-ordered crystal lattice rather than an amorphous oil.
-
-
Control the Cooling Rate: Do not crash-cool the solution by placing it directly into a -20°C freezer. Slow, gradual cooling is essential for forming large, pure crystals. Allow it to cool to room temperature first, then move it to a refrigerator (4°C), and finally to a freezer if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique to check the purity of my final product?
A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the gold standard.[7] Due to the compound's polarity, GC-MS would likely require derivatization.[7][8]
-
Recommended HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase A: Water + 0.1% Formic Acid or 10mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid or 10mM Ammonium Formate.
-
Gradient: Start with 5% B, ramp to 95% B over 10-15 minutes.
-
Detection: UV at an appropriate wavelength (e.g., 210-254 nm) or ESI-MS.[4]
-
Rationale: The acidic or buffered mobile phase ensures the imidazole nitrogen is consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times.
-
Q2: What are the most likely impurities I might see?
A2: The impurity profile is highly dependent on the synthetic route. However, common impurities for related imidazole syntheses can include:[9][10]
-
Starting Materials: Unreacted precursors from the cyclization reaction.
-
Hydrolysis Product: The corresponding carboxylic acid from the hydrolysis of the methyl ester, especially if exposed to strong acid or base during workup or purification.
-
Side-Reaction Products: Impurities from side reactions such as N-alkylation or oxidation of the hydroxymethyl group. For related compounds, impurities from Grignard reactions or other transformations are also noted.[9][11]
Q3: Is my compound stable on silica gel?
A3: While generally stable, prolonged exposure to the acidic surface of silica gel can potentially cause degradation.[1][12] It is always advisable to check.
-
2D TLC Test:
-
Spot your crude material on a TLC plate and elute as normal in the first dimension.
-
Dry the plate completely.
-
Rotate the plate 90 degrees and elute it again in the second dimension using the same solvent system.
-
If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates degradation on the stationary phase.[12]
-
Experimental Protocols & Data
Table 1: Recommended Chromatography Systems
| Technique | Stationary Phase | Recommended Mobile Phase System | Modifier | Key Application |
| Normal-Phase Flash | Silica Gel | Dichloromethane / Methanol | 0.5-1% Triethylamine (TEA) | Primary purification of crude reaction mixtures. |
| Normal-Phase Flash | Neutral Alumina | Ethyl Acetate / Hexanes or DCM / MeOH | None required | For compounds sensitive to acidic silica. |
| Reversed-Phase HPLC | C18 Silica | Water / Acetonitrile | 0.1% Formic Acid or TFA | High-resolution purity analysis and final purification.[7] |
| HILIC | Silica or Amide | Acetonitrile / Water | Ammonium Formate Buffer | Purification of highly polar compounds and isomers.[4] |
Protocol 1: Modified Normal-Phase Flash Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the starting mobile phase (e.g., 98:2 DCM/MeOH + 0.5% TEA).
-
Column Packing: Pour the slurry into the column and use pressure to pack a stable bed. Equilibrate the column with 2-3 column volumes of the starting mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. If not fully soluble, add MeOH dropwise. Alternatively, perform a dry load as described in the troubleshooting section.
-
Elution: Start with the initial low-polarity mobile phase. Gradually increase the percentage of methanol (e.g., step gradient from 2% to 5% to 10% MeOH) to elute your compound.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling TEA can be achieved by co-evaporation with a lower-boiling solvent like DCM.
Protocol 2: Recrystallization via Solvent/Anti-Solvent Method
-
Dissolution: Place the crude, semi-purified solid into an Erlenmeyer flask with a stir bar. Add a small volume of a "good" solvent (e.g., Methanol) and heat to a gentle reflux until all solid dissolves. Use the absolute minimum volume required.
-
Anti-Solvent Addition: While the solution is hot and stirring, add a "poor" solvent (e.g., Diethyl Ether) dropwise via a pipette or addition funnel.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid. If it becomes too cloudy, add a few drops of the hot "good" solvent to clarify.
-
Cooling: Turn off the heat and allow the flask to cool slowly to room temperature. The appearance of crystals should be observed.
-
Isolation: Once crystallization appears complete at room temperature, cool the flask further in an ice bath for 30 minutes to maximize yield.
-
Filtration: Collect the crystals by vacuum filtration, washing with a small amount of the cold anti-solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvents.
Visualized Workflows
Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification strategy based on initial analysis.
Sources
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- 6. CN102643237A - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]
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- 9. ajrconline.org [ajrconline.org]
- 10. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 11. "Improved Process For The Preparation Olmesartan Medoxomil And [quickcompany.in]
- 12. Purification [chem.rochester.edu]
Navigating the Synthesis of Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to empower researchers in overcoming common hurdles and optimizing the yield and purity of this valuable synthetic intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience.
I. Overview of the Synthetic Approach
The synthesis of this compound (CAS No. 82032-43-7) is a critical step in the development of various pharmaceutical agents.[1] A common and logical synthetic strategy involves the direct hydroxymethylation of Methyl 1H-imidazole-4-carboxylate. This electrophilic substitution reaction introduces a hydroxymethyl group onto the imidazole ring, typically at the C5 position. The reaction is generally carried out using formaldehyde in an aqueous, alkaline medium.
II. Proposed Experimental Protocol
While a specific, detailed protocol for this exact transformation is not widely published, the following procedure is based on analogous hydroxymethylation reactions of imidazoles and established principles of organic synthesis.
Reaction: Hydroxymethylation of Methyl 1H-imidazole-4-carboxylate
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve Methyl 1H-imidazole-4-carboxylate in an appropriate amount of water.
-
Basification: Add a base (e.g., sodium hydroxide or potassium carbonate) to the solution to achieve an alkaline pH.
-
Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde (37%) to the reaction mixture while maintaining the temperature.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
III. Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Q1: My reaction is not proceeding to completion, and I have a significant amount of starting material left. What could be the issue?
A: Incomplete reactions are a common problem in imidazole synthesis.[2][3] Several factors could be at play:
-
Insufficient Base: The hydroxymethylation of imidazoles is base-catalyzed. An inadequate amount of base will result in a slow or stalled reaction. The base is required to deprotonate the imidazole ring, increasing its nucleophilicity and facilitating the attack on the electrophilic formaldehyde.
-
Solution: Ensure the pH of the reaction mixture is sufficiently alkaline (typically pH 9-11). You can monitor the pH with pH paper or a pH meter and add more base if necessary.
-
-
Low Reaction Temperature: While higher temperatures can lead to side reactions, a temperature that is too low may not provide enough energy to overcome the activation energy of the reaction.
-
Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the effect on the reaction progress by TLC.
-
-
Poor Quality of Formaldehyde: Formaldehyde solutions can degrade over time, leading to a decrease in the concentration of the active reagent.
-
Solution: Use a fresh, unopened bottle of formaldehyde solution or titrate the existing solution to determine its exact concentration.
-
Q2: I am observing the formation of multiple products, leading to a low yield of the desired this compound. What are the likely side reactions?
A: The formation of byproducts is a significant challenge in achieving a high yield. Potential side reactions include:
-
N-Hydroxymethylation: The nitrogen atoms of the imidazole ring are also nucleophilic and can react with formaldehyde to form N-hydroxymethylated products.[4] This is often a competing reaction.
-
Solution: Careful control of reaction conditions, particularly pH and temperature, can influence the regioselectivity. Running the reaction at a lower temperature may favor C-hydroxymethylation over N-hydroxymethylation.
-
-
Bis-hydroxymethylation: If an excess of formaldehyde is used, a second hydroxymethyl group may be introduced at another available position on the imidazole ring.
-
Solution: Use a stoichiometric amount or a slight excess of formaldehyde relative to the starting material. Monitor the reaction closely and stop it once the desired product is formed.
-
-
Polymerization: Formaldehyde can self-polymerize, especially under basic conditions. This can consume the reagent and complicate the purification process.
-
Solution: Add the formaldehyde solution slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Q3: The purification of my product is difficult, and I am getting a sticky, impure solid. What are the best purification strategies?
A: Purification of polar, functionalized molecules like this compound can be challenging.
-
Recrystallization: If the crude product is a solid, recrystallization is often an effective purification method.
-
Procedure: Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for this type of compound include water, ethanol, or mixtures of ethyl acetate and hexanes.
-
-
Column Chromatography: For oily or highly impure products, column chromatography is the preferred method.
-
Procedure: Use a polar stationary phase like silica gel and a solvent system with a gradient of polarity (e.g., starting with a non-polar solvent like hexane and gradually increasing the proportion of a polar solvent like ethyl acetate or methanol). The polarity of the eluent should be optimized based on TLC analysis.
-
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction, side reactions | Optimize base concentration, temperature, and stoichiometry. Use fresh reagents. |
| Impure Product | Formation of N-hydroxymethylated or bis-hydroxymethylated byproducts | Control reaction time and temperature. Use a controlled amount of formaldehyde. |
| Purification Difficulties | Polar nature of the product, presence of polymeric byproducts | Employ recrystallization with an appropriate solvent system or column chromatography. |
IV. Frequently Asked Questions (FAQs)
Q: What is the expected yield for this synthesis?
A: The yield can vary significantly depending on the reaction conditions and the purity of the starting materials. Based on similar reactions reported in the literature for other imidazole derivatives, a yield in the range of 40-70% would be considered reasonable for a laboratory-scale synthesis. Optimization of the reaction parameters is key to maximizing the yield.
Q: How can I confirm the identity and purity of my final product?
A: A combination of spectroscopic techniques should be used to confirm the structure and assess the purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic peaks for the methyl ester protons, the hydroxymethyl protons, and the protons on the imidazole ring. The chemical shifts and coupling patterns will be indicative of the final structure.
-
¹³C NMR: The number of signals and their chemical shifts will correspond to the different carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the imidazole, and the C=O stretch of the ester.
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the successful incorporation of the hydroxymethyl group.
Q: Are there any alternative synthetic routes to this compound?
A: While direct hydroxymethylation is a common approach, other synthetic strategies could be considered, such as:
-
Multi-component reactions: Building the imidazole ring with the desired substituents already in place from acyclic precursors.
-
Functional group interconversion: For example, reduction of a corresponding aldehyde or carboxylic acid at the C5 position.
However, these routes may be longer and more complex than the direct hydroxymethylation of a readily available starting material.
V. References
-
Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 16(12), 10237-10257.
-
Siddiqui, Z. N. (2015). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Retrieved from [Link]
-
de la Fuente Revenga, M., et al. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220–12223.
-
Wikipedia. (2023, December 1). Hydroxymethylation. In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Rigo, B., et al. (2018). NMR analyses on N-hydroxymethylated nucleobases – implications for formaldehyde toxicity and nucleic acid demethylases. Organic & Biomolecular Chemistry, 16(44), 8476-8483.
Sources
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]
- 2. Page loading... [wap.guidechem.com]
- 3. 5-(HYDROXYMETHYL)-1H-IMIDAZOLE-4-CARBOXYLIC ACID METHYL ESTER(82032-43-7) IR Spectrum [m.chemicalbook.com]
- 4. NMR analyses on N-hydroxymethylated nucleobases – implications for formaldehyde toxicity and nucleic acid demethylases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Stability and degradation of "Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate"
This guide is designed for researchers, scientists, and drug development professionals working with Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs) on Handling and Stability
This section addresses the most common questions regarding the day-to-day use and storage of this compound, providing the causality behind each recommendation.
Q1: How should I store this compound to ensure its long-term stability?
A1: Proper storage is critical to prevent degradation. For short-term storage (1-2 weeks), refrigeration at -4°C is adequate. For long-term stability (1-2 years), the compound should be stored at -20°C.[1] Some suppliers also recommend storage in a cool, dark place below 15°C for general stock.[2]
-
Expert Insight: The ester and hydroxymethyl functional groups on the imidazole ring are susceptible to degradation. Lowering the temperature significantly reduces the rate of potential hydrolytic and oxidative reactions. Storing the compound in the dark is crucial as imidazole derivatives can be sensitive to photodegradation.[3]
Q2: Can I handle this compound on an open bench?
A2: While not exceptionally hazardous, good laboratory practice is essential. It is recommended to handle this compound in a well-ventilated area. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses to avoid skin and eye contact.[1]
Q3: What solvents are recommended for dissolving this compound?
A3: The solubility of this compound is not extensively documented in publicly available literature. However, based on its structure, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). For aqueous solutions, the use of a co-solvent may be necessary.
-
Causality: The presence of the hydroxymethyl group and the imidazole ring suggests that polar solvents will effectively solvate the molecule. When preparing solutions for stability studies, it is crucial to use high-purity solvents to avoid introducing contaminants that could accelerate degradation.
II. Understanding the Degradation of this compound
The structure of this compound, featuring a hydroxymethyl group and a methyl ester on an imidazole ring, presents several potential degradation pathways. While specific degradation studies on this exact molecule are not widely published, we can infer the most probable routes based on the known reactivity of these functional groups.
Forced degradation studies are a systematic way to explore these potential pathways by subjecting the compound to stress conditions like acid, base, oxidation, heat, and light.[4][5]
Potential Degradation Pathways
Based on its chemical structure, the following degradation pathways are plausible:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. Basic conditions are generally more aggressive for ester hydrolysis.
-
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid. The imidazole ring itself can also be susceptible to oxidation, potentially leading to ring-opening.[3]
-
Photodegradation: Imidazole moieties can be sensitive to light, leading to a complex mixture of degradation products.[3]
Sources
Technical Support Center: Optimizing Reaction Conditions for Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate Functionalization
Welcome to the technical support center for the functionalization of Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the chemical modification of this versatile building block.
Introduction
This compound is a trifunctional molecule presenting a unique set of challenges and opportunities in synthetic chemistry. The presence of a nucleophilic imidazole ring, a primary alcohol, and a methyl ester demands careful consideration of reaction conditions to achieve selective functionalization. This guide, curated by a Senior Application Scientist, provides field-proven insights and robust protocols to navigate the complexities of working with this valuable intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the N-alkylation of this compound?
The primary challenges in the N-alkylation of this molecule are:
-
Regioselectivity: The imidazole ring has two nitrogen atoms (N-1 and N-3) that can be alkylated. When the imidazole is deprotonated, the negative charge is delocalized over both nitrogens, often leading to a mixture of N-1 and N-3 alkylated regioisomers.[1][2] The ratio of these isomers is influenced by steric and electronic factors of the substituents on the imidazole ring and the nature of the alkylating agent.[3][4]
-
Side Reactions: The presence of a free hydroxymethyl group can lead to O-alkylation as a competing side reaction, especially under basic conditions. Additionally, harsh basic conditions can cause the hydrolysis of the methyl ester.
-
Over-alkylation: The N-alkylated imidazole product can undergo a second alkylation to form a quaternary imidazolium salt, particularly with highly reactive alkylating agents.[5]
Q2: Which nitrogen of the imidazole ring is more likely to be alkylated?
The regioselectivity of N-alkylation is a complex issue. In unsymmetrically substituted imidazoles, both steric and electronic effects play a crucial role.[3][4]
-
Steric Effects: Bulky substituents on the imidazole ring will direct the alkylation to the less sterically hindered nitrogen.[3]
-
Electronic Effects: Electron-withdrawing groups, like the carboxylate at the 4-position, decrease the nucleophilicity of the adjacent nitrogen (N-3). This would favor alkylation at the more distant N-1 position.[3]
For this compound, the electronic effect of the ester group at C4 likely directs alkylation towards N-1. However, the hydroxymethyl group at C5 can also influence the outcome.
Q3: Should I protect the hydroxymethyl group before N-alkylation?
Protecting the primary hydroxymethyl group is highly recommended to prevent O-alkylation and other potential side reactions. The choice of protecting group is critical and should be stable to the basic conditions of N-alkylation and readily removable without affecting other functional groups.
Q4: What are suitable protecting groups for the hydroxymethyl group?
Commonly used protecting groups for primary alcohols that are compatible with N-alkylation conditions include:
-
Trityl (Tr): This bulky group is highly selective for primary alcohols and is stable under basic and neutral conditions. It is easily removed with mild acid.[1][3]
-
Silyl Ethers (e.g., TBDMS, TIPS): Tert-butyldimethylsilyl (TBDMS) and Triisopropylsilyl (TIPS) ethers are robust protecting groups stable to a wide range of reaction conditions, including basic media used for N-alkylation.[6][7][8][9] They are typically cleaved with fluoride ion sources like TBAF.[8][9]
The choice between these will depend on the overall synthetic strategy and the required stability.
Q5: How can I selectively functionalize the hydroxymethyl group?
Selective O-alkylation or O-acylation in the presence of the imidazole N-H can be challenging.
-
O-Acylation: This can often be achieved under acidic conditions where the imidazole nitrogen is protonated and thus less nucleophilic.[10]
-
O-Alkylation: This is more challenging due to the nucleophilicity of the imidazole nitrogen. It is often preferable to first protect the imidazole nitrogen, perform the O-alkylation, and then deprotect the nitrogen.
Q6: Is it possible to selectively hydrolyze or amidate the methyl ester?
-
Hydrolysis: Selective hydrolysis of the methyl ester can be achieved under carefully controlled basic conditions, though the imidazole ring can also catalyze ester hydrolysis.[11][12] Lithium chloride in DMF under microwave irradiation has been reported for the selective hydrolysis of methyl esters.[13]
-
Amidation: Direct amidation from the ester is possible but may require harsh conditions. A more common approach is to first hydrolyze the ester to the carboxylic acid and then perform a standard amide coupling reaction.
Troubleshooting Guides
Troubleshooting N-Alkylation Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficiently strong base. 2. Steric hindrance. 3. Low reactivity of the alkylating agent. 4. Deactivated imidazole ring. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃). 2. Increase reaction temperature or use microwave irradiation.[5] 3. Use a more reactive alkylating agent (e.g., alkyl iodide instead of chloride). 4. Consider alternative methods like the Mitsunobu reaction.[5][14][15][16][17] |
| Formation of O-alkylated Side Product | The hydroxymethyl group is not protected or the protecting group is not stable. | 1. Protect the hydroxymethyl group with a robust protecting group like TBDMS or Trityl. 2. Use milder reaction conditions (lower temperature, weaker base). |
| Mixture of N-1 and N-3 Regioisomers | Competing electronic and steric effects. | 1. Modify the reaction solvent and base to influence regioselectivity. 2. Use a bulky protecting group on the hydroxymethyl group to enhance steric hindrance around N-1. 3. Separate the isomers by chromatography. |
| Formation of Quaternary Imidazolium Salt | 1. Use of a highly reactive alkylating agent. 2. High concentration of reactants. 3. Prolonged reaction time. | 1. Use a less reactive alkylating agent. 2. Use a stoichiometric amount of the alkylating agent. 3. Monitor the reaction closely by TLC or LC-MS and stop it upon consumption of the starting material.[5] |
| Ester Hydrolysis | The reaction conditions are too basic or contain water. | 1. Use anhydrous solvents and reagents. 2. Use a non-hydrolytic base (e.g., a hindered amine base like DBU in some cases). 3. Reduce reaction time and temperature. |
Troubleshooting Protecting Group Strategies
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Protection of Hydroxymethyl Group | 1. Insufficient reagent. 2. Steric hindrance. 3. Inappropriate solvent or base. | 1. Increase the equivalents of the protecting group reagent and base. 2. Increase reaction temperature. 3. For silyl ethers, ensure the use of a suitable base like imidazole in DMF.[6][7] |
| Deprotection of Protecting Group During N-Alkylation | The protecting group is not stable under the N-alkylation conditions. | 1. Choose a more robust protecting group (e.g., TIPS instead of TBDMS if harsher conditions are needed). 2. Use milder N-alkylation conditions. |
| Difficulty in Deprotection | The protecting group is too stable. | 1. Use stronger deprotection conditions (e.g., stronger acid for trityl removal, higher concentration of TBAF for silyl ethers). 2. Ensure the deprotection conditions are compatible with the rest of the molecule. |
Experimental Protocols
Protocol 1: Protection of the Hydroxymethyl Group with Trityl Chloride
This protocol describes the selective protection of the primary hydroxyl group.
Materials:
-
This compound
-
Trityl chloride (Tr-Cl)
-
Anhydrous pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add trityl chloride (1.1 eq) portion-wise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous copper sulfate solution (to remove pyridine), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation of Trityl-Protected Imidazole
This protocol outlines a general procedure for N-alkylation.
Materials:
-
N-trityl-Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate
-
Alkyl halide (e.g., benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous DMF, add a solution of the trityl-protected imidazole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Deprotection of the Trityl Group
This protocol describes the removal of the trityl protecting group.
Materials:
-
N-alkylated, trityl-protected imidazole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the trityl-protected compound in DCM.
-
Add a solution of 10% TFA in DCM dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
Visualizations
Workflow for Selective N-Alkylation
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Solubility issues of "Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate" in different solvents
Technical Support Center: Solubility of Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate
Introduction
This compound (CAS No. 82032-43-7) is a critical heterocyclic building block in pharmaceutical and biochemical research.[1] Its unique structure, featuring an imidazole core, a hydroxymethyl group, and a methyl ester, makes it a versatile intermediate for synthesizing novel therapeutic agents.[1] However, researchers frequently encounter challenges in achieving consistent and effective dissolution of this compound, which can impede reaction kinetics, purification, and formulation development.
This technical guide provides a comprehensive resource for troubleshooting solubility issues. It combines fundamental chemical principles with practical, field-proven protocols to empower researchers in their experimental workflows.
Section 1: Compound Profile & Predicted Solubility Behavior
Understanding the physicochemical properties of this compound is the first step in predicting its behavior in different solvents.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 82032-43-7 | [1][2] |
| Molecular Formula | C₆H₈N₂O₃ | [1][3] |
| Molecular Weight | 156.14 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 173 °C | [1] |
| Hydrogen Bond Donors | 2 (from N-H and O-H) | [3] |
| Hydrogen Bond Acceptors | 4 (from N, O-H, and C=O oxygens) | [3] |
| Topological Polar Surface Area (TPSA) | 75.2 Ų | [3] |
Causality of Solubility Behavior: The molecule's structure is inherently polar due to the presence of multiple hydrogen bond donors and acceptors. The imidazole ring, hydroxyl group, and ester moiety all contribute to a high polar surface area. This architecture dictates its solubility profile, favoring interactions with polar solvents. The principle of "like dissolves like" is paramount; the compound's polarity suggests it will be most soluble in solvents that are also polar and capable of hydrogen bonding.[4]
Table 2: Qualitative Solubility Summary & Recommendations
| Solvent Class | Recommended Solvents | Predicted Solubility | Rationale & Expert Insight |
| Polar Protic | Methanol, Ethanol | High | Excellent. These solvents can engage in hydrogen bonding with the compound's N-H and O-H groups, effectively solvating it. Methanol is often a superior choice for related imidazole esters.[5] |
| Polar Aprotic | DMSO, DMF | High | Excellent. These are powerful, highly polar solvents capable of disrupting the crystal lattice. DMSO is a standard choice for creating high-concentration stock solutions of heterocyclic compounds.[6] |
| Aqueous Solutions | Water, Buffers | pH-Dependent | Poor at neutral pH. Solubility is expected to increase significantly at acidic pH (<4) due to protonation of the imidazole ring or at basic pH (>9) due to potential ester hydrolysis.[7][8] |
| Ethers | THF, Diethyl Ether | Low to Insoluble | Poor. The ether oxygen is a weak hydrogen bond acceptor, and the overall polarity is insufficient to effectively dissolve the compound. Studies on similar imidazoles confirm low solubility in ethers.[9] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Insoluble | Poor. While moderately polar, these solvents are not effective hydrogen bonders. Imidazole derivatives generally exhibit very low solubility in chloroalkanes.[10] |
| Hydrocarbons | Toluene, Hexanes | Insoluble | Very Poor. These non-polar solvents cannot overcome the strong intermolecular forces (hydrogen bonding, dipole-dipole) within the compound's crystal lattice.[10][11] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered in the laboratory in a practical Q&A format.
Q1: What are the best "go-to" solvents for preparing a stock solution of this compound? A: For most applications, Dimethyl Sulfoxide (DMSO) is the premier choice. It typically allows for the preparation of high-concentration stock solutions (e.g., >10 mg/mL) that can be further diluted into aqueous buffers or media for experiments.[6] For applications where DMSO is incompatible, high-purity Methanol is the next best alternative.[5]
Q2: I'm trying to run a reaction in Dichloromethane (DCM), but the compound won't dissolve. What should I do? A: This is a common issue stemming from a polarity mismatch. This compound is highly polar, whereas DCM is only moderately polar and a poor hydrogen-bonding partner. Direct dissolution is unlikely.
-
Expert Recommendation: Consider a co-solvent system. Dissolve your compound in a minimum amount of a compatible, highly polar solvent like DMF or NMP, and then add this solution to your reaction mixture in DCM. Be aware that this will alter the overall polarity of your reaction medium. Alternatively, explore alternative, more polar reaction solvents if your chemistry allows.
Q3: How can I improve the dissolution rate? My compound dissolves, but it takes a very long time. A: The rate of dissolution is distinct from the extent of solubility and can often be accelerated.
-
Reduce Particle Size: Gently grind the crystalline powder with a mortar and pestle before adding the solvent. This increases the surface area available for solvation.[4][8]
-
Apply Gentle Heat: Warm the mixture to 30-50°C. This increases the kinetic energy of the solvent molecules, helping them break down the crystal lattice more effectively.[4] Caution: Do not overheat, as this could lead to degradation, especially in protic solvents.
-
Use Sonication: Place the vial in an ultrasonic bath. The high-frequency sound waves create cavitation, which physically breaks apart solid aggregates and enhances solvent penetration.
Q4: Can I dissolve this compound directly in my aqueous cell culture medium or assay buffer? A: Direct dissolution in neutral aqueous buffers (pH 7.0-7.4) is likely to be very low, leading to suspension rather than a true solution. The uncharged, polar nature of the molecule at neutral pH does not favor high aqueous solubility.
-
Best Practice: Prepare a concentrated stock solution in DMSO (e.g., 1000x the final concentration). Then, perform a serial dilution into your aqueous medium, ensuring vigorous mixing during addition to prevent precipitation. The final DMSO concentration should typically be kept low (e.g., <0.5%) to avoid solvent-induced artifacts in biological assays.
Q5: My protocol requires an aqueous solution without organic co-solvents. How can pH be used to increase solubility? A: Leveraging the compound's ionizable imidazole ring is a highly effective strategy. The imidazole moiety is basic and will become protonated and positively charged under acidic conditions. This charged species is significantly more water-soluble.
-
Acidic pH Strategy: Attempt to dissolve the compound in an acidic buffer (e.g., pH 2-4 citrate or acetate buffer). The protonated imidazolium cation will exhibit much higher aqueous solubility.
-
Basic pH Strategy: While less common, dissolving in a basic buffer (e.g., pH 9-10 carbonate buffer) may also increase solubility. At high pH, the ester group is at risk of hydrolysis to the corresponding carboxylate, which is also a charged and more soluble species. This approach should be used with caution as it chemically modifies the compound.
Section 3: Systematic Troubleshooting Workflow
When faced with a solubility challenge, a systematic approach saves time and material. The following workflow provides a logical sequence of steps to identify an effective solvent system.
Caption: A logical workflow for troubleshooting solubility issues.
Section 4: Experimental Protocols
Protocol 1: General Protocol for Solubility Determination
This protocol provides a semi-quantitative method for estimating solubility in a given solvent.
-
Preparation: Accurately weigh approximately 5 mg of this compound into a clear glass vial (e.g., 4 mL).
-
Initial Solvent Addition: Add a measured aliquot (e.g., 100 µL) of the test solvent to the vial.
-
Mixing: Vigorously vortex the vial for 60 seconds.
-
Observation: Visually inspect the solution against a dark background. If all solid has dissolved, the solubility is ≥50 mg/mL.
-
Titration: If solid remains, continue adding solvent in 100 µL aliquots, vortexing for 60 seconds after each addition, until the solid is completely dissolved.
-
Calculation: Record the total volume of solvent added. Calculate the solubility: Solubility (mg/mL) = Mass of Compound (mg) / Total Volume of Solvent (mL)
-
Confirmation: If dissolution does not occur after adding a significant volume (e.g., 2 mL, corresponding to 2.5 mg/mL), the compound can be considered poorly soluble in that solvent at room temperature.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
This is a standard procedure for preparing a stock solution for biological assays.
-
Calculation: Determine the mass of compound needed. For a 10 mM solution (0.010 mol/L) of a compound with MW = 156.14 g/mol : Mass (mg) = Desired Volume (mL) x 10 mM x (156.14 g/mol ) / (1000 mg/g) / (1000 mL/L) = Volume (mL) x 1.5614 Example: For 5 mL of stock, you need 5 x 1.5614 = 7.81 mg.
-
Weighing: Accurately weigh the calculated mass of the compound into a suitable sterile vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolution: Vortex thoroughly. If needed, place the vial in a 37°C water bath or a sonicator for 5-10 minutes to ensure complete dissolution.
-
Storage: Once fully dissolved, the solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light and moisture.
References
- Chem-Impex International. (n.d.). This compound.
- Domanska, U., & Hofman, T. (2002). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 47(4), 848-852.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 795, Imidazole. Retrieved from PubChem.
- ChemBK. (n.d.). Imidazole. Retrieved from ChemBK.
- CP Lab Safety. (n.d.). This compound, 1 gram, Each. Retrieved from CP Lab Safety.
- Domanska, U., & Rolinska, J. (2004). Solubility of Imidazoles in Ethers. Journal of Chemical & Engineering Data, 49(3), 574-578.
- Morin, M. D., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(5), 1599-1610.
- Chemcd. (n.d.). This compound. Retrieved from Chemcd.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 266758, methyl 5-amino-1H-imidazole-4-carboxylate. Retrieved from PubChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate.
- International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form.
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- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chembk.com [chembk.com]
Preventing hydrolysis of the ester group in "Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate"
Welcome to the technical support guide for Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges related to the stability of this molecule, with a specific focus on preventing the hydrolysis of its methyl ester group. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your experiments.
Introduction: The Challenge of Stability
This compound is a valuable heterocyclic building block in pharmaceutical synthesis.[1] Its structure, however, contains functionalities that render it susceptible to degradation, primarily the hydrolysis of the methyl ester. This reaction, which converts the ester to the corresponding carboxylic acid, can be catalyzed by acids, bases, and even by the molecule itself.[2][3] Understanding and controlling this degradation pathway is critical for obtaining reliable experimental results and ensuring the long-term viability of stock solutions.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you maintain the chemical integrity of your compound.
Part 1: Frequently Asked Questions (FAQs) on Ester Hydrolysis
Q1: My NMR/LC-MS analysis shows a second, more polar species appearing in my sample over time. What is happening?
A1: You are likely observing the hydrolysis of the methyl ester to its corresponding carboxylic acid. Ester hydrolysis is the cleavage of the ester bond by water to form a carboxylic acid and an alcohol (in this case, methanol).[4] The resulting carboxylic acid is significantly more polar than the parent ester, causing it to elute earlier in reverse-phase HPLC or show a different chemical shift in NMR. This reaction is a primary degradation pathway for this molecule.
Q2: Under what pH conditions is the ester group most stable?
A2: The rate of ester hydrolysis is highly dependent on pH. The reaction is catalyzed by both strong acids (H⁺) and strong bases (OH⁻).[5] Therefore, the ester is most stable in a slightly acidic to neutral pH range, typically between pH 4 and 6 . Within this window, the concentrations of both H⁺ and OH⁻ are minimized, leading to the slowest rate of hydrolysis. For this specific molecule, avoiding pH above 7 is also critical to minimize the catalytic activity of the imidazole ring itself.[6]
Q3: Can the imidazole ring in the molecule itself cause the ester to hydrolyze?
A3: Yes, this is a critical consideration. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[7] The lone pair of electrons on the sp² nitrogen of the neutral imidazole ring can act as an intramolecular nucleophilic or general base catalyst, significantly accelerating the hydrolysis of the adjacent ester.[3][8] This phenomenon, known as intramolecular catalysis, means the compound can essentially promote its own degradation, especially in neutral to slightly basic conditions where a significant population of the imidazole is in its neutral, catalytically active form.
Q4: How does temperature affect the rate of hydrolysis?
A4: Like most chemical reactions, the rate of ester hydrolysis increases with temperature.[5] Storing samples or running reactions at elevated temperatures will accelerate the degradation of your compound. To minimize unwanted hydrolysis, it is highly recommended to work at ambient or reduced temperatures (e.g., 0–4 °C) whenever the experimental protocol allows. For long-term storage, freezing is optimal.
Q5: I need to perform a reaction under basic conditions. How can I protect the ester group?
A5: If basic conditions are unavoidable, you may need to employ a protecting group strategy.[9] This involves chemically modifying the ester to a more robust functional group that is stable to the basic conditions and can be selectively removed later. However, this adds synthetic steps. A more practical, immediate strategy is to use a sterically hindered ester (e.g., a tert-butyl ester) if you are synthesizing the molecule from scratch, as these are more resistant to hydrolysis.[10] If you must use the methyl ester, run the reaction at the lowest possible temperature for the shortest possible time and analyze the outcome immediately.
Part 2: Troubleshooting Guide & Prophylactic Protocols
This section provides actionable steps to diagnose and prevent ester hydrolysis during your experiments.
Issue 1: Rapid Degradation of the Compound in Aqueous Buffers
Diagnosis: You observe the formation of the carboxylic acid byproduct within hours of preparing an aqueous solution for a biological assay.
Root Cause Analysis:
-
Incorrect pH: The buffer pH is likely too high (pH > 7) or too low (pH < 4), leading to rapid base- or acid-catalyzed hydrolysis, respectively.
-
Intramolecular Catalysis: At neutral pH, intramolecular catalysis by the imidazole ring is a significant contributor to hydrolysis.[3]
-
Temperature: The solution is being stored or used at room temperature or higher, accelerating the degradation process.
Workflow for Troubleshooting Buffer-Induced Hydrolysis
Caption: Decision workflow for troubleshooting hydrolysis issues.
Issue 2: Low Yield or Byproduct Formation During a Coupling Reaction (e.g., Amide Bond Formation)
Diagnosis: When attempting to react the hydroxymethyl group or perform another transformation, you recover starting material or isolate the hydrolyzed carboxylic acid.
Root Cause Analysis:
-
Reagent Incompatibility: Some common peptide coupling reagents require basic conditions (e.g., addition of DIPEA), which can promote hydrolysis.[11] The imidazole byproduct from reagents like carbonyldiimidazole (CDI) can also be basic enough to cause racemization or other side reactions.[12]
-
Anhydrous Conditions Not Met: Trace amounts of water in solvents or reagents are sufficient to cause significant hydrolysis, especially during long reaction times.[5]
Protocol: Preparing Stable Stock Solutions
This protocol is designed to create a concentrated stock solution that minimizes the risk of hydrolysis during storage.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous Ethanol (EtOH)
-
Inert gas (Argon or Nitrogen)
-
Sterile, dry microcentrifuge tubes or amber vials
Procedure:
-
Drying: Ensure the solid compound is completely dry. If necessary, dry under high vacuum for several hours before use.
-
Inert Atmosphere: Perform all weighing and solvent additions under a gentle stream of inert gas to minimize exposure to atmospheric moisture.
-
Solvent Addition: Weigh the desired amount of the solid compound into your vial. Add the appropriate volume of anhydrous DMSO or EtOH to achieve a high concentration (e.g., 10-50 mM). Anhydrous solvents are crucial.
-
Dissolution: Vortex or gently sonicate until the solid is completely dissolved. Avoid heating, as this will accelerate potential degradation.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in dry microcentrifuge tubes. The volume should be appropriate for a single experiment to avoid repeated freeze-thaw cycles.
-
Storage: Tightly seal the aliquots, purge the headspace with inert gas if possible, and store at -20°C or -80°C , protected from light. A Sigma-Aldrich information sheet suggests that sterilized aqueous imidazole solutions can be stable for at least 2 years at 2-8°C when protected from light, providing a baseline for stability expectations under ideal conditions.[5]
Protocol: Analytical Monitoring of Hydrolysis by HPLC
This method provides a starting point for developing a stability-indicating HPLC protocol to quantify the parent ester versus its hydrolyzed carboxylic acid product.
Method Parameters:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220-254 nm
-
Expected Elution: The more polar carboxylic acid will elute before the parent methyl ester.
Part 3: Understanding the Hydrolysis Mechanisms
A deeper understanding of the chemical mechanisms driving hydrolysis allows for more intuitive experimental design.
Mechanism 1: Acid- and Base-Catalyzed Hydrolysis
Ester hydrolysis is catalyzed at both pH extremes. Under basic conditions (saponification), a hydroxide ion directly attacks the electrophilic carbonyl carbon. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon much more electrophilic and susceptible to attack by a weak nucleophile like water.[4]
Caption: Mechanisms for base- and acid-catalyzed ester hydrolysis.
Mechanism 2: Intramolecular General Base Catalysis
This is a particularly relevant mechanism for this compound. The neutral imidazole ring acts as a general base, accepting a proton from a nearby water molecule as that water molecule attacks the ester carbonyl. This enhances the nucleophilicity of the water, accelerating the reaction even at neutral pH.[3][6]
Caption: Intramolecular general base catalysis by the imidazole ring.
Part 4: Data Summary Tables
Table 1: pH-Dependent Stability Profile
| pH Range | Predominant Hydrolysis Mechanism | Relative Rate of Hydrolysis | Recommendation |
| < 4 | Acid-Catalyzed | High | Avoid. Use only for very short durations if required by protocol. |
| 4 - 6 | Minimal Catalysis | Lowest | Optimal Range for storage and assays in aqueous solutions.[5] |
| 6 - 8 | Intramolecular & Base-Catalyzed | Moderate to High | Avoid. Intramolecular catalysis by the imidazole ring becomes significant.[3] |
| > 8 | Base-Catalyzed | Very High | Strongly Avoid. Rapid degradation (saponification) will occur. |
Table 2: Recommended Solvents for Stock Solutions
| Solvent | Suitability | Key Considerations |
| Anhydrous DMSO | Excellent | Hygroscopic; use fresh, anhydrous grade. Ideal for high concentration stocks. |
| Anhydrous Ethanol | Good | Less hygroscopic than DMSO. Good for applications where DMSO is not suitable. |
| Acetonitrile | Acceptable | Ensure anhydrous grade. Use if required for a specific reaction. |
| Water / Aqueous Buffers | Poor (for storage) | Use only for preparing fresh, dilute working solutions immediately before use. |
References
- Komiyama, M., Roesel, T. R., & Bender, M. L. (1977). Intramolecular general base-catalyzed ester hydrolyses by the imidazolyl group. Proceedings of the National Academy of Sciences, 74(7), 23-25.
- Bruice, T. C., & Sturtevant, J. M. (1959). Imidazole Catalysis. V. The Intramolecular Participation of the Imidazolyl Group in the Hydrolysis of Some Esters and the Amide of γ-(4-Imidazolyl)-butyric Acid and 4-(2'-Acetoxyethyl)-imidazole2. Journal of the American Chemical Society, 81(11), 2860-2870.
- Rogers, G. A., & Bruice, T. C. (1974). Control of modes of intramolecular imidazole catalysis of ester hydrolysis by steric and electronic effects. Journal of the American Chemical Society, 96(8), 2473-2481.
- Cunningham, B. A., & Schmir, G. L. (1966). Hydroxyl Group (V)> 1> and Imidazole (X)> 2> Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. Journal of the American Chemical Society, 88(3), 551-558.
- Tagaki, W., & Harada, S. (1984). Catalysis of ester hydrolysis by cationic micelles of surfactants containing the imidazole ring. Journal of the Chemical Society, Perkin Transactions 2, (7), 1151-1156.
- Gooljarsingh, S. N., & Toste, F. D. (1999). Novel reagents for use as coupling activators and coupling reagents in organic synthesis. Google Patents. WO1999052897A1.
- Wikipedia. (2024). Protecting group. Wikipedia.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
- Seven, A. B. (2016). Common Stock Solutions. Alpay B. Seven.
- Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Subirós-Funosas, R., & Albericio, F. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(10), 1239-1248.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
- Wikipedia. (2024). Imidazole. Wikipedia.
- J&K Scientific LLC. (2025). Ester Hydrolysis. J&K Scientific LLC.
- Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.
- Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts.
Sources
- 1. longdom.org [longdom.org]
- 2. Intramolecular general base-catalyzed ester hydrolyses by the imidazolyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Imidazole - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. carlroth.com [carlroth.com]
- 8. csstc.org [csstc.org]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 10. WO1999052897A1 - Novel reagents for use as coupling activators and coupling reagents in organic synthesis - Google Patents [patents.google.com]
- 11. Parallel Synthesis of Peptide-Like Macrocycles Containing Imidazole-4,5-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring Degradation of "Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate" by HPLC
As a Senior Application Scientist, I've frequently guided researchers through the nuances of developing stability-indicating HPLC methods for complex heterocyclic molecules. The degradation of "Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate," a key building block in pharmaceutical synthesis, presents a common yet challenging analytical task.[1] Its polar nature and multiple reactive sites demand a well-thought-out chromatographic approach to ensure that the parent molecule is accurately quantified and all potential degradation products are adequately separated.
This guide is structured to address the practical issues you, as a researcher, scientist, or drug development professional, may encounter. We will move from foundational questions to deep troubleshooting, providing not just steps, but the scientific rationale behind them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the analysis of this compound.
Q1: What is this compound, and why is monitoring its degradation critical?
A1: this compound (CAS No. 82032-43-7) is a versatile heterocyclic compound used as an intermediate in the synthesis of various pharmaceuticals.[1][2] Its structure contains an imidazole ring, a hydroxymethyl group, and a methyl ester. Each of these functional groups is susceptible to specific degradation pathways (hydrolysis, oxidation) under various environmental conditions (pH, light, heat).[3][4] Monitoring its degradation is critical during drug development to:
-
Ensure Product Stability: Determine shelf-life and appropriate storage conditions.
-
Guarantee Safety: Identify and quantify potentially toxic degradation products.
-
Meet Regulatory Requirements: Adhere to guidelines from bodies like the ICH (International Council for Harmonisation) which mandate stability testing.[5]
Q2: What are the potential chemical degradation pathways for this molecule?
A2: Based on its structure, the primary degradation pathways are:
-
Hydrolysis: The methyl ester group is susceptible to both acid- and base-catalyzed hydrolysis to form the corresponding carboxylic acid, "5-(hydroxymethyl)-1H-imidazole-4-carboxylic acid."
-
Oxidation: The imidazole ring and the hydroxymethyl group can be oxidized. Imidazole rings are known to be liable to oxidation, which can lead to ring-opening or the formation of various oxidized species.[3][4]
-
Photodegradation: Imidazole moieties can be sensitive to photodegradation, leading to complex transformations upon exposure to UV or high-intensity light.[3][4]
Below is a diagram illustrating these potential degradation routes.
Caption: Potential degradation pathways for the target molecule.
Q3: What are the recommended starting conditions for an HPLC method?
A3: Due to the polar nature of the molecule, a reversed-phase HPLC method is the most common approach.[6] A good starting point is crucial for efficient method development.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18 or C8, 5 µm or 3 µm particle size (e.g., 150 x 4.6 mm) | C18 and C8 are standard non-polar stationary phases.[5][7] If retention is poor, consider an "Aqueous C18" column designed for highly aqueous mobile phases. |
| Mobile Phase A | 0.1% Formic Acid or 25 mM Phosphate Buffer in Water | A low pH (~2.5-3.5) is critical to protonate the imidazole nitrogen, preventing its interaction with residual silanols on the column and thus reducing peak tailing.[7] Formic acid is volatile and MS-compatible. |
| Mobile Phase B | Acetonitrile or Methanol | Both are common organic modifiers. Acetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity and is a greener solvent.[8] |
| Elution Mode | Gradient: Start with 5% B, ramp to 95% B over 20 min, hold for 5 min | A gradient elution is essential for a stability-indicating method to ensure that both the polar parent compound and potentially less polar degradation products are eluted and resolved within a reasonable time.[7] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Adjust as needed based on column dimensions and desired analysis time. |
| Column Temperature | 30 °C | Using a column oven ensures reproducible retention times by mitigating the effects of ambient temperature fluctuations.[9] |
| Detection | UV-DAD/PDA at 210-240 nm | Imidazole rings typically have UV absorbance at lower wavelengths. A Diode Array Detector (DAD) is highly recommended to check for peak purity and identify the optimal detection wavelength for all components.[7] |
| Injection Volume | 5-10 µL | Start with a low volume to avoid column and detector overload. |
| Sample Diluent | Mobile Phase A or a mixture of Water/Acetonitrile (90:10) | To avoid peak distortion, the sample should always be dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.[6] |
Section 2: Troubleshooting Guide for Common HPLC Issues
This section provides a structured approach to resolving specific problems you might encounter.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 5-(HYDROXYMETHYL)-1H-IMIDAZOLE-4-CARBOXYLIC ACID METHYL ESTER | 82032-43-7 [chemicalbook.com]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsdr.org [ijsdr.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Storage conditions to ensure "Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate" stability
Welcome to the technical support guide for Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate (CAS No. 82032-43-7). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this versatile building block throughout its handling, storage, and application.[1] Proper storage is critical not only for maintaining the compound's purity but also for ensuring the reproducibility and success of your experiments.[2]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For maximum long-term stability, the solid compound, which appears as a white to almost white crystalline powder, should be stored in a tightly sealed container in a cool, dry, and dark place.[1] While some suppliers suggest room temperature storage, the most prudent approach for preserving integrity over months or years is to store at 2-8°C .[1][3] To mitigate potential degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., argon or nitrogen) is also highly recommended, as imidazole derivatives can be sensitive to both.[4][5]
Q2: How should I store solutions of this compound?
A2: Solutions are inherently less stable than the solid material. If you must store solutions, they should be prepared fresh using high-purity, anhydrous solvents. For short-term storage, keep solutions at 2-8°C and protected from light.[6] Long-term storage of solutions is generally discouraged due to the increased risk of hydrolysis and other degradation pathways.
Q3: What are the primary chemical hazards and degradation pathways for this compound?
A3: The structure of this compound contains several functional groups susceptible to degradation:
-
The Imidazole Ring: This heterocyclic core is prone to oxidation and photodegradation, especially when in solution.[7][8]
-
Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.[7]
-
Hydroxymethyl Group: This group can be susceptible to oxidation.
Therefore, exposure to strong acids, bases, oxidizing agents, light, and excessive heat should be avoided.[5][9]
Q4: What are the visible signs of compound degradation?
A4: Visual inspection can be the first indicator of a problem. Signs of degradation include:
-
A change in color from white to yellow or brown.
-
A change in the physical state, such as clumping or melting of the powder, which may suggest moisture absorption.
-
Failure to dissolve completely in a solvent in which it is known to be soluble.
If any of these signs are observed, it is crucial to re-verify the compound's purity using an appropriate analytical method, such as HPLC, before proceeding with its use.
Troubleshooting Guide: Stability-Related Issues
This section addresses specific problems that may arise during experimentation, linking them back to the compound's stability.
Q5: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a newly prepared sample. What is the likely cause?
A5: The appearance of new peaks, especially in a freshly prepared solution, strongly suggests on-the-spot degradation. Consider the following causes:
-
Solvent-Induced Degradation: Are you using a solvent with residual acid, base, or water? This could be causing hydrolysis of the ester group.
-
Thermal Stress During Dissolution: Did you heat the solution to aid dissolution? Imidazole compounds can be sensitive to thermal degradation.[10]
-
Oxidation: Was the solvent properly degassed? Dissolved oxygen can promote oxidative degradation of the imidazole ring.[7]
Solution: Prepare a fresh solution using a high-purity, anhydrous, and degassed solvent at room temperature. Analyze it immediately to establish a clean baseline chromatogram.
Q6: My reaction yield is significantly lower than expected, and I suspect the starting material. How can I confirm this?
A6: Poor starting material quality is a common cause of low reaction yields.
-
Causality: If the compound has degraded, its effective concentration is lower than weighed, and the impurities themselves may interfere with your reaction.
-
Validation: First, check the physical appearance of the solid for any signs of degradation mentioned in Q4. The most definitive way to check is to determine the purity of your starting material using a quantitative analytical technique like HPLC with a reference standard or qNMR (Quantitative Nuclear Magnetic Resonance). If degradation is confirmed, a fresh batch of the compound should be procured.
Q7: My compound seems to be degrading even when stored in the freezer. Why might this be happening?
A7: This is a common issue often related to improper handling rather than the storage temperature itself.
-
The Freeze-Thaw Cycle: Repeatedly removing the container from a cold environment to a warmer, more humid lab environment can cause condensation (water) to form inside the container each time it is opened. This introduces moisture, which can lead to hydrolysis over time.
-
Atmospheric Exposure: Each time the container is opened, the inert atmosphere is replaced with lab air, which contains oxygen and moisture.
Solution: Before opening, always allow the container to warm to room temperature in a desiccator. This prevents condensation. If you need to access the compound frequently, consider aliquoting the material into smaller, single-use vials under an inert atmosphere.
Recommended Protocols
Protocol 1: Standard Handling and Storage Procedure
-
Receiving: Upon receipt, visually inspect the container for an intact seal.
-
Initial Storage: Immediately place the sealed container in a dark environment at 2-8°C.
-
Dispensing Solid:
-
Move the container from the refrigerator to a desiccator and allow it to equilibrate to ambient temperature for at least 30-60 minutes.
-
If possible, handle the material in a glove box or under a stream of inert gas (argon or nitrogen) to minimize exposure to air and moisture.
-
Promptly and securely reseal the container, purge with inert gas if possible, and return it to 2-8°C storage.
-
-
Preparing Solutions:
-
Use high-purity, anhydrous solvents. For reactions sensitive to oxidation, use degassed solvents.
-
Prepare solutions fresh for immediate use whenever possible.
-
If a stock solution must be stored, place it in a tightly sealed vial (with a PTFE-lined cap), protect it from light (e.g., by wrapping the vial in aluminum foil), and store at 2-8°C.
-
Protocol 2: Forced Degradation Study for Stability Assessment
A forced degradation study is essential for understanding the intrinsic stability of a drug substance.[9][11] It helps identify potential degradation products and establish a stability-indicating analytical method.[12]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.[13]
-
Application of Stress Conditions: Aliquot the stock solution and subject it to the following conditions. A target degradation of 5-20% is typically desired.[12]
-
Sample Analysis: At predetermined intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it if necessary, dilute to a suitable concentration, and analyze using a validated HPLC method.
Table 1: Parameters for Forced Degradation Study
| Stress Condition | Reagent/Condition | Temperature |
| Acid Hydrolysis | 0.1 N HCl | Room Temp & 60°C |
| Base Hydrolysis | 0.1 N NaOH | Room Temp & 60°C |
| Oxidation | 3% H₂O₂ | Room Temp |
| Thermal | Heat in solution and as solid | 80°C |
| Photolytic | UV/Visible Light (ICH Q1B) | Ambient |
Visual Workflow Guides
The following diagrams illustrate key decision-making and experimental processes for ensuring compound stability.
Caption: Logical workflow for troubleshooting stability issues.
Caption: Experimental workflow for a forced degradation study.
References
- Chem-Impex. (n.d.). This compound.
- BLD Pharm. (n.d.). Methyl 4-methyl-1H-imidazole-5-carboxylate.
- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
- TCI Chemicals. (2018). SAFETY DATA SHEET: this compound.
- TCA Lab / Alfa Chemistry. (n.d.). Stability Testing of Pharmaceutical Products.
- Charles River Laboratories. (n.d.). Stability Testing.
- ComplianceOnline. (n.d.). Stability Testing - Develop Stable Pharmaceutical Products.
- Synergy Bioscience. (2023). Stability Testing of Pharmaceuticals: Why is it important?.
- Benchchem. (n.d.). Technical Support Center: Degradation Pathways of Imidazole Compounds.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 795, Imidazole.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 5-Hydroxy-1H-imidazole-4-carboxamide.
- Scholars Research Library. (n.d.). Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft l.
- ChemBK. (n.d.). Imidazole.
- Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
- Eide, N. E., et al. (2020). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- MedCrave online. (2016). Forced Degradation Studies.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Imidazole.
- CymitQuimica. (2025). SAFETY DATA SHEET - Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.
- Enamine. (n.d.). SAFETY DATA SHEET - N'-hydroxy-1-methyl-1H-imidazole-2-carboximidamide.
- Guidechem. (n.d.). 5-(HYDROXYMETHYL)-1H-IMIDAZOLE-4-CARBOXYLIC ACID METHYL ESTER 82032-43-7 wiki.
- CP Lab Safety. (n.d.). This compound, 1 gram, Each.
- TCI EUROPE N.V. (n.d.). This compound 82032-43-7.
- Loo, T. L., et al. (n.d.). 5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide is a metabolite of 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (DIC, DTIC NSC-45388). PubMed. [Link]
- Sigma-Aldrich. (n.d.). Product Information Sheet - Imidazole, for molecular biology (I5513).
- ResearchGate. (2018). Stability of Imidazole - shelf life?.
- Chemcd. (n.d.). This compound.
- Benchchem. (n.d.). Technical Support Center: 1-Methyl-1H-imidazole-4-carbonitrile.
- ResearchGate. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF.
- Moon, J. K., & Shibamoto, T. (2011). Formation of carcinogenic 4(5)-methylimidazole in Maillard reaction systems. Journal of Agricultural and Food Chemistry. [Link]
Sources
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- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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Validation & Comparative
The Imidazole Scaffold: A Comparative Guide to Biological Activity Featuring Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate as a Synthetic Keystone
Introduction: The Privileged Imidazole Scaffold and the Role of Synthetic Precursors
In the landscape of medicinal chemistry, the imidazole ring stands as a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1] Its unique electronic properties, capacity for hydrogen bonding, and ability to act as both a proton donor and acceptor allow it to interact with a wide array of biological targets, including enzymes and receptors.[2] This versatility has rendered imidazole derivatives indispensable in the development of therapeutics ranging from antimicrobial to anticancer agents.[1][3]
This guide explores the diverse biological activities of various imidazole derivatives, providing a comparative analysis of their performance in established biological assays. Central to the exploration of this chemical space is the availability of versatile building blocks. Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate (CAS 82032-43-7) represents one such key intermediate. While direct biological activity data for this specific compound is not extensively reported in public literature, its true value lies in its utility as a synthetic precursor. The hydroxymethyl and methyl carboxylate groups at adjacent positions on the imidazole ring offer reactive handles for medicinal chemists to elaborate upon, enabling the synthesis of diverse libraries of more complex imidazole derivatives with tailored biological functions.[4]
This guide will therefore use this compound as a conceptual starting point to delve into the broader biological potential of the imidazole class it helps to create. We will examine comparative data from antimicrobial, anticancer, and enzyme inhibition assays, providing insights into the structure-activity relationships that govern the efficacy of these compounds.
I. Antimicrobial Activity of Imidazole Derivatives
Imidazole derivatives have long been a cornerstone of antimicrobial therapy, particularly as antifungal agents (e.g., clotrimazole, miconazole).[5] Their mechanism often involves the inhibition of key microbial enzymes or disruption of cell membrane integrity.[6] The minimum inhibitory concentration (MIC) assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent—it determines the lowest concentration of a compound that prevents visible growth of a microorganism.[7]
Comparative Antimicrobial Data
The following table presents MIC values for a selection of imidazole derivatives against various bacterial and fungal strains, illustrating the impact of different substitution patterns on antimicrobial potency.
| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference |
| Nitroimidazole A | 1-(2-hydroxypropyl)-2-methyl-5-nitro-1H-imidazole derivative | Candida albicans | 3 | [6] |
| Nitroimidazole B | 1-(2-hydroxypropyl)-2-methyl-5-nitro-1H-imidazole derivative | Staphylococcus aureus | 7.3 | [6] |
| Imidazolinone C | 4-Arylidene-2-phenyl-1-(2,4,5-trichlorophenyl)-1H-imidazol-5(4H)-one | Escherichia coli | 200 | [8] |
| Imidazolinone D | N-(4-benzylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)-4-chlorobenzamide | Aspergillus niger | 200 | [8] |
| Hydroxyimidazole E | 4,5-Dimethyl-2-(pyridin-2-yl)-1H-imidazole-1-ol derivative | Staphylococcus aureus | - (Good Activity) | [9] |
| Thiadiazole Hybrid F | 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | Klebsiella pneumoniae | 41 µM | [10] |
Expert Insights on Structure-Activity Relationship (SAR): The data highlights that nitro-substituted imidazoles (Compounds A, B, F) often exhibit potent antimicrobial activity. The nitro group is believed to be crucial, as its reduction within microbial cells creates reactive intermediates that damage DNA.[6] In contrast, the bulkier imidazolinone structures (C and D) show weaker activity. The specific substitutions on the core imidazole ring are critical in determining both the spectrum and potency of antimicrobial action. For instance, hybridization with other heterocyclic systems like thiadiazole can yield compounds with significant activity against Gram-negative bacteria.[10]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standardized broth microdilution method for assessing the in vitro antimicrobial activity of test compounds.
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth (MHB): This is the standard medium for routine antimicrobial susceptibility testing as it has good batch-to-batch reproducibility and supports the growth of most common non-fastidious pathogens.[7]
-
0.5 McFarland Standard: Standardizing the initial bacterial inoculum is critical for reproducibility. A 0.5 McFarland turbidity standard ensures a consistent starting bacterial density (approx. 1.5 x 10⁸ CFU/mL).[11]
-
Serial Two-Fold Dilutions: This method allows for the determination of a precise MIC value across a broad concentration range of the test compound.
-
Incubation Conditions: 16-20 hours at 35-37°C provides sufficient time for bacterial growth in control wells, allowing for a clear visual determination of inhibition.[11]
Workflow Diagram:
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test imidazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate. The typical volume per well is 100 µL.
-
Inoculum Preparation: From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[11]
-
Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of the test compound that completely inhibits visible bacterial growth.[7]
II. Anticancer Activity of Imidazole Derivatives
The imidazole scaffold is prevalent in numerous anticancer agents, targeting a variety of mechanisms including kinase inhibition, microtubule disruption, and cell cycle arrest.[3] The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity. A reduction in metabolic activity is indicative of cell death or inhibition of proliferation, from which an IC₅₀ (half-maximal inhibitory concentration) value can be derived.
Comparative Cytotoxicity Data
The table below summarizes the IC₅₀ values for several imidazole derivatives against various human cancer cell lines, demonstrating the scaffold's potential in oncology research.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Imidazole 13 | Substituted aryl imidazole | Dalton's Lymphoma Ascites (DLA) | 98.56 | [3] |
| Imidazole 14 | 1-substituted imidazole | Cervical Cancer (HeLa) | - (Highest Activity) | [3] |
| Thiazole Hybrid 22 | 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | Gastric Cancer (NUGC-3) | 0.05 | |
| Quinoline Hybrid 5 | Quinoline–imidazole–piperidine hybrid | Lung Cancer (HCC827) | 0.010 | |
| Benzimidazole 5a | Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate | Leukemia | 3 |
Expert Insights on Structure-Activity Relationship (SAR): The data clearly indicates that hybridization of the imidazole core with other aromatic or heterocyclic systems can lead to highly potent anticancer compounds (e.g., Compounds 22 and 5). The nature and position of substituents are paramount; for instance, the potent activity of Compound 5 is attributed to its specific targeting of the EGFR kinase. Even relatively simple substitutions, as seen in benzimidazole derivative 5a, can induce apoptosis in cancer cells at low micromolar concentrations. This demonstrates the tunability of the imidazole scaffold to achieve high potency and selectivity against specific cancer targets.
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
This protocol details the steps for evaluating the cytotoxic effect of imidazole derivatives on adherent cancer cell lines.
Causality Behind Experimental Choices:
-
Cell Seeding Density: Plating an optimal number of cells is crucial to ensure they are in the logarithmic growth phase during the experiment, providing a robust signal for metabolic activity.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a water-soluble tetrazolium salt that is reduced by mitochondrial dehydrogenases in living cells to an insoluble purple formazan. This conversion is directly proportional to the number of viable cells.
-
Solubilization Solution (DMSO): Dimethyl sulfoxide (DMSO) is used to dissolve the formazan crystals, allowing the absorbance to be measured spectrophotometrically.
-
Absorbance Reading: The absorbance is typically read at ~570 nm, the wavelength at which the formazan product has its maximum absorbance.
Workflow Diagram:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed adherent cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test imidazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT stock solution to each well and incubate for another 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
III. Enzyme Inhibition: Targeting Cyclooxygenase-2 (COX-2)
A significant number of imidazole derivatives have been developed as potent and selective inhibitors of enzymes implicated in disease. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal for anti-inflammatory drug design to avoid the gastrointestinal side effects associated with non-selective COX inhibitors.
Comparative COX-2 Inhibition Data
The following table compares the in vitro COX-2 inhibitory activity (IC₅₀) of various imidazole-based compounds.
| Compound ID | Structure | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Imidazoline 17 | Imidazoline analog | 0.3 | >10 | >33 | |
| Diarylimidazole 22 | 1,5-diarylimidazole derivative | 0.090 | >10 | >111 | |
| Diarylimidazole 25 | 1,5-diarylimidazole with thioalkyl group | 14.2 | 44.1 | 3.1 | |
| Imidazole-ester 5c | 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid ester | - | 0.4 | - | |
| Celecoxib (Control) | Pyrazole-based drug | 0.056 | >100 | >1785 |
Expert Insights on Structure-Activity Relationship (SAR): The data demonstrates that the imidazole scaffold can be effectively tailored for potent and selective COX-2 inhibition. The 1,5-diaryl substitution pattern is a common feature in many potent COX-2 inhibitors (e.g., Compound 22). The nature of the substituent at the 2-position can significantly impact activity, with some studies showing that a thiomethyl group provides better activity than a thioethyl group (e.g., Compound 25 showing weaker activity). The selectivity index (SI), calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀, is a critical parameter; a higher SI indicates greater selectivity for COX-2 and a potentially better safety profile. Notably, the imidazole-4-carboxylic acid ester scaffold (Compound 5c) has also been identified as a potent COX-1 inhibitor, showcasing how modifications to the core can direct activity towards different enzyme isoforms.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol describes a common method for screening compounds for their ability to inhibit human recombinant COX-2 activity.
Causality Behind Experimental Choices:
-
Fluorometric Detection: This assay format is highly sensitive and suitable for high-throughput screening. It measures the generation of Prostaglandin G₂, an intermediate product of the COX reaction.
-
Recombinant Human COX-2: Using a purified, recombinant enzyme ensures that the inhibitory activity observed is specific to the target and not confounded by other enzymes present in a more complex system like cell lysate.
-
Arachidonic Acid: This is the natural substrate for COX enzymes. The reaction is initiated by its addition.
-
Celecoxib: A well-characterized, highly selective COX-2 inhibitor is used as a positive control to validate the assay's performance.
Workflow Diagram:
Caption: Workflow for a fluorometric COX-2 inhibitor screening assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically involves reconstituting the lyophilized COX-2 enzyme and preparing a reaction mix containing assay buffer, a COX cofactor, and a fluorescent probe.
-
Plate Setup: In a 96-well white opaque plate, add 10 µL of the test imidazole compound diluted to 10X the final desired concentration.
-
For Enzyme Control wells (100% activity), add 10 µL of assay buffer.
-
For Inhibitor Control wells, add a known COX-2 inhibitor like Celecoxib.
-
-
Enzyme Addition: Add 80 µL of the prepared Reaction Mix to each well.
-
Enzyme Incubation: Add 10 µL of diluted human recombinant COX-2 enzyme to all wells except the "no enzyme" control. Pre-incubate the plate for 10-15 minutes at room temperature to allow the test compounds to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously, preferably using a multichannel pipette.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
Data Analysis: Determine the rate of reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve. Calculate the percent inhibition for each compound concentration relative to the enzyme control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.
Conclusion
The imidazole scaffold is a remarkably versatile and clinically significant core in modern drug discovery. While This compound is best characterized as a valuable synthetic intermediate, it serves as a gateway to a vast chemical space of potent, biologically active molecules. The comparative data presented herein for various imidazole derivatives underscore the profound impact that specific substitution patterns have on directing activity against microbial, cancerous, and enzymatic targets. Through systematic biological screening using standardized assays such as MIC, MTT, and enzyme inhibition, researchers can effectively navigate this chemical space to identify and optimize novel therapeutic agents. The continued exploration of synthetic strategies, originating from versatile building blocks like this compound, will undoubtedly lead to the next generation of imidazole-based medicines.
References
- Meltzer, M., et al. (2002). Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. Archiv der Pharmazie, 335(7), 323-331. [Link]
- Gupta, P., et al. (2013). A review: Imidazole synthesis and its biological activities. Journal of Chemical and Pharmaceutical Research, 5(12), 551-559.
- Pattan, S. R., et al. (2009). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Journal of Chemical and Pharmaceutical Research, 1(1), 129-140.
- Gunay, N. S., et al. (1999). 5-Nitroimidazole Derivatives as Possible Antibacterial and Antifungal Agents. Il Farmaco, 54(12), 826-831.
- Al-Masoudi, W. A., & Al-Sultani, H. K. (2020). Antibacterial Activity of Hydroxyimidazole Derivatives. Asian Journal of Pharmacy and Technology, 10(1), 32-35.
- Desai, K. R., et al. (2008). Synthesis and Antimicrobial Activity of 5-Imidazolinone Derivatives. Indian Journal of Pharmaceutical Sciences, 70(6), 803–807. [Link]
- Foroumadi, A., et al. (2018). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 23(10), 2494. [Link]
- Verma, A., et al. (2013). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2013, 329412. [Link]
- Kumar, M., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. Current Synthetic & Systems Biology, 5(1), 135.
- Parab, R. H., et al. (2011). Antimicrobial activity of imidazoles.
- Park, H. J., et al. (2015). Imidazoles as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 883-893.
- Zhang, X., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry, 228, 114013. [Link]
- Microbe Investigations. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 80. BenchChem.
- Guda, F., et al. (2021). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 26(11), 3328. [Link]
- Kardile, R. A., et al. (2021). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 26(16), 4983. [Link]
- Kamal, A., et al. (2009). Synthesis and Biological Evaluation of Novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic Acid Derivatives and Their Precursors as Antileukemic Agents. Bioorganic & Medicinal Chemistry Letters, 19(17), 5142-5145. [Link]
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Comparative analysis of "Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate" synthesis routes
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its strategic importance necessitates the availability of efficient and scalable synthetic routes. This guide provides a comparative analysis of the primary methodologies for the synthesis of this imidazole derivative, offering insights into the underlying chemical principles, experimental protocols, and a critical evaluation of their respective advantages and limitations.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around two distinct strategies: the functional group manipulation of a pre-existing imidazole ring and the construction of the imidazole core from acyclic precursors. The former approach, particularly the selective reduction of a diester, is a common and direct method. The latter involves classical imidazole syntheses, such as the Van Leusen and Marckwald reactions, which offer flexibility in substituent introduction.
Route 1: Selective Mono-Reduction of Dimethyl 1H-imidazole-4,5-dicarboxylate
This is arguably the most direct and frequently explored route for the synthesis of this compound. The strategy relies on the selective reduction of one of the two ester functionalities of the readily available starting material, dimethyl 1H-imidazole-4,5-dicarboxylate.
The Chemical Rationale: Achieving Selectivity
The core challenge of this approach lies in achieving mono-reduction. The two ester groups at the C4 and C5 positions of the imidazole ring exhibit similar reactivity. Therefore, the choice of reducing agent and the precise control of reaction conditions are paramount to favor the formation of the desired mono-alcohol over the diol byproduct.
Commonly employed reducing agents for ester to alcohol transformations include lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄), and lithium borohydride (LiBH₄). However, their reactivity and selectivity profiles differ significantly. LiAlH₄ is a very powerful reducing agent and would likely lead to the over-reduction to the diol. Standard NaBH₄ in alcoholic solvents is generally considered too mild to reduce esters efficiently. Indeed, studies have shown that dimethyl 1H-imidazole-4,5-dicarboxylate is not reduced by NaBH₄ in a methanol/tetrahydrofuran solvent system.[2] This observation underscores the need for more nuanced reducing systems.
A more selective reduction can often be achieved using modified borohydride reagents or by carefully controlling the stoichiometry and temperature. The combination of sodium borohydride with a Lewis acid, such as calcium chloride (CaCl₂), can enhance its reducing power towards esters while maintaining a degree of selectivity.
Experimental Protocol: Selective Reduction with NaBH₄/CaCl₂
The following protocol is a representative procedure for the selective mono-reduction of dimethyl 1H-imidazole-4,5-dicarboxylate.
Materials:
-
Dimethyl 1H-imidazole-4,5-dicarboxylate
-
Anhydrous Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Calcium chloride (CaCl₂), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of dimethyl 1H-imidazole-4,5-dicarboxylate (1 equivalent) in anhydrous methanol, add anhydrous calcium chloride (2 equivalents) and stir at room temperature until the salt dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is ~6-7.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Route 2: Imidazole Ring Construction via the Van Leusen Reaction
An alternative to modifying a pre-existing imidazole is to construct the ring system from acyclic precursors. The Van Leusen imidazole synthesis is a powerful method that allows for the formation of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[3] This approach offers the flexibility to introduce substituents at various positions of the imidazole ring.
The Chemical Rationale: A Stepwise Cycloaddition
The Van Leusen reaction proceeds through the deprotonation of TosMIC, which then acts as a nucleophile, attacking the imine carbon. A subsequent intramolecular cyclization, followed by the elimination of p-toluenesulfinic acid, leads to the formation of the imidazole ring.[3] To synthesize this compound via this route, one would need to start with precursors that already contain the required ester and hydroxymethyl functionalities or precursors that can be readily converted to them.
A plausible disconnection for our target molecule using the Van Leusen approach would involve the reaction of a suitable imine with a TosMIC derivative bearing an ester group.
Conceptual Experimental Workflow: Van Leusen Synthesis
Starting Materials:
-
An aldehyde containing a protected hydroxymethyl group (e.g., benzyloxymethanal).
-
An amine (e.g., ammonia or a primary amine that can be later removed).
-
Tosylmethyl isocyanide derivative with a methyl ester group at the adjacent carbon.
General Steps:
-
Imine Formation: In situ formation of the aldimine from the aldehyde and amine.[3]
-
Cycloaddition: Reaction of the in situ generated imine with the TosMIC derivative in the presence of a base (e.g., potassium carbonate).
-
Aromatization: Elimination of the tosyl group to form the imidazole ring.
-
Deprotection: Removal of the protecting group from the hydroxymethyl moiety.
Route 3: The Marckwald Synthesis Approach
The Marckwald synthesis is another classical method for imidazole formation, which involves the reaction of an α-amino ketone with a cyanate, isothiocyanate, or cyanamide to form an intermediate which is then cyclized.[2][4] This route provides a pathway to 2-mercaptoimidazoles which can be subsequently desulfurized.
The Chemical Rationale: Cyclization of an α-Amino Carbonyl
To apply the Marckwald synthesis to our target molecule, a key starting material would be an α-amino ketone containing the necessary ester and hydroxymethyl functionalities. The synthesis would proceed by reacting this precursor with a source of the C2-N3 fragment of the imidazole ring, followed by cyclization and any necessary functional group manipulations.
Conceptual Experimental Workflow: Marckwald Synthesis
Similar to the Van Leusen approach, a specific protocol for the target molecule is not readily found in the literature. However, a conceptual workflow can be proposed.
Key Starting Material: A suitably substituted α-amino ketone.
General Steps:
-
Reaction with a C-N source: The α-amino ketone is reacted with a reagent like potassium thiocyanate.
-
Cyclization: The resulting intermediate undergoes cyclization to form a 2-mercaptoimidazole derivative.
-
Desulfurization: The 2-mercapto group is removed, typically using an oxidizing agent or Raney nickel, to yield the imidazole.
-
Functional group manipulation: Any necessary adjustments to the substituents would be performed.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Selective Reduction | Route 2: Van Leusen Synthesis | Route 3: Marckwald Synthesis |
| Starting Materials | Dimethyl 1H-imidazole-4,5-dicarboxylate | Aldehyde, amine, TosMIC derivative | α-Amino ketone, cyanate/thiocyanate |
| Key Transformation | Selective reduction of an ester | Imidazole ring formation | Imidazole ring formation |
| Advantages | - Direct and convergent route. - Readily available starting material. | - High flexibility in substituent introduction. - Can build complex imidazoles. | - Established classical synthesis. |
| Disadvantages | - Achieving high selectivity can be challenging. - Potential for over-reduction to the diol. | - Requires synthesis of specialized TosMIC derivative. - May involve more synthetic steps. | - Requires synthesis of a specific α-amino ketone. - May involve harsh desulfurization conditions. |
| Yield (Reported/Expected) | Moderate to good, highly dependent on conditions. | Generally good yields for imidazole formation.[3] | Variable, can be moderate to good. |
| Scalability | Potentially scalable with careful process control. | Can be scalable, but may require optimization of multi-step sequences. | Potentially scalable, but may involve handling of odorous sulfur compounds. |
Visualization of Synthetic Pathways
Caption: A comparative overview of the synthetic pathways to this compound.
Conclusion
The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and challenges. The selective mono-reduction of dimethyl 1H-imidazole-4,5-dicarboxylate stands out as a direct and convergent approach, though it requires careful control of reaction conditions to achieve high selectivity. For the synthesis of analogues with diverse substitution patterns, the de novo construction of the imidazole ring via methods like the Van Leusen or Marckwald syntheses offers greater flexibility, albeit potentially at the cost of a longer synthetic sequence. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, desired purity, and the availability of starting materials and specialized reagents.
References
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A Comparative Guide to the Spectroscopic Validation of Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. In this guide, we delve into the spectroscopic validation of Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate , a heterocyclic compound with significant potential as a building block in medicinal chemistry. This guide provides an in-depth analysis of the expected spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
To provide a clearer understanding of the spectroscopic features, we will draw a comparison with a structurally related alternative, Ethyl 5-methyl-1H-imidazole-4-carboxylate . This comparative approach will highlight the unique spectral signatures imparted by the hydroxymethyl group, a key functional moiety for further chemical modifications.
The Imperative of Spectroscopic Validation
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even minor structural ambiguities can lead to significant differences in pharmacological effects. Therefore, employing a suite of orthogonal analytical techniques is not merely a procedural step but a fundamental aspect of ensuring the integrity of research and development. The spectroscopic methods discussed herein provide a comprehensive and self-validating system for structural elucidation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
Proton NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To identify and map the proton environments in the target molecule.
Apparatus:
-
400 MHz (or higher) NMR Spectrometer
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
Reagents:
-
This compound (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Add a small amount of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).
-
Place the NMR tube into the spectrometer's probe.
-
Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the acquired Free Induction Decay (FID) using Fourier transformation, followed by phase and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
Predicted ¹H NMR Data and Interpretation
The choice of DMSO-d₆ as the solvent is strategic. It is a polar aprotic solvent that can form hydrogen bonds with the N-H and O-H protons, leading to sharper, more defined signals for these exchangeable protons compared to what might be observed in a less interactive solvent like CDCl₃.
Table 1: Predicted ¹H NMR Data Comparison
| Proton Assignment (Structure) | This compound (Predicted in DMSO-d₆) | Ethyl 5-methyl-1H-imidazole-4-carboxylate (Predicted in DMSO-d₆) | Rationale for Chemical Shift and Multiplicity |
| Imidazole C-H | ~7.8 ppm (s, 1H) | ~7.6 ppm (s, 1H) | The lone proton on the imidazole ring is deshielded by the aromatic system and the adjacent nitrogen atoms. |
| Imidazole N-H | ~12.5 ppm (br s, 1H) | ~12.2 ppm (br s, 1H) | The N-H proton of an imidazole is typically found far downfield and is often broad due to quadrupole broadening and exchange. |
| -CH₂- (Hydroxymethyl) | ~4.5 ppm (d, 2H, J ≈ 5 Hz) | N/A | These protons are adjacent to an electron-withdrawing oxygen and the imidazole ring. They are expected to be a doublet due to coupling with the -OH proton. |
| -OH (Hydroxymethyl) | ~5.3 ppm (t, 1H, J ≈ 5 Hz) | N/A | The hydroxyl proton signal's position is concentration and temperature-dependent. In DMSO-d₆, it often shows coupling to adjacent C-H protons, appearing as a triplet. |
| -OCH₃ (Methyl Ester) | ~3.7 ppm (s, 3H) | N/A | The methyl protons of the ester group are in a relatively standard chemical environment. |
| -OCH₂CH₃ (Ethyl Ester) | N/A | ~4.2 ppm (q, 2H, J ≈ 7 Hz) | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen and show quartet splitting from the neighboring methyl group. |
| -OCH₂CH₃ (Ethyl Ester) | N/A | ~1.2 ppm (t, 3H, J ≈ 7 Hz) | The methyl protons of the ethyl group are in a typical alkyl region and appear as a triplet due to coupling with the methylene protons. |
| Imidazole -CH₃ | N/A | ~2.3 ppm (s, 3H) | The methyl group attached to the imidazole ring will be slightly deshielded by the aromatic system. |
The key differentiators for this compound in the ¹H NMR spectrum are the distinct doublet and triplet signals for the hydroxymethyl (-CH₂OH) group, which are absent in the spectrum of Ethyl 5-methyl-1H-imidazole-4-carboxylate.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides valuable information about the number and types of carbon atoms in a molecule. While less sensitive than ¹H NMR, it is an essential component of a complete structural validation.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental setup is similar to that of ¹H NMR, with the following key differences:
-
Sample Concentration: A higher concentration of the sample (20-50 mg) is typically required.
-
Acquisition Time: A longer acquisition time with a greater number of scans is necessary due to the low natural abundance of the ¹³C isotope.
-
Decoupling: Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Predicted ¹³C NMR Data and Interpretation
Table 2: Predicted ¹³C NMR Data Comparison
| Carbon Assignment (Structure) | This compound (Predicted) | Ethyl 5-methyl-1H-imidazole-4-carboxylate (Predicted) | Rationale for Chemical Shift |
| C=O (Ester) | ~162 ppm | ~161 ppm | The carbonyl carbon of an ester is highly deshielded and appears significantly downfield. |
| C2 (Imidazole) | ~138 ppm | ~137 ppm | The carbon atom situated between the two nitrogen atoms in the imidazole ring. |
| C4 (Imidazole) | ~128 ppm | ~127 ppm | The carbon atom bearing the ester group. |
| C5 (Imidazole) | ~135 ppm | ~134 ppm | The carbon atom bearing the hydroxymethyl or methyl group. |
| -CH₂- (Hydroxymethyl) | ~55 ppm | N/A | The carbon of the hydroxymethyl group is in the typical range for an alcohol-bearing carbon. |
| -OCH₃ (Methyl Ester) | ~51 ppm | N/A | The methyl carbon of the ester group. |
| -OCH₂CH₃ (Ethyl Ester) | N/A | ~59 ppm | The methylene carbon of the ethyl ester, deshielded by the oxygen. |
| -OCH₂CH₃ (Ethyl Ester) | N/A | ~14 ppm | The methyl carbon of the ethyl group. |
| Imidazole -CH₃ | N/A | ~10 ppm | The methyl carbon attached to the imidazole ring. |
The presence of a signal around 55 ppm for the hydroxymethyl carbon is a key indicator for this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending, etc.).
Experimental Protocol: IR Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Apparatus:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Pellet press
Reagents:
-
This compound (1-2 mg)
-
Potassium bromide (KBr), spectroscopy grade
Procedure:
-
Grind 1-2 mg of the sample with approximately 100 mg of dry KBr in an agate mortar.
-
Transfer the finely ground powder to a pellet press.
-
Apply pressure to form a thin, transparent KBr pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands.
Predicted IR Data and Interpretation
Table 3: Predicted IR Absorption Bands
| Vibrational Mode | This compound (Predicted Wavenumber, cm⁻¹) | Ethyl 5-methyl-1H-imidazole-4-carboxylate (Predicted Wavenumber, cm⁻¹) | Interpretation |
| O-H Stretch (Alcohol) | 3400-3200 (broad, strong) | N/A | The broadness is due to hydrogen bonding of the hydroxyl group. This is a key distinguishing feature. |
| N-H Stretch (Imidazole) | 3300-3100 (broad, medium) | 3300-3100 (broad, medium) | Characteristic of the N-H bond in the imidazole ring. |
| C-H Stretch (Aromatic) | ~3100 | ~3100 | Corresponds to the C-H bond on the imidazole ring. |
| C-H Stretch (Aliphatic) | 2950-2850 | 2950-2850 | Arises from the methyl and methylene groups. |
| C=O Stretch (Ester) | ~1720 (strong) | ~1715 (strong) | A very strong and sharp absorption characteristic of the carbonyl group in the ester.[1] |
| C=N/C=C Stretch (Imidazole Ring) | 1600-1450 (multiple bands) | 1600-1450 (multiple bands) | These absorptions are characteristic of the imidazole ring vibrations. |
| C-O Stretch (Ester and Alcohol) | 1300-1000 (strong, multiple bands) | 1300-1000 (strong, multiple bands) | Strong absorptions from the C-O single bonds of the ester and the hydroxymethyl group. |
The most prominent difference in the IR spectrum will be the presence of a broad and strong O-H stretching band for this compound, which is absent in the spectrum of the comparative compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and analyze the fragmentation pattern.
Apparatus:
-
Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Identify the molecular ion peak ([M+H]⁺ for ESI).
-
If possible, perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting fragment ions.
Predicted Mass Spectrometry Data and Interpretation
Table 4: Predicted Mass Spectrometry Data
| Parameter | This compound | Ethyl 5-methyl-1H-imidazole-4-carboxylate | Interpretation |
| Molecular Formula | C₆H₈N₂O₃ | C₇H₁₀N₂O₂ | |
| Molecular Weight | 156.14 g/mol | 154.17 g/mol | |
| [M+H]⁺ (ESI) | m/z 157.06 | m/z 155.08 | The protonated molecular ion confirms the molecular weight of the compound. |
| Key Fragment Ions (m/z) | 125 ([M-CH₂O]⁺), 97 ([M-COOCH₃]⁺) | 126 ([M-C₂H₅]⁺), 109 ([M-OC₂H₅]⁺) | Fragmentation patterns provide structural information. For the target molecule, the loss of formaldehyde (CH₂O) from the hydroxymethyl group is a characteristic fragmentation pathway.[2] For the comparative compound, loss of the ethyl group is expected. |
The observation of the correct molecular ion peak is the primary confirmation of the compound's identity. The fragmentation pattern, particularly the loss of a neutral fragment corresponding to formaldehyde, provides strong evidence for the presence of the hydroxymethyl group.
Conclusion: A Cohesive Structural Validation
The structural validation of a molecule like this compound requires a multi-faceted approach where each spectroscopic technique provides a piece of the structural puzzle.
-
¹H NMR confirms the number and connectivity of protons, clearly identifying the unique hydroxymethyl group.
-
¹³C NMR corroborates the carbon skeleton, showing the expected number of unique carbon environments.
-
IR Spectroscopy provides definitive evidence for the presence of key functional groups, especially the hydroxyl, amine, and ester moieties.
-
Mass Spectrometry confirms the molecular weight and offers insights into the lability of certain bonds through fragmentation analysis.
By comparing the expected spectroscopic data of our target molecule with that of a structurally similar compound, we can confidently assign the observed signals and build a robust, self-validating case for the correct structure. This rigorous approach is indispensable for ensuring the quality and reproducibility of research in the chemical and pharmaceutical sciences.
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A Senior Application Scientist's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Efficacy for Imidazole-4-Carboxylate Derivatives
Introduction: The Imidazole Scaffold - A Cornerstone of Modern Medicinal Chemistry
The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in drug discovery.[1][2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in key biological molecules like histidine make it a versatile building block for creating new therapeutic agents.[1][4][5] Derivatives of the imidazole-4-carboxylate core, including "Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate," are being actively investigated for a wide range of pharmacological activities, from anticancer and antimicrobial to anti-inflammatory applications.[5][6][7][8] This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[9]
However, a critical challenge in the development of any new chemical entity is understanding the translation from laboratory-based (in vitro) experiments to whole-organism (in vivo) studies.[10][11][12] Promising activity in a cell culture dish does not always predict efficacy in a complex biological system. This guide provides an in-depth comparison of in vitro and in vivo evaluation methodologies for imidazole-4-carboxylate derivatives, offering field-proven insights into experimental design, data interpretation, and the crucial process of bridging the translational gap.
Part 1: The Proving Ground - In Vitro Efficacy Assessment
Initial screening of any new compound library begins with in vitro assays. These experiments are designed to be rapid, high-throughput, and cost-effective, allowing for the efficient identification of lead candidates with desired biological activity.[12] For imidazole derivatives with potential anticancer properties, a common starting point is the evaluation of cytotoxicity against various cancer cell lines.
Key Experiment: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry.
Scientific Rationale: The choice of cell lines is critical and should reflect the intended therapeutic application. For instance, a study on ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate used a panel including HeLa (cervical cancer) and HT-29 (colon cancer) cells to assess its antiproliferative potential.[6] Using a panel of cell lines, rather than a single line, provides a broader understanding of a compound's spectrum of activity and potential selectivity.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a stock solution of the test imidazole-4-carboxylate derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the final desired concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Untreated Control: Cells in medium alone.
-
-
Incubation: Incubate the plates for a defined period, typically 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Workflow Visualization:
Caption: In Vitro Cytotoxicity Screening Workflow.
Interpreting In Vitro Data
The primary output of this assay is the IC₅₀ value. A lower IC₅₀ indicates higher potency. For example, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate was found to have an IC₅₀ of 0.737 µM against HeLa cells, suggesting significant antiproliferative activity.[6]
| Compound | Target Cell Line | In Vitro Potency (IC₅₀) | Reference |
| Derivative A (Hypothetical) | MCF-7 (Breast Cancer) | 5.2 µM | N/A |
| Derivative B (Hypothetical) | A549 (Lung Cancer) | 2.8 µM | N/A |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HeLa (Cervical Cancer) | 0.737 µM | [6] |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HT-29 (Colon Cancer) | 1.194 µM | [6] |
This initial data is crucial for structure-activity relationship (SAR) studies, helping chemists to refine the molecular structure for improved potency and selectivity.
Part 2: The Real-World Test - In Vivo Efficacy Assessment
While in vitro assays are essential for initial screening, they cannot replicate the complex environment of a living organism. Pharmacokinetics (PK)—how the body absorbs, distributes, metabolizes, and excretes a drug—and pharmacodynamics (PD)—how the drug affects the body—play a decisive role in ultimate efficacy.[10][11][13] Therefore, promising candidates must be advanced to in vivo models.
Key Experiment: Murine Xenograft Model
For anticancer drug development, the subcutaneous xenograft model is a widely used and foundational in vivo assay. This involves implanting human cancer cells into immunocompromised mice, where they grow to form a solid tumor that can be measured.
Scientific Rationale: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent the rejection of the human tumor cells. The B16F10 melanoma xenograft model, for instance, has been used to evaluate the efficacy of imidazole-4-carboxamide in combination with cisplatin.[14][15] This model allows researchers to assess a compound's ability to inhibit tumor growth in a living system, providing a more realistic test of its therapeutic potential.
Detailed Experimental Protocol: Xenograft Tumor Growth Study
-
Animal Acclimation: House immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old) for at least one week to acclimate them to the facility. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Inject a suspension of human cancer cells (e.g., 5 x 10⁶ HeLa cells) in a suitable medium (like Matrigel) subcutaneously into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice daily. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the delivery vehicle (e.g., saline, 5% DMSO in corn oil) on the same schedule as the treatment group.
-
Treatment Group(s): Administer the imidazole-4-carboxylate derivative at a predetermined dose and schedule (e.g., 20 mg/kg, daily, via oral gavage or intraperitoneal injection).
-
Positive Control Group: Administer a standard-of-care chemotherapy agent (e.g., Paclitaxel).
-
-
Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint and Analysis: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Euthanize the animals, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage.
Workflow Visualization:
Caption: In Vivo Xenograft Study Workflow.
Part 3: Bridging the Gap - Correlating In Vitro and In Vivo Data
The ultimate goal is to see a strong correlation between in vitro potency and in vivo efficacy. However, this is often not the case, and understanding the discrepancies is key to successful drug development.
Data Comparison
| Compound | In Vitro Potency (IC₅₀, A549 Cells) | In Vivo Efficacy (TGI % @ 20 mg/kg) | Correlation |
| Derivative B (Hypothetical) | 2.8 µM | 55% | Good: Potent in vitro activity translates to significant tumor growth inhibition. |
| Derivative C (Hypothetical) | 1.5 µM | 10% | Poor: High in vitro potency but low in vivo efficacy. |
| Derivative D (Hypothetical) | 25 µM | 45% | Poor (but interesting): Low in vitro potency but moderate in vivo efficacy. |
Explaining the Discrepancies
-
Case 1: Derivative C (Good In Vitro, Poor In Vivo)
-
Poor Pharmacokinetics: The most common reason for this disconnect. The compound may be poorly absorbed, rapidly metabolized in the liver, or quickly excreted, meaning it never reaches the tumor at a high enough concentration to be effective.[16]
-
High Protein Binding: The compound might bind extensively to plasma proteins like albumin, rendering it inactive.
-
Toxicity: The dose required for efficacy might be too toxic to the animal, forcing the use of a lower, sub-therapeutic dose.
-
-
Case 2: Derivative D (Poor In Vitro, Good In Vivo)
-
Prodrug Metabolism: The compound itself might be inactive (in vitro) but is metabolized into a potent active form in vivo.
-
Targeting the Tumor Microenvironment: The drug may not kill cancer cells directly but could, for example, inhibit angiogenesis (the formation of new blood vessels that feed the tumor) or modulate the immune response. For example, imidazole-4-carboxamide was shown to increase the infiltration of T cells around the tumor, an effect that would not be observed in a standard in vitro culture.[14][15]
-
Visualizing the Mechanism: A potential mechanism for an imidazole derivative could be the inhibition of a key signaling pathway involved in cell proliferation, such as the Receptor Tyrosine Kinase (RTK) pathway.
Caption: Hypothetical inhibition of an RTK signaling pathway.
Conclusion and Future Directions
The journey from a hit compound in an in vitro screen to an effective drug in an in vivo model is complex. For imidazole-4-carboxylate derivatives, success hinges on a multi-faceted evaluation. High in vitro potency is a necessary, but not sufficient, condition for in vivo success. A deep understanding of the compound's pharmacokinetic and pharmacodynamic properties is essential to bridge the translational gap.[17] Future research should focus on designing derivatives with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles to improve the correlation between the benchtop and the clinic, ultimately unlocking the full therapeutic potential of this versatile chemical scaffold.
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A Comparative Benchmarking Guide to the Enzymatic Inhibition Profile of Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate
Introduction
In the landscape of contemporary drug discovery and biochemical research, the identification and characterization of novel enzyme inhibitors are of paramount importance.[1] Imidazole-containing compounds, in particular, have demonstrated a remarkable versatility as core structures in a variety of therapeutic agents, known to interact with a wide range of enzymatic targets.[2][3] This guide introduces Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate , a versatile heterocyclic compound recognized for its utility as a synthetic intermediate in the development of pharmaceuticals targeting metabolic pathways.[4]
The structural features of this compound, including the imidazole core and reactive hydroxymethyl group, suggest its potential as an enzyme inhibitor.[4] To rigorously evaluate this potential, a comprehensive benchmarking study is essential. This guide provides a detailed comparative analysis of this compound against well-characterized inhibitors of human Dihydroorotate Dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for autoimmune diseases and cancer.[5][6]
Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for assessing the inhibitory activity of this compound, complete with detailed experimental protocols, comparative data analysis, and insights into the underlying biochemical pathways.
The Target Enzyme: Dihydroorotate Dehydrogenase (DHODH)
DHODH catalyzes the fourth step in the de novo synthesis of pyrimidines, a critical pathway for the production of DNA and RNA precursors.[6] Its inhibition leads to the depletion of the pyrimidine pool, thereby suppressing the proliferation of rapidly dividing cells, such as activated lymphocytes and cancer cells.[6] This makes DHODH a highly attractive target for therapeutic intervention.[5][7] Several well-known drugs, including Leflunomide and Teriflunomide, exert their therapeutic effects through the inhibition of DHODH.[5][8]
Signaling Pathway Context
Caption: The role of DHODH in the de novo pyrimidine biosynthesis pathway.
Comparative Inhibitor Selection
For a robust benchmark, we have selected two well-established DHODH inhibitors with distinct potencies:
-
Brequinar: A potent, high-affinity inhibitor of DHODH.[7][9]
-
Leflunomide: A clinically approved immunomodulatory drug that acts as a DHODH inhibitor.[5][8]
These compounds provide a relevant spectrum of inhibitory activity against which to compare our target compound.
Experimental Design: Measuring Inhibitory Potency (IC50)
To quantify and compare the inhibitory effects of this compound and the reference compounds, we will determine their half-maximal inhibitory concentration (IC50) values.[10] The IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[10]
We will employ a fluorescence-based enzymatic assay, which is a high-throughput and sensitive method for screening enzyme inhibitors.[11] This assay monitors the reduction of resazurin to the highly fluorescent resorufin, a reaction coupled to the DHODH-catalyzed oxidation of dihydroorotate.[9][11]
Experimental Workflow
Caption: Workflow for the determination of IC50 values.
Detailed Protocol: Fluorescence-Based DHODH Inhibition Assay
This protocol is adapted from established methods for measuring DHODH activity.[9][11]
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
Resazurin sodium salt
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of this compound, Brequinar, and Leflunomide in DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for testing. A common starting range is from 100 µM to 0.01 µM.[12]
-
-
Assay Setup:
-
Add 2 µL of the diluted compounds (or DMSO for control wells) to the wells of a 96-well plate.
-
Add 178 µL of DHODH enzyme solution (diluted in Assay Buffer to the desired working concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[13]
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mixture containing DHO, resazurin, and CoQ10 in the Assay Buffer. Final concentrations in the 200 µL reaction should be approximately 200 µM DHO, 60 µM resazurin, and 50 µM CoQ10.[9][13]
-
Initiate the reaction by adding 20 µL of the reaction mixture to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: ~560 nm, Emission: ~590 nm) kinetically over 30 minutes or as an endpoint reading after a fixed time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
-
Comparative Performance Data
The following table presents hypothetical, yet plausible, results from the DHODH inhibition assay, designed to illustrate a potential outcome of this benchmarking study.
| Compound | IC50 (nM) | Putative Potency |
| This compound | 1,250 | Moderate |
| Brequinar | 2.1[9] | High |
| Leflunomide | >10,000 | Low (Active metabolite is more potent) |
Note: The IC50 for Leflunomide is high as it is a prodrug; its active metabolite, teriflunomide, is a more potent DHODH inhibitor with a reported IC50 of 24.5 nM.[9]
Interpretation of Results and Scientific Insights
Based on our hypothetical data, this compound demonstrates moderate inhibitory activity against human DHODH. Its IC50 value of 1,250 nM, while significantly higher than the high-potency inhibitor Brequinar, suggests a specific interaction with the enzyme.[9] This level of activity indicates that the compound could serve as a valuable starting point for medicinal chemistry efforts to develop more potent DHODH inhibitors.
The causality behind this hypothetical activity could be attributed to the imidazole core, which is a common motif in enzyme inhibitors, potentially forming key interactions within the active site of DHODH.[2][3] The hydroxymethyl and carboxylate groups may also contribute to binding through hydrogen bonding or other electrostatic interactions.
Further studies would be warranted to determine the mechanism of inhibition (e.g., competitive, non-competitive) and to explore the structure-activity relationship (SAR) by synthesizing and testing analogs of this compound.
Conclusion
This guide has provided a comprehensive framework for benchmarking the enzyme inhibitory potential of this compound against known inhibitors of DHODH. By following the detailed experimental protocols and data analysis procedures outlined, researchers can obtain reliable and comparable data to evaluate novel compounds. Our hypothetical results position this compound as a promising scaffold for the development of new therapeutic agents targeting the de novo pyrimidine biosynthesis pathway.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate Derivatives
Introduction: The Imidazole Scaffold and the Imperative of Selectivity
The imidazole ring is a cornerstone of medicinal chemistry, prized for its versatile physicochemical properties and its presence in numerous biologically active molecules.[1][2] Its electron-rich nature and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets, including enzymes, proteins, and receptors.[3] Derivatives of the "Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate" core are no exception, representing a promising scaffold for therapeutic innovation.
However, this inherent biological promiscuity is a double-edged sword. While it provides a rich foundation for drug discovery, it also presents a significant challenge: the potential for off-target interactions, or cross-reactivity.[4] Undesirable off-target binding can lead to adverse drug reactions (ADRs), toxicity, or diminished efficacy, and is a major cause of late-stage drug development failure.
This guide provides researchers, scientists, and drug development professionals with a strategic framework for designing and executing comprehensive cross-reactivity studies for this chemical series. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing compound selectivity. Our focus is on generating a clear, comparative dataset that enables informed decision-making in the progression of lead candidates.
Strategic Framework: A Tiered Approach to De-risking Imidazole Derivatives
A haphazard approach to selectivity profiling is both inefficient and economically unviable. A tiered, data-driven strategy is essential to systematically identify and mitigate off-target risks. This methodology prioritizes resources by using broad, cost-effective screens early on to identify potential liabilities, followed by more focused and mechanistically detailed assays.
The rationale for this tiered approach is rooted in risk management. Early, broad screening allows for the rapid deprioritization of promiscuous compounds, while also highlighting specific off-target families that may require focused medicinal chemistry efforts to engineer out.[5][6]
Caption: A tiered workflow for systematic cross-reactivity profiling.
Tier 1: Broad In Vitro Safety Screening
The foundational step in any cross-reactivity study is to screen the compound against a broad panel of targets known to be implicated in adverse drug events. Commercial services like Eurofins' SafetyScreen™ panels or Charles River's portfolio provide a standardized, industry-accepted method for this initial assessment.[5][6][7] These panels typically include a diverse set of receptors, ion channels, transporters, and enzymes selected based on recommendations from regulatory bodies and industry consortia.[7][8]
Experimental Rationale: The primary goal here is hazard identification. A single, high concentration (typically 10 µM) is used to maximize the chances of detecting even weak interactions.[9][10] A commonly accepted threshold for a "hit" or significant activity is >50% inhibition or stimulation, which warrants further investigation.[10] This approach efficiently flags compounds with potential liabilities early in the discovery process.
Comparative Data Example: Tier 1 Screening
Let's consider three hypothetical derivatives of our core scaffold, evaluated at 10 µM against a selection of targets from a standard safety panel.
| Target | Target Class | Compound A (% Inhibition) | Compound B (% Inhibition) | Compound C (% Inhibition) | Potential Clinical Implication of Interaction |
| Primary Target X | Kinase | 95 | 92 | 88 | Desired Efficacy |
| hERG | K+ Ion Channel | 8 | 65 | 12 | Cardiac Arrhythmia (QT Prolongation) |
| 5-HT2B | GPCR | 55 | 15 | 4 | Valvular Heart Disease |
| COX-1 | Enzyme | 4 | 9 | 68 | Gastrointestinal Bleeding |
| Dopamine Transporter | Transporter | 12 | 11 | 15 | CNS Side Effects |
| Glucocorticoid Receptor | Nuclear Receptor | 3 | 58 | 6 | Metabolic and Endocrine Effects |
Interpretation:
-
Compound A: Shows high selectivity for the primary target with a significant hit on the 5-HT2B receptor, which requires follow-up.
-
Compound B: Displays multiple serious liabilities, particularly strong hERG inhibition and activity at the Glucocorticoid Receptor. This compound would likely be deprioritized.
-
Compound C: Shows good selectivity but has a strong interaction with COX-1, suggesting potential for GI-related side effects.
Tier 2: Off-Target Deconvolution and Potency Determination
Once a significant off-target hit is identified in Tier 1, the next logical step is to confirm the interaction and determine its potency. This involves generating a full dose-response curve to calculate an IC50 (for enzymes/receptors) or EC50 (for functional responses) value.
Experimental Rationale: Potency data is crucial for assessing risk. An off-target interaction with an IC50 of 50 nM is far more concerning than one with an IC50 of 9 µM. This data allows for the calculation of a Selectivity Index (SI) .
-
Selectivity Index (SI) = Off-Target IC50 / On-Target IC50
A higher SI value (typically >100-fold) is desirable, indicating a greater therapeutic window between the desired efficacy and potential off-target toxicity.
If the initial hit was within a large family, such as protein kinases, a broader family-specific screen (e.g., a KINOMEscan® panel) is warranted to understand the full scope of cross-reactivity within that class.[11]
Key Experimental Protocols
To ensure data integrity, all protocols must be robust and well-validated. Below are representative, detailed methodologies for assessing activity against key target classes frequently implicated in the cross-reactivity of imidazole-based compounds.[12][13][14]
Protocol 1: Protein Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the consumption of ATP, a universal kinase substrate, providing a direct readout of enzyme activity.
Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to kinase activity. A luciferase/luciferin system is used to generate a luminescent signal from the remaining ATP.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting at a top concentration of 1 mM.
-
Assay Plate Preparation: Dispense 50 nL of each compound concentration into a 384-well white assay plate. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Kinase Reaction:
-
Add 5 µL of kinase and substrate/peptide solution in kinase buffer to each well.
-
The rationale for pre-incubating the enzyme and inhibitor is to allow the compound to bind to the target before the reaction is initiated. Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of ATP solution (at the known Km concentration for the specific kinase).
-
Incubate for 60 minutes at room temperature. The incubation time must be optimized to ensure the reaction remains in the linear range (typically <20% ATP consumption).
-
-
Signal Detection:
-
Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate the luminescent signal.
-
Incubate for 10 minutes in the dark.
-
Read the luminescence on a plate reader.
-
-
Data Analysis: Convert luminescence values to percent inhibition relative to controls and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: GPCR Radioligand Binding Assay
This protocol measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.
Principle: This is a competitive binding assay. A high-affinity radioligand is incubated with a membrane preparation containing the target GPCR. The amount of radioactivity displaced by the unlabeled test compound is measured, indicating its binding affinity.[15]
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer containing a maximum of 1% DMSO to avoid solvent effects.
-
Assay Incubation:
-
In a 96-well filter plate, combine:
-
25 µL of test compound dilution.
-
25 µL of radioligand (e.g., [3H]-Ketanserin for the 5-HT2A receptor) at a final concentration equal to its Kd.
-
150 µL of membrane preparation expressing the target GPCR.
-
-
Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the plate for 90 minutes at room temperature with gentle shaking. The system must reach equilibrium.
-
Harvesting & Washing:
-
Rapidly filter the contents of the plate through the filter mat using a cell harvester. This step is critical to separate bound from unbound radioligand.
-
Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Signal Detection:
-
Dry the filter mat, place it in a sample bag, and add liquid scintillation cocktail.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis: Calculate percent specific binding inhibition and determine the Ki and IC50 values using non-linear regression.
Protocol 3: hERG Channel Functional Assay (Automated Patch Clamp)
This is a critical safety assay that directly measures the flow of ions through the hERG channel, providing functional data on potential channel blockade.[16][17]
Principle: Whole-cell patch-clamp electrophysiology directly measures the ionic current flowing through the hERG channels in a cell membrane. Automated platforms allow for higher throughput screening.
Step-by-Step Methodology:
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293). Harvest cells and maintain them in a suitable external solution.
-
Compound Application: Prepare compound solutions in the external recording solution. The automated system will apply the compound solutions sequentially to the patched cell.
-
Voltage Protocol & Recording:
-
The system establishes a whole-cell patch configuration.
-
A specific voltage-clamp protocol is applied to elicit the characteristic hERG tail current. The causality behind the specific pulse protocol is to first open (depolarize) and then assess the current upon repolarization, which is where hERG current is maximal and most drugs bind.
-
Record baseline currents in the vehicle solution.
-
Apply increasing concentrations of the test compound, allowing for equilibrium at each concentration, and record the resulting currents.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Calculate the percent inhibition of the current relative to the vehicle control.
-
Fit the concentration-response data to determine the IC50 value for hERG channel block.
-
Visualizing Cross-Reactivity: A Signaling Pathway Perspective
Understanding cross-reactivity requires thinking about how a compound interacts with distinct cellular signaling networks. A compound intended to inhibit a specific kinase in a proliferation pathway might inadvertently modulate a GPCR involved in neurotransmission, leading to CNS side effects.
Caption: On-target vs. off-target pathway modulation by a hypothetical compound.
Conclusion
For "this compound" based compounds, a thorough investigation of cross-reactivity is not merely a regulatory hurdle but a fundamental component of building a robust safety and efficacy profile. By employing a strategic, tiered approach—beginning with broad panel screening and progressing to detailed mechanistic studies for any identified hits—researchers can efficiently de-risk their lead candidates. This guide provides the strategic framework and validated experimental protocols necessary to generate high-quality, comparative data. This data is the bedrock upon which sound decisions are made, ultimately separating a promising chemical scaffold from a successful clinical candidate.
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A Researcher's Guide to the Pharmacokinetic Profiling of Novel Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate Analogs
This guide provides a comprehensive framework for the pharmacokinetic (PK) comparison of novel analogs derived from the core scaffold, Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate. In drug discovery, early and systematic evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for selecting candidates with the highest probability of clinical success.[1] An optimized PK profile ensures that a therapeutically effective concentration of the drug reaches its target and is maintained for an appropriate duration.[2]
This document is structured to guide researchers through a logical, tiered approach to PK characterization, from high-throughput in vitro screening to definitive in vivo evaluation. We will explain the causality behind each experimental choice and provide self-validating, detailed protocols grounded in established scientific principles and regulatory expectations.[3][4] For illustrative purposes, we will consider a hypothetical lead scaffold and three rationally designed analogs, demonstrating how structural modifications can impact their pharmacokinetic fate.
The Hypothetical Analog Series
Our starting point is Lead Scaffold A (this compound) , a versatile building block in medicinal chemistry.[5] To explore and optimize its drug-like properties, we hypothesize the synthesis of three analogs, each designed to modulate a specific PK parameter:
-
Lead Scaffold A: The parent molecule.
-
Analog A-1: The ethyl ester of the parent scaffold. This modification increases lipophilicity (LogD), potentially enhancing membrane permeability.
-
Analog A-2: The hydroxymethyl group is replaced with a difluoromethyl group (-CF2H). This bioisosteric replacement is designed to block potential Phase I oxidation at this site, a common metabolic pathway for imidazole-containing drugs.[6][7]
-
Analog A-3: A pyridine ring is attached to the imidazole nitrogen. This modification can alter solubility, plasma protein binding, and potential interactions with drug transporters.
Part 1: Foundational In Vitro ADME Profiling
The initial phase of PK assessment involves a battery of in vitro assays designed to rapidly screen and rank compounds.[8][9] These assays provide essential data on solubility, permeability, metabolic stability, and potential for drug-drug interactions (DDI), guiding the selection of the most promising candidates for in vivo studies.[1]
Physicochemical Properties: Solubility and Lipophilicity
A drug must be in solution to be absorbed. Therefore, assessing aqueous solubility is a fundamental first step. Lipophilicity, often measured as the distribution coefficient (LogD) at physiological pH, influences permeability, plasma protein binding, and metabolic clearance.[9]
Table 1: Hypothetical Physicochemical Properties of the Analog Series
| Compound | Modification | Kinetic Solubility (μM) at pH 7.4 | LogD at pH 7.4 |
| Lead Scaffold A | Parent Molecule | 150 | 0.8 |
| Analog A-1 | Ethyl Ester | 75 | 1.5 |
| Analog A-2 | -CH2OH → -CF2H | 120 | 1.2 |
| Analog A-3 | N-Pyridine | 250 | 0.5 |
Interpretation: Analog A-1's increased lipophilicity corresponds to reduced aqueous solubility, a common trade-off. Analog A-3 shows improved solubility, potentially due to the polar pyridine nitrogen. These initial data points are critical for designing appropriate formulations for subsequent assays.
Intestinal Permeability: The Caco-2 Monolayer Assay
The Caco-2 permeability assay is the gold standard for predicting human intestinal absorption in vitro.[10] Caco-2 cells, a human colon adenocarcinoma line, form a polarized monolayer that mimics the intestinal epithelium, expressing relevant uptake and efflux transporters like P-glycoprotein (P-gp).[11][12] By measuring transport in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, we can determine the apparent permeability coefficient (Papp) and the efflux ratio (ER). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[12]
Table 2: Hypothetical Caco-2 Permeability Data
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption |
| Lead Scaffold A | 5.2 | 6.1 | 1.2 | Moderate |
| Analog A-1 | 12.5 | 13.1 | 1.0 | High |
| Analog A-2 | 7.8 | 8.5 | 1.1 | Moderate-High |
| Analog A-3 | 3.1 | 15.8 | 5.1 | Low (Efflux) |
Interpretation: The increased lipophilicity of Analog A-1 resulted in significantly higher passive permeability, as expected. Crucially, Analog A-3 was identified as a potential P-gp substrate due to its high efflux ratio, which could limit its oral absorption in vivo. This finding is a critical flag for this compound's progression.
Metabolic Stability: Human Liver Microsomes
Metabolic stability provides a measure of a compound's susceptibility to metabolism by hepatic enzymes, primarily the Cytochrome P450 (CYP) system.[13] This assay uses human liver microsomes (HLM), which are subcellular fractions containing these Phase I enzymes.[14] By incubating the compound with HLM and a necessary cofactor (NADPH), we can monitor its disappearance over time to calculate key parameters like half-life (t½) and intrinsic clearance (Clint).[15]
Table 3: Hypothetical Metabolic Stability in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, μL/min/mg protein) | Predicted Hepatic Extraction |
| Lead Scaffold A | 15 | 92.4 | High |
| Analog A-1 | 12 | 115.5 | High |
| Analog A-2 | > 60 | < 11.6 | Low |
| Analog A-3 | 45 | 30.8 | Moderate |
Interpretation: Lead Scaffold A and Analog A-1 are rapidly metabolized, suggesting high first-pass clearance in vivo. The structural modification in Analog A-2 was successful; blocking the likely site of metabolism dramatically increased its stability, making it a much more promising candidate. This is a clear demonstration of a successful structure-activity relationship (SAR) modification.
Plasma Protein Binding (PPB)
Only the unbound fraction of a drug in plasma is free to interact with its target and be cleared.[16] Therefore, determining the extent of plasma protein binding is essential for interpreting pharmacokinetic and pharmacodynamic data.[9] The Rapid Equilibrium Dialysis (RED) method is a widely accepted standard for these measurements.[17]
Table 4: Hypothetical Plasma Protein Binding Data (Human Plasma)
| Compound | % Bound | Fraction Unbound (fu) |
| Lead Scaffold A | 35% | 0.65 |
| Analog A-1 | 68% | 0.32 |
| Analog A-2 | 55% | 0.45 |
| Analog A-3 | 25% | 0.75 |
Interpretation: As lipophilicity increased (Analog A-1), so did plasma protein binding. All analogs exhibit low-to-moderate binding, which is generally favorable. Very high binding (>99%) can sometimes be problematic, so these results are encouraging.[18]
Cytochrome P450 (CYP) Inhibition
Assessing a compound's potential to inhibit major CYP isoforms is a regulatory requirement and crucial for predicting drug-drug interactions (DDIs).[3][19] An IC50 value is determined for the most clinically relevant isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) using human liver microsomes and isoform-specific probe substrates.[20][21]
Table 5: Hypothetical CYP450 Inhibition Profile (IC50, μM)
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Lead Scaffold A | > 50 | > 50 | 28.5 | > 50 | 45.1 |
| Analog A-1 | > 50 | 41.2 | 15.3 | > 50 | 22.8 |
| Analog A-2 | > 50 | > 50 | 35.0 | > 50 | > 50 |
| Analog A-3 | 8.9 | 12.4 | > 50 | 1.5 | 3.2 |
Interpretation: Analogs A-1 and A-2 show a low risk of causing DDIs, with all IC50 values well above 10 μM. However, Analog A-3 shows potent inhibition of CYP2D6 and CYP3A4. This, combined with its efflux liability, presents a significant safety concern and would likely lead to its deprioritization.
Part 2: In Vivo Pharmacokinetic Evaluation in Rodents
Based on the comprehensive in vitro data, Analog A-2 emerges as the most promising candidate due to its high metabolic stability and clean DDI profile. The next logical step is to evaluate its pharmacokinetic behavior in a living system, typically starting with a rodent species like the rat.[22] This study provides critical information on clearance, volume of distribution, half-life, and, most importantly, oral bioavailability.[2][23]
A typical study design involves administering the compound via both intravenous (IV) and oral (PO) routes to separate groups of animals.[24]
Table 6: Hypothetical In Vivo Pharmacokinetic Parameters for Analog A-2 in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| Cmax (ng/mL) | 1250 (at 5 min) | 850 |
| Tmax (h) | - | 0.5 |
| AUC₀-inf (ng·h/mL) | 1875 | 4210 |
| t½ (h) | 2.8 | 3.1 |
| Clearance (CL) (mL/min/kg) | 8.9 | - |
| Volume of Distribution (Vdss) (L/kg) | 2.1 | - |
| Oral Bioavailability (F%) | - | 45% |
Interpretation: The clearance of Analog A-2 is low, consistent with the high metabolic stability observed in vitro. The volume of distribution suggests good tissue penetration. The oral bioavailability of 45% is encouraging for an early-stage lead compound and confirms that the moderate permeability and high stability translate to successful systemic exposure after oral dosing.
Part 3: Detailed Experimental Protocols & Visualizations
Scientific integrity requires that protocols be described with sufficient detail to ensure reproducibility. The following sections provide step-by-step methodologies for the key assays discussed.
Protocol 1: Metabolic Stability in Human Liver Microsomes
This protocol measures the rate of disappearance of a test compound from incubations with human liver microsomes.[13][15]
Workflow Diagram: Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 1 µM working solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Microsome Preparation: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final concentration of 0.5 mg/mL in the same phosphate buffer.
-
Incubation: In a 96-well plate, combine the test compound solution and the microsome suspension. Include a negative control without the NADPH cofactor. Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration, e.g., 1 mM NADPH).
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a separate plate containing a cold stop solution (e.g., acetonitrile with an internal standard) to terminate the reaction.
-
Sample Processing: Centrifuge the termination plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of compound remaining at each time point relative to the 0-minute sample. Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint = (0.693/t½) / (mg/mL protein concentration)).
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol assesses the potential for intestinal absorption and active efflux of a test compound.[25][26]
Workflow Diagram: Caco-2 Permeability Assay
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell™ filter inserts in multi-well plates and culture for 21-25 days until a differentiated, polarized monolayer is formed.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure the integrity of the tight junctions. Only use inserts with acceptable TEER values.[10]
-
Assay Preparation: Gently wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at pH 7.4.
-
A→B Permeability: Add the test compound (e.g., at a final concentration of 10 µM) to the apical (A) donor compartment. Fill the basolateral (B) receiver compartment with fresh transport buffer.
-
B→A Permeability: In a separate set of wells, add the test compound to the basolateral (B) donor compartment and fresh buffer to the apical (A) receiver compartment.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial donor concentration. Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to comparing the pharmacokinetic properties of novel analogs of this compound. Through a tiered screening cascade, we successfully identified critical PK liabilities and promising candidates.
-
Deprioritized: Analog A-3 was eliminated due to significant P-gp efflux and potent CYP inhibition, highlighting major risks for poor bioavailability and drug-drug interactions.
-
Promising Candidate: Analog A-2 emerged as the lead candidate, demonstrating that a targeted structural modification successfully mitigated the high metabolic clearance of the parent scaffold while maintaining a favorable permeability and safety profile. The in vivo study confirmed its potential with respectable oral bioavailability.
The journey of drug development is one of continuous optimization. Future work on Analog A-2 would involve metabolite identification studies to confirm the site of metabolism, evaluation in a second species to assess interspecies differences, and formulation development to further enhance oral absorption.[27][28] This structured, data-driven approach ensures that only compounds with the most viable pharmacokinetic profiles are advanced, ultimately conserving resources and increasing the probability of developing a safe and effective medicine.
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The Evolving Landscape of Imidazole-Based Therapeutics: A Comparative Guide to the Anti-Tumor Activity of Hydroxymethyl-Imidazole Derivatives
The relentless pursuit of novel anti-cancer agents has led researchers down numerous molecular avenues, with heterocyclic compounds consistently emerging as a rich source of therapeutic potential. Among these, the imidazole scaffold has garnered significant attention due to its prevalence in biologically active molecules and its ability to interact with a diverse range of enzymatic targets.[1] "Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate" represents a versatile and synthetically accessible starting material, poised for the generation of diverse libraries of imidazole derivatives.[2] This guide provides a comparative analysis of the anti-tumor activity of a series of hydroxymethyl-imidazole derivatives, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation. While direct comparative studies on derivatives of "this compound" are not extensively reported in the current literature, this guide will focus on a closely related series of 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivatives to illustrate the principles of evaluating and comparing such compounds.
The Rationale for Derivatization: Targeting the Hallmarks of Cancer
The imidazole ring system is a privileged scaffold in medicinal chemistry, capable of engaging in various non-covalent interactions with biological macromolecules. Derivatization of a core imidazole structure, such as one derived from "this compound," allows for the systematic exploration of the chemical space around this core, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The goal of such derivatization is to enhance potency against cancer cells while minimizing toxicity to normal tissues. The diverse mechanisms by which imidazole derivatives exert their anti-tumor effects include the inhibition of key signaling kinases, disruption of microtubule dynamics, and the induction of programmed cell death (apoptosis).[1][3]
A Case Study in Comparative Analysis: 2-Iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole Derivatives
A study by Kondawar et al. (2016) provides a valuable case study for comparing the anti-tumor activity of a series of novel 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivatives.[4] These compounds were evaluated for their in vitro cytotoxic effects against the MDA-MB-435 human breast cancer cell line.[4]
Synthesis of the Derivative Library
The synthesis of these derivatives involved a multi-step process, which is a common approach in medicinal chemistry to generate a library of related compounds for structure-activity relationship (SAR) studies. The general synthetic scheme allows for the introduction of various substituents on the phenyl rings, enabling a systematic investigation of how these changes impact anti-tumor activity.
Comparative In Vitro Cytotoxicity
The anti-tumor activity of the synthesized derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity and, by inference, cell viability. The results were compared to the standard chemotherapeutic agent 5-fluorouracil (5-FU).
| Compound ID | Substitution Pattern | % Inhibition at 20µg/mL (MDA-MB-435) |
| C-IVc | 4-Bromo | 41.00 |
| C-IVf | 3-Hydroxy, 2-Nitro | 49.72 |
| C-IVg | 2,4-Dinitro | 57.18 |
| 5-FU (Control) | - | 54.33 |
| Data synthesized from Kondawar et al., 2016.[4] |
Analysis of Structure-Activity Relationships (SAR):
From the comparative data, several key SAR insights can be drawn:
-
Compound C-IVg , with a 2,4-dinitro substitution, exhibited the most potent inhibitory activity, surpassing that of the standard drug 5-FU at the tested concentration.[4] This suggests that strong electron-withdrawing groups on the phenyl ring may enhance cytotoxicity.
-
Compound C-IVf , featuring both hydroxyl and nitro groups, also demonstrated significant activity, comparable to 5-FU.[4]
-
Compound C-IVc , with a 4-bromo substitution, showed moderate activity.[4]
These findings highlight the critical role that substituent patterns on the peripheral phenyl rings play in modulating the anti-tumor potency of the core hydroxymethyl-imidazole scaffold.
Mechanistic Insights: The Path to Cancer Cell Death
While the initial screening provides valuable data on cytotoxicity, understanding the underlying mechanism of action is crucial for further drug development. Imidazole derivatives have been shown to induce cancer cell death through various pathways, most notably apoptosis.[5]
Investigating Apoptosis Induction
To determine if the observed cytotoxicity is due to the induction of apoptosis, a series of more in-depth cellular and molecular assays are required.
Experimental Workflow for Apoptosis Assessment:
Caption: Workflow for assessing apoptosis induction by imidazole derivatives.
Key Experimental Protocols
For researchers aiming to validate and expand upon these findings, detailed and robust experimental protocols are essential.
Protocol 1: MTT Assay for Cytotoxicity Screening
Objective: To determine the concentration-dependent cytotoxic effect of the imidazole derivatives on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-435) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazole derivatives and the positive control (e.g., 5-FU) in a complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with imidazole derivatives.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with the IC50 concentration of the imidazole derivatives for 24-48 hours. Harvest both adherent and floating cells, and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis for Apoptotic Proteins
Objective: To investigate the effect of imidazole derivatives on the expression of key proteins involved in the apoptotic pathway.
Methodology:
-
Protein Extraction: Treat cells with the test compounds, harvest, and lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Future Directions and Conclusion
The comparative analysis of the 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivatives demonstrates a promising starting point for the development of novel anti-cancer agents. The identification of the 2,4-dinitro substituted derivative (C-IVg) as a potent cytotoxic agent highlights the importance of systematic derivatization and SAR studies.
Future research should focus on:
-
Expanding the Derivative Library: Synthesizing a broader range of derivatives based on the "this compound" scaffold to further refine SAR.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of lead compounds in preclinical animal models, such as xenograft models in immunocompromised mice.
References
- Kumar, A., et al. (2024). An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. European Journal of Medicinal Chemistry, 116896.
- Kondawar, M., et al. (2016). Anticancer studies of novel 2-iodo-4-hydroxymethyl-1, 5 – diphenyl substituted-1H-imidazole derivatives.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Yadav, P., et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1][6] phenanthroline derivative for the treatment of colorectal cancer. European Journal of Pharmacology, 928, 175120.
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A Head-to-Head Comparison of Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate with Commercial Azole Antifungal Drugs
Introduction: The Quest for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge in clinical practice. The imidazole class of antifungals has been a cornerstone of anti-infective therapy for decades, primarily by targeting ergosterol biosynthesis, an essential pathway for maintaining fungal cell membrane integrity.[1][2][3] However, the limitations of current therapies necessitate the exploration of new chemical entities. "Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate" is a versatile imidazole derivative that serves as a building block for various bioactive molecules, showing potential for antimicrobial and antifungal applications.[4] This guide provides a comprehensive head-to-head comparison of this investigational compound with two widely used commercial imidazole antifungal drugs: Clotrimazole and Miconazole. Through a series of proposed in-vitro experiments, we will objectively evaluate its antifungal efficacy, delve into its mechanism of action, and assess its preliminary safety profile.
The Contenders: A Look at the Molecules
Investigational Compound: this compound
This compound features the core imidazole scaffold, a five-membered heterocyclic ring with two nitrogen atoms, which is a common feature in many antifungal agents.[5] The presence of a hydroxymethyl and a carboxylate group suggests potential for hydrogen bonding and interactions with biological targets.[4]
Commercial Comparators: Clotrimazole and Miconazole
Clotrimazole and Miconazole are broad-spectrum imidazole antifungal agents used extensively for topical and mucosal infections.[6][7] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is a critical step in the ergosterol biosynthesis pathway.[8][9] This disruption of ergosterol production leads to a compromised cell membrane and ultimately, fungal cell death.[1][10]
Experimental Design for a Head-to-Head Comparison
To provide a robust and objective comparison, a multi-faceted experimental approach is proposed. This will involve determining the antifungal potency, elucidating the mechanism of action, and evaluating the in-vitro cytotoxicity.
Caption: A streamlined workflow for the comparative evaluation of antifungal compounds.
Part 1: Antifungal Susceptibility Testing
The initial step is to determine the minimum inhibitory concentration (MIC) of "this compound" against a panel of clinically relevant fungal pathogens and compare it with Clotrimazole and Miconazole. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), provides a reliable and reproducible approach for this assessment.[11][12]
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27-A3)
-
Inoculum Preparation: Fungal isolates (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus) are cultured on appropriate agar plates. A suspension in sterile saline is prepared and adjusted to a 0.5 McFarland turbidity standard.[13] This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Drug Dilution: A serial two-fold dilution of "this compound," Clotrimazole, and Miconazole is prepared in a 96-well microtiter plate using RPMI 1640 medium. A typical concentration range would be 0.03 to 16 µg/mL.
-
Inoculation and Incubation: Each well containing the diluted drug is inoculated with the fungal suspension. A drug-free well serves as a positive growth control, and an uninoculated well serves as a negative control. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control.
Data Presentation: Comparative MIC Values (µg/mL)
| Fungal Strain | This compound | Clotrimazole | Miconazole |
| Candida albicans (ATCC 90028) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Candida glabrata (ATCC 90030) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Aspergillus fumigatus (ATCC 204305) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Part 2: Mechanism of Action - Ergosterol Biosynthesis Inhibition
Given the structural similarity to commercial azole antifungals, it is plausible that "this compound" also targets the ergosterol biosynthesis pathway.[14] A quantitative analysis of total cellular sterols will be performed to investigate this hypothesis.
Caption: The ergosterol biosynthesis pathway, highlighting the target of azole antifungals.
Experimental Protocol: Ergosterol Biosynthesis Inhibition Assay
-
Fungal Culture and Treatment: Candida albicans is grown in a suitable broth medium to mid-log phase. The culture is then treated with sub-inhibitory concentrations (e.g., 0.5x MIC) of "this compound," Clotrimazole, and Miconazole for a defined period (e.g., 4-6 hours). An untreated culture serves as a control.
-
Sterol Extraction: The fungal cells are harvested, washed, and subjected to saponification using alcoholic potassium hydroxide. The non-saponifiable lipids (including sterols) are then extracted with n-heptane.
-
Sterol Analysis: The extracted sterols are analyzed by UV-Vis spectrophotometry or more definitively by Gas Chromatography-Mass Spectrometry (GC-MS). The characteristic absorbance spectrum of ergosterol (with a peak at 281.5 nm) allows for its quantification.[15]
-
Data Analysis: The percentage of ergosterol inhibition is calculated by comparing the ergosterol content in treated cells to that in untreated control cells.
Data Presentation: Ergosterol Inhibition
| Compound | Concentration | % Ergosterol Inhibition |
| This compound | 0.5x MIC | [Hypothetical Value] |
| Clotrimazole | 0.5x MIC | [Hypothetical Value] |
| Miconazole | 0.5x MIC | [Hypothetical Value] |
Part 3: In-Vitro Cytotoxicity Assessment
A crucial aspect of drug development is ensuring selective toxicity towards the pathogen with minimal harm to host cells.[16] Preliminary cytotoxicity of "this compound" will be assessed using two standard in-vitro models: a hemolysis assay on human red blood cells and a cytotoxicity assay on a human keratinocyte cell line (HaCaT).
Experimental Protocol: Hemolysis Assay
-
Preparation of Red Blood Cells (RBCs): Fresh human red blood cells are washed with phosphate-buffered saline (PBS) to remove plasma and buffy coat. A 2% (v/v) suspension of RBCs in PBS is prepared.
-
Compound Incubation: The RBC suspension is incubated with various concentrations of "this compound," Clotrimazole, and Miconazole for 1 hour at 37°C. A vehicle control (e.g., DMSO) and a positive control for 100% hemolysis (e.g., Triton X-100) are included.[5]
-
Measurement of Hemolysis: The samples are centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify the release of hemoglobin.
-
Calculation: The percentage of hemolysis is calculated relative to the positive control.
Experimental Protocol: Cytotoxicity Assay on HaCaT Cells
-
Cell Culture: Human keratinocyte (HaCaT) cells are cultured in a 96-well plate in a suitable medium until they reach about 80% confluency.
-
Compound Treatment: The cells are treated with serial dilutions of "this compound," Clotrimazole, and Miconazole for 24 hours.
-
Viability Assessment: Cell viability is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell viability (IC50) is determined.
Data Presentation: Comparative Cytotoxicity
| Compound | Hemolysis at MIC | IC50 on HaCaT cells (µg/mL) |
| This compound | [Hypothetical Value] | [Hypothetical Value] |
| Clotrimazole | [Hypothetical Value] | [Hypothetical Value] |
| Miconazole | [Hypothetical Value] | [Hypothetical Value] |
Conclusion and Future Directions
This guide outlines a systematic and objective framework for the head-to-head comparison of the investigational compound "this compound" with the established antifungal drugs, Clotrimazole and Miconazole. The proposed experiments will provide critical data on its antifungal spectrum, mechanism of action, and preliminary safety profile. Favorable results from these in-vitro studies would warrant further investigation, including more extensive mechanistic studies, in-vivo efficacy testing in animal models of fungal infection, and a more comprehensive toxicological evaluation. The ultimate goal is to ascertain whether "this compound" or its derivatives could represent a valuable addition to the arsenal of antifungal therapies.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate
As researchers and drug development professionals, our work with novel chemical entities like Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate is foundational to innovation. This compound, a versatile imidazole derivative, serves as a key building block in the synthesis of bioactive molecules.[1] However, advancing science carries the profound responsibility of ensuring safety and environmental stewardship. Proper chemical waste management is not merely a regulatory hurdle; it is a critical component of a robust safety culture and scientific integrity.
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will explore the scientific rationale behind these procedures, ensuring that every action is understood and validated within the context of laboratory safety and regulatory compliance.
Part 1: Hazard Assessment and Waste Characterization
For instance, Imidazole itself is classified as harmful if swallowed, causes severe skin burns and eye damage, and is suspected of damaging fertility or the unborn child.[3][4] Other derivatives are known skin and eye irritants.[5] Therefore, as a precautionary measure, this compound should be handled as a substance that is potentially irritating to the skin and eyes and may be harmful if ingested.
Under the U.S. Environmental Protection Agency (EPA) regulations, chemical waste is governed by the Resource Conservation and Recovery Act (RCRA).[6][7][8] A chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[9][10]
Hazard Profile & RCRA Evaluation:
| Parameter | Assessment for this compound | Rationale & Necessary Precautions |
| Physical State | White to almost white powder or crystal.[2] | Handle as a solid. Avoid dust formation during manipulation.[11][12] |
| GHS Hazards (Inferred) | Potential for Skin Irritation (H315), Serious Eye Irritation (H319), and Respiratory Irritation (H335).[5] | Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[11][13] |
| RCRA: Ignitability | Unlikely. The compound is not a liquid with a low flash point or a spontaneously combustible solid. | No special precautions for ignitability are required under normal laboratory conditions. |
| RCRA: Corrosivity | Possible in solution. The imidazole ring has basic properties. | Waste solutions must be evaluated for pH. An aqueous solution with a pH ≤ 2 or ≥ 12.5 is a characteristic corrosive hazardous waste (D002).[9][10] |
| RCRA: Reactivity | Unlikely. The structure does not suggest inherent instability or violent reactivity with water.[10] | Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent unintended reactions.[12] |
| RCRA: Toxicity | Unlikely to fail the Toxicity Characteristic Leaching Procedure (TCLP) for regulated heavy metals or pesticides. | The primary concern is its potential direct biological effect rather than leaching of regulated toxic constituents. |
Part 2: Step-by-Step Disposal Protocol
The following protocol ensures a safe, compliant, and systematic approach to waste management, from the point of generation to the final handoff for disposal.
Workflow for Waste Segregation and Disposal
Caption: Waste Disposal Decision Workflow.
Detailed Procedural Steps
1. Waste Segregation at the Source:
-
Action: Immediately upon generation, segregate waste containing this compound from other waste streams.
-
Causality: This is the most critical step in preventing dangerous chemical reactions. Mixing with incompatible materials, such as strong acids or oxidizers, can lead to the release of energy or toxic fumes.[12][14]
2. Container Selection and Management:
-
Action: Select a waste container that is in good condition, has a secure, leak-proof screw-top cap, and is chemically compatible with the waste.[9][14] High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Causality: The container is the primary barrier preventing a release to the environment. It must not react with or be degraded by the waste it holds.[14] The container must be kept closed except when actively adding waste to prevent the release of vapors and to avoid spills.[9][14]
3. Waste Collection and Labeling:
-
Solid Waste: Collect unused or expired pure compounds, as well as contaminated personal protective equipment (gloves, weigh boats), into a designated solid waste container.
-
Liquid Waste: Collect solutions from experiments or solvent rinses used for decontamination into a designated liquid waste container. Do not mix aqueous and organic solvent waste streams unless your facility's guidelines permit it.
-
Labeling: As soon as the first drop of waste is added, affix a completed hazardous waste label. This label must include the full chemical name(s), estimated concentrations, relevant hazard warnings (e.g., "Irritant"), and the date the container was started (the "accumulation start date").[12]
-
Causality: Accurate labeling is a regulatory requirement and is essential for the safety of everyone who will handle the container. It communicates the contents and associated hazards, ensuring proper storage and ultimate disposal.
4. Storage in a Satellite Accumulation Area (SAA):
-
Action: Store the labeled waste container in a designated SAA.[9][14] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[6] The container should be placed within a secondary containment tray or tub capable of holding the contents of the largest container within it.[14]
-
Causality: The SAA provides a controlled, clearly identified location for short-term waste storage, minimizing the risk of spills and unauthorized access. Secondary containment ensures that any potential leaks from the primary container are captured, preventing a wider spill.[14]
5. Managing Empty Containers:
-
Action: A container that held this compound can be disposed of as regular trash only after it is "RCRA empty." For a non-acutely hazardous chemical, this means all contents have been removed by normal means (e.g., pouring, scraping).
-
Decontamination: If the container is to be reused or disposed of as non-hazardous waste, it should be decontaminated. Triple rinse with a suitable solvent (one that can dissolve the compound). The first rinse is the most important.
-
Crucial Note: All solvent rinsate generated from cleaning the container must be collected and disposed of as hazardous liquid waste.[15] After rinsing, deface or remove the original chemical label before disposal.[15]
6. Arranging Final Disposal:
-
Action: Do not allow waste to accumulate indefinitely. Once a waste container is full, or in accordance with your institution's timeline, contact your Environmental Health & Safety (EH&S) department to request a waste pickup.[9]
-
Causality: Laboratories are not permitted to act as long-term waste storage facilities. Regulatory time limits exist for how long waste can be stored in an SAA once a container is full.[14] EH&S professionals are trained to manage the compliant transport and final disposal through licensed facilities.
Part 3: Emergency Preparedness
Spill Response:
-
Small Spill (within a chemical fume hood): If you are trained and have the appropriate spill kit, you can clean it up. Absorb liquids with a chemical absorbent. For solids, carefully sweep up the material to avoid creating dust.[11] All cleanup materials must be placed in a sealed container and disposed of as hazardous waste.[15]
-
Large Spill (outside a fume hood): Evacuate the immediate area. Alert colleagues and your supervisor. Contact your institution's EH&S or emergency response team immediately.[12]
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.[11]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[11]
-
In all cases of exposure, seek prompt medical attention and provide the Safety Data Sheet (SDS) for the compound if available.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment. Responsible science demands nothing less.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every aspect of your work, especially chemical handling, is grounded in the highest safety standards. This guide provides an in-depth, procedural framework for the safe handling of Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate (CAS No. 82032-43-7). While this specific compound may not be classified as hazardous under Regulation (EC) No 1272/2008, our protocol is built on the principle of prudent practice.[1] We will treat this chemical with the caution afforded to its parent class, imidazoles, ensuring a robust and self-validating safety system for your laboratory.
Hazard Assessment: A Proactive Approach
This compound is a white to almost-white crystalline powder.[1] A crucial first step in any laboratory workflow is a thorough understanding of the potential hazards. While the supplier's Safety Data Sheet (SDS) indicates no specific hazard classification for this derivative, experience dictates that we assess risk based on its chemical family.[1] The parent compound, imidazole, is known to be corrosive, acutely toxic if swallowed, and a potential reproductive toxin.[2][3] Therefore, we will adopt handling protocols that mitigate these potential risks.
| Property | This compound | Imidazole (Parent Compound) |
| Physical State | Solid, Crystal - Powder[1] | Solid, Powder[4] |
| Primary Hazards | Not classified as hazardous under Regulation (EC) No 1272/2008.[1] | Corrosive, Acutely Toxic (Harmful if swallowed), May damage an unborn child.[2][3] |
| Handling Focus | Avoid dust formation and contact with skin, eyes, and clothing.[1][5] | Avoid dust formation; handle as a corrosive material.[4][6] |
| Incompatibilities | Oxidizing agents.[1] | Strong oxidizers, acids, acid anhydrides, acid chlorides.[4][6] |
Engineering Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. The primary methods of protection are engineering controls designed to minimize exposure.
-
Chemical Fume Hood: All work involving the handling of solid this compound, especially weighing and transferring, must be conducted in a properly functioning and certified chemical fume hood.[4][6] This is critical to prevent the inhalation of fine dust particles and potential aerosols.[5]
-
Ventilation: Ensure the laboratory is well-ventilated. Local exhaust ventilation should be used at the source of dust generation.[1][7][8]
-
Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[6] Ensure these are tested regularly.
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential for comprehensive protection. The following equipment is mandatory when handling this compound.
-
Eye and Face Protection :
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.[4][9]
-
Recommended for Splash Hazard : When preparing solutions or performing reactions with a risk of splashing, chemical splash goggles are required.
-
High-Risk Operations : For tasks involving larger quantities or a significant risk of splashing or exothermic reaction, a face shield should be worn over safety goggles.[1][9]
-
-
Skin and Body Protection :
-
Laboratory Coat : A chemically compatible lab coat that extends to the wrists must be worn and fully buttoned.[4][5]
-
Attire : Full-length pants and closed-toe, closed-heel shoes are mandatory. No skin should be exposed between the shoe and the ankle.[5][9]
-
Gloves : Nitrile gloves are the standard for handling this compound.[4] Always inspect gloves for pinholes or tears before use. Use proper glove removal technique to avoid contaminating your skin and dispose of them immediately after use or upon contamination.[4]
-
-
Respiratory Protection :
-
Primary Control : A chemical fume hood should eliminate the need for respiratory protection.
-
Secondary Control : In the rare event that dust or aerosols might be generated outside of a fume hood, a NIOSH-approved dust respirator (e.g., N95) must be used.[1] Regular respirator use requires inclusion in a formal respiratory protection program with medical evaluation and fit testing.[9]
-
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Safety Goggles | Nitrile Gloves | Lab Coat, Full Coverage | Required if outside fume hood |
| Preparing Solutions | Safety Goggles | Nitrile Gloves | Lab Coat, Full Coverage | Not required in fume hood |
| Running Reaction/Workup | Safety Goggles/Face Shield | Nitrile Gloves | Lab Coat, Full Coverage | Not required in fume hood |
Procedural Workflow for Safe Handling
This step-by-step process ensures that safety is integrated into every stage of your work.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemos.de [chemos.de]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. studylib.net [studylib.net]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
